cis-KV1.3-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H30N2O4S |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate |
InChI |
InChI=1S/C23H30N2O4S/c1-3-13-24-22(27)29-18-8-11-23(12-9-18,17-10-14-30-15-17)16-25-21(26)19-6-4-5-7-20(19)28-2/h4-7,10,14-15,18H,3,8-9,11-13,16H2,1-2H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
AWQSFBWLDFPCKC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KV1.3 Channel Inhibitors
Disclaimer: A thorough literature search did not yield any specific information regarding a compound designated "cis-KV1.3-IN-1." The available scientific data pertains to KV1.3-IN-1 , which has been identified as a trans-isomer (also referred to as Compound trans-18). Therefore, this guide will focus on the well-documented mechanism of action of the voltage-gated potassium channel KV1.3 and its inhibition, with specific data presented for the trans-isomer of KV1.3-IN-1 where available.
Introduction to the KV1.3 Channel
The voltage-gated potassium channel KV1.3, a member of the Shaker family, is a crucial regulator of cellular function, particularly in the immune and nervous systems.[1][2][3] It is a transmembrane protein that forms a tetrameric pore to allow the selective passage of potassium ions (K+) across the cell membrane.[4] The activity of KV1.3 channels is voltage-dependent, opening in response to membrane depolarization.[5]
KV1.3 channels are expressed in various cell types and subcellular compartments, including:
-
Plasma membrane: Regulates resting membrane potential and influences calcium (Ca2+) signaling, which is critical for the activation and proliferation of T-lymphocytes.[1][3][6]
-
Inner mitochondrial membrane (mitoKV1.3): Plays a role in regulating mitochondrial membrane potential and apoptosis.[1][2]
-
Nuclear membrane: May be involved in the activation of transcription factors.[3][6]
-
cis-Golgi apparatus: Its function in this organelle is not yet fully understood.[1][2][3][6]
Due to its significant role in immune cell function, particularly in effector memory T-cells which are implicated in many autoimmune diseases, KV1.3 has emerged as a promising therapeutic target for conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2]
Core Mechanism of Action: KV1.3 Inhibition
The primary mechanism of action of KV1.3 inhibitors is the blockade of potassium ion efflux through the channel pore. This inhibition disrupts the normal physiological functions that rely on KV1.3 activity, most notably in T-lymphocytes.
Impact on T-Lymphocyte Activation
The activation of T-lymphocytes is a critical event in the adaptive immune response and is heavily dependent on intracellular Ca2+ signaling. The process is as follows:
-
T-Cell Receptor (TCR) Stimulation: Engagement of the TCR by an antigen-presenting cell initiates a signaling cascade.
-
Calcium Influx: This cascade leads to the opening of Calcium Release-Activated Calcium (CRAC) channels, allowing an influx of extracellular Ca2+.[7]
-
Membrane Depolarization: The influx of positively charged Ca2+ ions causes the cell membrane to depolarize.
-
KV1.3 Channel Activation: This depolarization activates voltage-gated KV1.3 channels, which open and allow K+ ions to flow out of the cell.
-
Membrane Repolarization: The efflux of K+ repolarizes the membrane, maintaining the negative membrane potential required to sustain the electrochemical gradient for continued Ca2+ influx.
-
Gene Transcription and Proliferation: Sustained high intracellular Ca2+ levels activate transcription factors like the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production, T-cell proliferation, and differentiation into effector cells.
By blocking the KV1.3 channel, inhibitors prevent the efflux of K+, leading to a sustained depolarization of the T-cell membrane. This depolarization diminishes the driving force for Ca2+ entry through CRAC channels, resulting in lower intracellular Ca2+ concentrations.[8] Consequently, the activation of Ca2+-dependent signaling pathways and transcription factors is suppressed, ultimately inhibiting T-cell activation, proliferation, and cytokine secretion.[9]
Signaling Pathways
The inhibition of KV1.3 primarily impacts the Ca2+-NFAT signaling pathway. However, given the channel's interaction with other cellular components, it may also influence other signaling cascades. For instance, KV1.3 has been shown to be part of a larger molecular complex, or "channelosome," that can include signaling molecules, suggesting a role in modulating various intracellular pathways.[1]
Quantitative Data for KV1.3-IN-1 (trans-isomer)
The following table summarizes the available quantitative data for the inhibitory activity of KV1.3-IN-1 (Compound trans-18).
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| KV1.3-IN-1 (trans-18) | KV1.3 Channel | Not Specified | Ltk- cells | 230 | [8] |
| KV1.3-IN-1 (trans-18) | KV1.3 Channel | Not Specified | PHA-activated T-lymphocytes | 26.12 | [8] |
Experimental Protocols
The characterization of KV1.3 inhibitors typically involves a combination of electrophysiological and cell-based functional assays.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the activity of ion channels.
Objective: To determine the effect of a compound on the potassium currents flowing through KV1.3 channels.
Methodology:
-
Cell Preparation: A cell line stably expressing the human KV1.3 channel (e.g., HEK293 or Ltk- cells) is cultured.
-
Electrode Placement: A glass micropipette filled with a conductive salt solution is brought into contact with the membrane of a single cell to form a high-resistance seal.
-
Membrane Rupture: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV) where the KV1.3 channels are closed.
-
Channel Activation: The membrane is depolarized to a series of test potentials (e.g., from -60 mV to +60 mV) to activate the KV1.3 channels.
-
Current Recording: The resulting outward potassium currents are recorded.
-
Compound Application: The test compound (e.g., KV1.3-IN-1) is applied to the cell via perfusion.
-
Post-Compound Recording: The voltage-clamp protocol is repeated in the presence of the compound to measure the degree of current inhibition.
-
Data Analysis: The peak current amplitude before and after compound application is compared to determine the percentage of inhibition. A dose-response curve is generated by testing a range of compound concentrations to calculate the IC50 value.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes.
Objective: To assess the functional consequence of KV1.3 inhibition on immune cell proliferation.
Methodology:
-
Cell Isolation: Primary T-lymphocytes are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Staining: Cells are labeled with a fluorescent proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.
-
Cell Culture and Treatment: Cells are plated in a multi-well plate and treated with various concentrations of the KV1.3 inhibitor.
-
Stimulation: T-cell proliferation is stimulated using a mitogen, such as phytohemagglutinin (PHA), or with anti-CD3/CD28 antibodies.
-
Incubation: The cells are incubated for a period of 3 to 5 days to allow for cell division.
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry.
-
Data Analysis: The degree of proliferation is determined by the reduction in CFSE fluorescence. The percentage of proliferating cells in the presence of the inhibitor is compared to the untreated control to determine the inhibitory effect.
Conclusion
KV1.3-IN-1, specifically the trans-isomer, acts as an inhibitor of the voltage-gated potassium channel KV1.3. Its mechanism of action is centered on the blockade of potassium efflux from T-lymphocytes, which leads to membrane depolarization and a subsequent reduction in the calcium signaling necessary for T-cell activation and proliferation. This makes KV1.3-IN-1 and other selective KV1.3 inhibitors promising candidates for the development of novel immunomodulatory therapies for a range of autoimmune diseases. Further research is required to elucidate the full pharmacological profile of KV1.3-IN-1 and to determine if a corresponding cis-isomer exists and possesses biological activity.
References
- 1. US11292820B2 - KV1.3 blockers - Google Patents [patents.google.com]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20120121591A1 - SELECTIVE AND POTENT PEPTIDE INHIBITORS OF Kv1.3 - Google Patents [patents.google.com]
- 9. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of cis-KV1.3-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases and other inflammatory conditions. Its high expression in effector memory T-cells, which are key mediators in many autoimmune pathologies, makes it an attractive molecule for selective immunomodulation.[1][2] This technical guide provides a detailed overview of the biological activity of cis-KV1.3-IN-1, a known inhibitor of the Kv1.3 channel. Due to the limited publicly available data specifically for this compound, this document also includes information on its closely related stereoisomer, trans-KV1.3-IN-1, to provide a more comprehensive understanding of this class of inhibitors. The guide details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant signaling pathways.
Core Function and Mechanism of Action of Kv1.3 in T-Lymphocytes
The Kv1.3 channel is instrumental in regulating the membrane potential of T-lymphocytes.[1][3] Upon T-cell receptor (TCR) engagement by an antigen, a signaling cascade is initiated that leads to the depletion of intracellular calcium stores. This depletion triggers the opening of store-operated calcium release-activated calcium (CRAC) channels, facilitating a sustained influx of extracellular calcium.[1] This rise in intracellular calcium is critical for activating downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is essential for T-cell activation, proliferation, and cytokine production.[1][3][4] The primary role of the Kv1.3 channel is to facilitate potassium ion (K+) efflux, which counteracts the depolarizing effect of calcium influx, thereby maintaining the negative membrane potential required for sustained calcium entry.[1][3][4] By inhibiting the Kv1.3 channel, compounds like this compound can disrupt this process, leading to membrane depolarization, reduced calcium influx, and subsequent suppression of T-cell activation and proliferation.[2][3]
Quantitative Data Summary
The available quantitative data for this compound is limited. However, data for both cis- and trans-isomers are presented below for comparison.
Table 1: In Vitro Inhibitory Activity of this compound and trans-KV1.3-IN-1
| Compound | Target | Assay System | Concentration | % Inhibition | IC50 | Reference |
| This compound | Human Kv1.3 | Xenopus oocytes | 10 µM | 25.53% | Not available | MedChemExpress |
| trans-KV1.3-IN-1 | Human Kv1.3 | Ltk⁻ cells | Not applicable | Not applicable | 230 nM | MedChemExpress |
| trans-KV1.3-IN-1 | Human Kv1.3 | PHA-activated T-lymphocytes | Not applicable | Not applicable | 26.12 nM | MedChemExpress |
Signaling Pathways and Experimental Workflows
T-Lymphocyte Activation Signaling Pathway via Kv1.3
The following diagram illustrates the central role of the Kv1.3 channel in the T-lymphocyte activation signaling cascade.
Caption: T-Lymphocyte activation signaling pathway involving Kv1.3.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This workflow outlines the key steps for assessing the inhibitory effect of a compound on Kv1.3 channels expressed in Xenopus oocytes.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of Kv1.3 inhibitors. These are intended as a guide and may require optimization for specific experimental conditions.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
Objective: To measure the inhibitory effect of this compound on human Kv1.3 channel currents expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
Human Kv1.3 cRNA
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
Intra-electrode solution (e.g., 3 M KCl)
-
This compound stock solution (in DMSO)
-
TEVC setup (amplifier, micromanipulators, recording chamber, data acquisition system)
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject each oocyte with approximately 50 nL of human Kv1.3 cRNA (e.g., 0.1-1 µg/µL).
-
Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in a suitable medium (e.g., modified Barth's solution).
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Record baseline currents.
-
Perfuse the chamber with the recording solution containing the desired concentration of this compound.
-
Record currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100.
-
T-Lymphocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of activated T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound stock solution (in DMSO)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Stimulation: Add a mitogen such as PHA (e.g., 1-5 µg/mL) or anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement ([³H]-thymidine incorporation):
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each condition.
-
Determine the effect of this compound on T-cell proliferation by comparing the CPM of treated wells to the vehicle control.
-
Intracellular Calcium Flux Assay
Objective: To measure the effect of this compound on intracellular calcium mobilization in activated T-lymphocytes.
Materials:
-
Human T-lymphocytes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
T-cell activator (e.g., anti-CD3 antibody, ionomycin)
-
This compound stock solution (in DMSO)
-
Fluorimeter or flow cytometer
Procedure:
-
Cell Loading: Incubate T-lymphocytes with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Resuspend the cells in HBSS and pre-incubate with desired concentrations of this compound or vehicle control for 15-30 minutes.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds) using a fluorimeter or flow cytometer.
-
Stimulation: Add a T-cell activator (e.g., anti-CD3 antibody) to the cell suspension and continue to record the fluorescence signal over time (e.g., 5-10 minutes).
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time.
-
Quantify the effect of this compound on the peak and sustained intracellular calcium levels following stimulation.
-
Conclusion
This compound is an inhibitor of the voltage-gated potassium channel Kv1.3, a key regulator of T-lymphocyte activation. While specific data on the biological activity of the cis-isomer is limited, its inhibitory action on Kv1.3 channels suggests its potential as an immunomodulatory agent. The more extensively characterized trans-isomer, KV1.3-IN-1, demonstrates potent inhibition of Kv1.3 and subsequent impairment of T-cell function. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Kv1.3 inhibitors. Further research is warranted to fully elucidate the potency, selectivity, and therapeutic potential of this compound.
References
The KV1.3 Channel: A Key Therapeutic Target
An in-depth analysis of the discovery and synthesis of cis-KV1.3-IN-1 reveals a landscape centered on its trans-isomer, a potent inhibitor of the voltage-gated potassium channel KV1.3. While specific data for the cis-isomer is not publicly available, this guide synthesizes the known information on the trans-isomer to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. This document will delve into the discovery, synthesis, and characterization of this chemical series, with a focus on the trans-isomer, and provide a framework for understanding the potential properties and synthesis of the cis-isomer.
The voltage-gated potassium channel KV1.3 is a crucial regulator of cellular processes, particularly in the immune system.[1][2][3][4] Expressed in T-lymphocytes, microglia, and macrophages, KV1.3 plays a pivotal role in modulating calcium signaling, which is essential for immune cell activation, proliferation, and cytokine production.[5][6][7] Its involvement in a variety of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis, has made it an attractive target for therapeutic intervention.[1][2][3] Blockers of the KV1.3 channel can selectively suppress the activity of effector memory T-cells, which are key drivers of chronic inflammation in these conditions.[3]
Discovery of KV1.3-IN-1 (Compound trans-18)
KV1.3-IN-1, also identified as Compound trans-18, emerged from drug discovery efforts aimed at identifying novel small molecule inhibitors of the KV1.3 channel.[8] The discovery process likely involved a combination of high-throughput screening of chemical libraries and rational drug design based on the structure of the KV1.3 channel and the pharmacophores of known inhibitors. The trans-isomer was identified as a potent inhibitor of the KV1.3 channel, demonstrating significant activity in both isolated cell systems and cellular assays of T-lymphocyte function.[8]
Synthesis of cis- and trans-KV1.3-IN-1
While the specific synthetic route for this compound is not detailed in available literature, a plausible general synthesis for this chemical class would likely involve a key step that can produce both cis and trans isomers. The separation of these isomers would then be achieved using standard chromatographic techniques, such as column chromatography or chiral separation methods if the molecule possesses a chiral center.
A logical workflow for the synthesis and isolation of cis- and trans-isomers is depicted below:
Biological Activity and Data
The trans-isomer of KV1.3-IN-1 has been characterized as a potent inhibitor of the KV1.3 channel.[8] Its inhibitory activity has been quantified in different cell types, highlighting its potential as an immunomodulatory agent.[8]
| Compound | Cell Line | IC50 (nM) |
| KV1.3-IN-1 (Compound trans-18) | Ltk⁻ cells | 230[8] |
| PHA-activated T-lymphocytes | 26.12[8] | |
| This compound | Not Available | Not Available |
Mechanism of Action
KV1.3-IN-1 exerts its inhibitory effect by blocking the flow of potassium ions through the KV1.3 channel. This blockade leads to a depolarization of the cell membrane, which in turn reduces the electrochemical driving force for calcium influx through store-operated calcium channels.[8] The impairment of intracellular calcium signaling ultimately suppresses T-cell activation, proliferation, and cytokine production.[8]
The signaling pathway affected by KV1.3 inhibition is illustrated below:
Experimental Protocols
The characterization of KV1.3 inhibitors involves a series of key experiments to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for essential assays.
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To measure the direct inhibitory effect of the compound on KV1.3 channel currents.
Methodology:
-
Cell Preparation: Human T-lymphocytes or a stable cell line expressing human KV1.3 (e.g., Ltk⁻ cells) are cultured under standard conditions.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Solutions:
-
Internal Solution (pipette): Contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.
-
External Solution (bath): Contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. KV1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms) applied at regular intervals.
-
Compound Application: The test compound (cis- or trans-KV1.3-IN-1) is dissolved in DMSO and diluted in the external solution to the desired concentrations. The compound is applied to the cell via a perfusion system.
-
Data Analysis: The peak current amplitude is measured before and after compound application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
T-Cell Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of activated T-cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation and Treatment: Cells are stimulated with a mitogen, such as phytohemagglutinin (PHA), in the presence of varying concentrations of the test compound.
-
Proliferation Measurement: After 72 hours of incubation, cell proliferation is measured using a standard method, such as:
-
[³H]-Thymidine Incorporation: Cells are pulsed with [³H]-thymidine for the final 18 hours of culture. The amount of incorporated radioactivity is measured using a scintillation counter.
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. Proliferation is assessed by the dilution of CFSE fluorescence, measured by flow cytometry.
-
-
Data Analysis: The level of proliferation in treated cells is compared to that of untreated controls to determine the inhibitory effect of the compound.
An experimental workflow for the discovery and characterization of a KV1.3 inhibitor is presented below:
Conclusion
While the discovery and synthesis of this compound remain to be fully elucidated in publicly accessible scientific literature, the available data on its trans-isomer provide a strong foundation for understanding its potential as a therapeutic agent. The potent and selective inhibition of the KV1.3 channel by this chemical series underscores the viability of targeting this channel for the treatment of autoimmune and inflammatory disorders. Further research is warranted to synthesize and characterize the cis-isomer to fully explore the structure-activity relationship within this class of inhibitors and to identify the optimal candidate for clinical development. This guide provides the necessary technical framework for researchers to pursue these investigations.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KV 1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Structure-Activity Relationship of the Kv1.3 Inhibitor: trans-KV1.3-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a multitude of autoimmune diseases and cancer. Its role in regulating the membrane potential of T-lymphocytes and its subsequent influence on calcium signaling makes it a critical component in the immune response. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a potent Kv1.3 inhibitor, identified as trans-KV1.3-IN-1 (also referred to as compound trans-18). This document summarizes the quantitative inhibitory data, details the experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to Kv1.3 as a Therapeutic Target
The Kv1.3 channel, a member of the Shaker family of voltage-gated potassium channels, is predominantly expressed in the plasma membrane of human T-lymphocytes.[1] Upon T-cell activation, the opening of Kv1.3 channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane. This hyperpolarization provides the necessary electrochemical driving force for a sustained influx of calcium (Ca²⁺) through channels like the Calcium Release-Activated Ca²⁺ (CRAC) channel.[2][3][4] This sustained increase in intracellular Ca²⁺ is a critical signal for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production and T-cell proliferation.[1]
Effector memory T-cells (TEM), which are key mediators in many autoimmune diseases, predominantly rely on Kv1.3 channels for their activation.[1][5] This makes selective Kv1.3 inhibitors attractive candidates for immunomodulatory therapies, as they can preferentially suppress the activity of these pathogenic T-cells.[5] Furthermore, Kv1.3 channels have been found in the inner mitochondrial membrane (mitoKv1.3) and are implicated in cancer cell proliferation and apoptosis, opening another avenue for therapeutic intervention.[1][6]
Quantitative Inhibitory Data for trans-KV1.3-IN-1
trans-KV1.3-IN-1 has been identified as a potent inhibitor of the Kv1.3 channel. The following table summarizes its inhibitory activity in different cellular contexts.
| Compound Name | Target | Cell Line | IC50 Value | Reference |
| trans-KV1.3-IN-1 (Compound trans-18) | Kv1.3 | Ltk⁻ cells | 230 nM | [7][8] |
| trans-KV1.3-IN-1 (Compound trans-18) | Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | [7][8] |
Experimental Protocols
Cell Culture and T-Lymphocyte Activation
Human T-lymphocytes are isolated from peripheral blood and cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum, antibiotics, and interleukin-2. To induce Kv1.3 expression and activation, T-lymphocytes are stimulated with a mitogen like phytohemagglutinin (PHA) for 48 to 72 hours prior to electrophysiological recordings.[5] Ltk⁻ cells (a mouse fibroblast cell line) are stably transfected with the human Kv1.3 gene (hKv1.3) to create a consistent system for screening inhibitors.
Electrophysiology (Whole-Cell Patch-Clamp)
The inhibitory effect of trans-KV1.3-IN-1 on Kv1.3 currents is quantified using the whole-cell patch-clamp technique.
-
Cell Preparation: Cells (PHA-activated T-lymphocytes or hKv1.3-expressing Ltk⁻ cells) are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
-
Pipette and Solutions: Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing a high concentration of potassium.
-
Voltage Protocol: To elicit Kv1.3 currents, cells are held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage pulses (e.g., to +40 mV for 200 ms) are then applied to open the channels.[5][8]
-
Data Acquisition: Currents are recorded before and after the application of various concentrations of trans-KV1.3-IN-1 to the external solution. The inhibition is measured as the reduction in the peak outward current. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Signaling Pathways and Experimental Workflows
Kv1.3-Mediated T-Cell Activation Signaling Pathway
The following diagram illustrates the central role of the Kv1.3 channel in the signaling cascade that leads to T-cell activation and proliferation.
Caption: Kv1.3's role in T-cell activation and its inhibition.
Experimental Workflow for SAR Studies of Kv1.3 Inhibitors
The systematic evaluation of the structure-activity relationship for a series of compounds related to trans-KV1.3-IN-1 follows a defined workflow.
Caption: Workflow for the structure-activity relationship studies.
Structure-Activity Relationship Insights
While specific SAR data for a series of analogs of cis- or trans-KV1.3-IN-1 is not publicly available, general principles for small molecule Kv1.3 inhibitors have been established through studies of other chemical scaffolds. For instance, research on blockers based on diphenoxylate has shown that removal of a nitrile group and modifications to piperidinyl substituents can lead to compounds with submicromolar IC50 values.[9] The development of potent and selective inhibitors often involves optimizing interactions with the outer vestibule and the pore of the Kv1.3 channel. The thiophene-based structure of trans-KV1.3-IN-1 likely plays a key role in its interaction with the channel, and further exploration of this scaffold is warranted to elucidate the specific structural features that govern its high potency, particularly in activated T-lymphocytes.
Conclusion
trans-KV1.3-IN-1 is a potent inhibitor of the Kv1.3 potassium channel, demonstrating significantly higher activity in activated T-lymphocytes compared to a heterologous expression system. This suggests a potential for selective immunosuppression by targeting pathogenic effector memory T-cells. The methodologies and workflows described herein provide a framework for the further investigation and optimization of this and related compounds. A detailed exploration of the structure-activity relationship through the synthesis and evaluation of analogs will be crucial for advancing Kv1.3-targeted therapeutics.
References
- 1. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship exploration of Kv1.3 blockers based on diphenoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Isomeric Nuances of KV1.3 Channel Inhibitors: A Technical Guide to cis-KV1.3-IN-1 and trans-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isomeric differences between cis- and trans-KV1.3-IN-1, two geometric isomers of a potent voltage-gated potassium channel KV1.3 inhibitor. The spatial arrangement of substituents in these isomers significantly impacts their biological activity, offering crucial insights for structure-activity relationship (SAR) studies and the rational design of novel immunomodulatory therapeutics.
Core Isomeric Differences and Structure-Activity Relationship
Cis-trans isomerism, also known as geometric isomerism, arises from restricted rotation around a bond, in this case, within a substituted ring system of the benzamide-based inhibitor scaffold. This seemingly subtle structural variation leads to distinct three-dimensional shapes, which in turn dictates the binding affinity and efficacy of the molecule at the KV1.3 channel.
In a key study exploring the chemical space of benzamide-based KV1.3 inhibitors, a clear trend emerged for different series of compounds. While in a "hydroxy series," cis-isomers demonstrated stronger activity than their trans counterparts, the opposite was observed in the "carbamate series," to which KV1.3-IN-1 belongs. Within this carbamate (B1207046) series, trans-isomers are generally more potent inhibitors of the KV1.3 channel.[1][2][3] KV1.3-IN-1 is identified as the trans-isomer, specifically "trans-18" in the scientific literature.[1][2][3]
Quantitative Data Presentation
The inhibitory potency of cis- and trans-isomers of benzamide-based KV1.3 inhibitors has been quantified using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the available quantitative data for representative cis- and trans-isomers from the study.
Table 1: Inhibitory Activity of trans-KV1.3-IN-1 (trans-18) and Analogs
| Compound | Isomer | IC50 (nmol/L) |
| KV1.3-IN-1 (trans-18) | trans | 122 |
| trans-16 | trans | 166 |
Data sourced from Fois et al. (2025).[1][2][3]
Table 2: Comparative Inhibitory Activity of Cis- and Trans-Isomers in the Hydroxy Series
| Compound Pair | Cis-Isomer IC50 (nmol/L) | Trans-Isomer IC50 (nmol/L) |
| Analog 1 | Submicromolar | Less Active |
| Analog 2 | Submicromolar | Less Active |
Note: Specific IC50 values for the hydroxy series were not detailed in the primary literature, but the trend of cis-isomers being more potent was clearly stated.[1][2][3]
The data clearly indicates that for the carbamate series, the trans configuration, as present in KV1.3-IN-1, is preferential for high-affinity binding and potent inhibition of the KV1.3 channel. While a specific IC50 value for cis-KV1.3-IN-1 (the cis-isomer of compound 18) is not provided in the available literature, the consistent trend within the carbamate series strongly suggests it would be significantly less potent than the trans-isomer.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the characterization of cis- and trans-KV1.3-IN-1.
Synthesis of cis- and trans-KV1.3-IN-1
The synthesis of these benzamide (B126) derivatives with a tetrahydropyran (B127337) core generally involves multi-step reaction sequences. The stereochemistry (cis or trans) is controlled during the synthesis, often through stereoselective reduction or cycloaddition reactions.
General Synthetic Scheme:
A common approach involves the synthesis of a substituted tetrahydropyranone, followed by the introduction of the thienyl group and subsequent stereoselective reduction of the ketone to an alcohol. The alcohol is then converted to a carbamate, and the final benzamide is formed via an amidation reaction. The separation of cis and trans isomers is typically achieved by column chromatography.
A detailed, step-by-step synthetic protocol for a specific isomer is complex and proprietary to the research group that developed it. However, general methods for the synthesis of substituted tetrahydropyrans can be found in the organic chemistry literature.[4][5][6][7]
Whole-Cell Patch-Clamp Electrophysiology for KV1.3 Inhibition Assay
This technique is the gold standard for measuring the activity of ion channels and the effect of inhibitors.
Experimental Workflow:
Protocol:
-
Cell Culture: Mouse Ltk⁻ cells stably transfected with the human KV1.3 channel gene are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The external (bath) solution typically contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal (pipette) solution typically contains (in mM): 100 KCl, 35 KOH, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
-
KV1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV from a holding potential of -80 mV).
-
-
Inhibitor Application: The test compounds (cis- or trans-KV1.3-IN-1) are dissolved in DMSO and then diluted into the external solution to achieve the desired final concentrations. The cells are perfused with these solutions.
-
Data Analysis: The inhibition of the peak KV1.3 current is measured at each concentration. This data is then used to construct a dose-response curve, from which the IC50 value is calculated.[8][9][10]
T-Cell Proliferation Assay (CFSE Dilution)
This assay is used to assess the impact of KV1.3 inhibitors on the proliferative capacity of T-cells.
Experimental Workflow:
Protocol:
-
Cell Isolation and Labeling: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. The cells are then labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[11][12][13][14][15]
-
Cell Culture and Stimulation: CFSE-labeled PBMCs are cultured in the presence of T-cell stimuli, such as anti-CD3 and anti-CD28 antibodies, which mimic the physiological activation of T-cells. Different concentrations of the KV1.3 inhibitors are added to the cultures.
-
Flow Cytometry: After a period of incubation (typically 3-5 days), the cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). The fluorescence of CFSE in the T-cell populations is then analyzed by flow cytometry. Each peak of decreasing CFSE fluorescence represents a successive generation of cell division.
Cytokine Production Assay (ELISA)
This assay measures the levels of cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), secreted by activated T-cells.
Protocol:
-
T-Cell Activation: T-cells are stimulated as described in the proliferation assay in the presence or absence of the KV1.3 inhibitors.
-
Supernatant Collection: After a specific incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines in the supernatants is quantified using commercially available ELISA kits. This assay involves capturing the cytokine of interest with a specific antibody, followed by detection with a second, enzyme-linked antibody. The enzyme then converts a substrate into a colored product, and the intensity of the color is proportional to the amount of cytokine present.[16][17][18][19][20]
Signaling Pathways
The KV1.3 channel plays a critical role in the signaling cascade that leads to T-cell activation, proliferation, and cytokine production. Inhibition of this channel disrupts this pathway.
Pathway Description:
-
T-Cell Receptor (TCR) Activation: Engagement of the TCR by an antigen-presenting cell initiates the signaling cascade.
-
Calcium Signaling: This leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER). The depletion of ER Ca²⁺ stores activates the Calcium Release-Activated Ca²⁺ (CRAC) channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺.
-
Role of KV1.3: The KV1.3 channel is crucial for maintaining the negative membrane potential necessary to drive this sustained Ca²⁺ influx. It achieves this by allowing the efflux of potassium ions (K⁺), which hyperpolarizes the cell membrane.
-
Downstream Signaling: The rise in intracellular Ca²⁺ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of genes essential for T-cell activation, including those for cytokines like IL-2 and IFN-γ.
-
Effect of KV1.3 Inhibition: By blocking the KV1.3 channel, trans-KV1.3-IN-1 prevents the necessary membrane hyperpolarization. This reduces the driving force for Ca²⁺ entry through the CRAC channels, thereby dampening the downstream signaling cascade, leading to reduced T-cell proliferation and cytokine production.
Conclusion
The isomeric differences between cis- and trans-KV1.3-IN-1 have a profound impact on their biological activity as KV1.3 channel inhibitors. The available data strongly indicates that the trans-isomer is significantly more potent, highlighting the importance of stereochemistry in drug design. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers in the field of immunology and drug development to further explore and optimize KV1.3 inhibitors as a promising therapeutic strategy for autoimmune diseases.
References
- 1. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Kv1.3 Channels in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the voltage-gated potassium channel, Kv1.3, and its critical role in the activation of T-lymphocytes. A comprehensive understanding of this channel's function is paramount for the development of novel immunomodulatory therapeutics, particularly for autoimmune diseases and cancer. This document outlines the core signaling pathways, presents key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key processes.
Core Function and Signaling Pathway
The Kv1.3 channel is a voltage-gated potassium channel that plays a pivotal role in T-lymphocyte activation by regulating the cell's membrane potential.[1][2] Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. This leads to the activation of phospholipase C (PLC-γ), which in turn produces inositol-1,4,5-triphosphate (IP3).[3][4] IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]
This initial release of Ca2+ from intracellular stores causes a slight depolarization of the T-cell membrane and triggers the opening of store-operated calcium release-activated calcium (CRAC) channels in the plasma membrane, allowing for a sustained influx of extracellular calcium.[1][5] This sustained elevation in intracellular calcium is essential for the activation of downstream signaling molecules, most notably the phosphatase calcineurin.[1][2] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), which then translocates to the nucleus to initiate the transcription of genes crucial for T-cell activation, including those for cytokines like Interleukin-2 (IL-2).[1][2] This process ultimately leads to T-cell proliferation and the execution of its effector functions.
The function of the Kv1.3 channel is to counterbalance the depolarizing influx of calcium ions by facilitating the efflux of potassium ions (K+).[2][6] This K+ efflux helps to maintain a negative membrane potential, which is the electrochemical driving force for sustained Ca2+ entry through CRAC channels.[1][7] Inhibition of Kv1.3 channels leads to membrane depolarization, which reduces the driving force for Ca2+ influx, thereby dampening T-cell activation, proliferation, and cytokine production.[8][9]
Differential Expression of Kv1.3 in T-Lymphocyte Subsets
A key aspect of Kv1.3 biology is its differential expression across various T-lymphocyte subsets, which makes it an attractive therapeutic target for selective immunomodulation.[3][4] While naïve T cells (TN) and central memory T cells (TCM) express low levels of Kv1.3, effector memory T cells (TEM) significantly upregulate the expression of Kv1.3 channels upon activation.[7][10] Conversely, TN and TCM cells primarily upregulate the calcium-activated potassium channel KCa3.1 to maintain their membrane potential during activation.[10] This differential expression means that TEM cells, which are often implicated in autoimmune diseases, are highly dependent on Kv1.3 for their function.[4][10]
| T-Cell Subset | Resting State Kv1.3 Channels/cell | Activated State Kv1.3 Channels/cell | Primary K+ Channel in Activated State |
| Naïve (TN) | ~300 | Upregulates KCa3.1 | KCa3.1 |
| Central Memory (TCM) | ~300 | Upregulates KCa3.1 to ~500 | KCa3.1 |
| Effector Memory (TEM) | ~300 | Upregulates to ~1500 | Kv1.3 |
| Autoreactive TEM (T1DM, RA) | - | 1,385 ± 210 | Kv1.3 |
Data compiled from multiple sources.[7][10][11]
Quantitative Effects of Kv1.3 Blockers on T-Cell Function
The critical role of Kv1.3 in TEM cell activation has led to the development of specific blockers as potential therapeutics for autoimmune diseases.[9][12] These blockers have been shown to inhibit T-cell proliferation and cytokine production in a dose-dependent manner.
| Kv1.3 Blocker | T-Cell Type | Assay | IC50 |
| ShK | Malignant T cells (Sézary Syndrome) | CD3/CD28-induced proliferation | <10 nM |
| ShK | Malignant T cells (Sézary Syndrome) | IL-9 expression | 10-100 nM |
| Vm24 | Malignant T cells (Sézary Syndrome) | CD3/CD28-induced proliferation | <10 nM |
| SL5 (ShK(L5)-amide) | GAD65-specific CD4+ TEM clones | Ca2+ signaling | ~200 pM |
| OsK1 peptide | Purified human CD4 T cells | Kv1.3 currents | 1.1 nM |
| Nalanthalide | - | Kv1.3 channel block | 3.9 µM |
Data compiled from multiple sources.[2][8][10][13]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Kv1.3 Channels
This protocol is used to measure the activity of Kv1.3 channels and the effect of potential blockers.
A. Materials:
-
Cells: T-lymphocytes (e.g., Jurkat cells or primary human T-cells) or a cell line stably expressing human Kv1.3.
-
External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[14]
-
Pipette (Internal) Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH. This composition prevents the activation of calcium-activated potassium channels.[14]
-
Kv1.3 Blocker: e.g., ShK or a small molecule inhibitor.
B. Recording Procedure:
-
Isolate T-lymphocytes from peripheral blood or culture the chosen cell line.
-
Plate the cells on poly-L-lysine-coated coverslips.
-
Use a patch-clamp amplifier and data acquisition software.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -80 mV.[8]
-
To elicit Kv1.3 currents, apply a series of depolarizing voltage steps (e.g., 200 ms (B15284909) steps from -80 mV to +60 mV in 10 mV increments).[14]
-
To test a blocker, first establish a stable baseline recording of Kv1.3 currents.
-
Perfuse the bath with the external solution containing the Kv1.3 blocker at the desired concentration.
-
Record the currents in the presence of the blocker to determine the extent of inhibition.
-
To determine the number of channels per cell, the amplitude of the blocker-sensitive current can be divided by the single-channel conductance (assumed to be 12 pS for Kv1.3).[8]
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol is used to measure changes in intracellular calcium concentration in response to T-cell stimulation and the effect of Kv1.3 blockers.
A. Materials:
-
Cells: Isolated T-lymphocytes.
-
Fluorescent Ca2+ Indicator: Fura-2 AM.
-
Loading Buffer: Extracellular solution containing Fura-2 AM and Pluronic F-127.
-
Extracellular Solution (ECS): As described in the patch-clamp protocol.
-
T-cell Stimulus: e.g., anti-CD3/CD28 antibodies.
-
Kv1.3 Blocker.
B. Procedure:
-
Wash isolated T-lymphocytes with the extracellular solution.
-
Incubate the cells in the loading buffer at 37°C for 30 minutes in the dark.
-
Wash the cells to remove excess dye and resuspend them in ECS.
-
Place the cells on a microscope stage suitable for fluorescence imaging.
-
Use a polychromatic light source to alternately excite Fura-2 at 340 nm and 380 nm.
-
Record the fluorescence emission at ~510 nm.
-
Establish a baseline [Ca2+]i recording.
-
If testing a blocker, pre-incubate the cells with the Kv1.3 blocker before stimulation.
-
Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies) to the chamber and continue recording to measure the change in [Ca2+]i.
-
The ratio of the emission intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Logical Relationship of Kv1.3 in T-Cell Subsets
The differential expression and functional reliance on Kv1.3 versus KCa3.1 in different T-cell subsets provide a therapeutic window for selective immunosuppression.
Conclusion
The Kv1.3 channel is a well-validated and critical component of T-lymphocyte activation, particularly in effector memory T-cells. Its differential expression pattern makes it an attractive target for selective immunomodulation in a variety of autoimmune disorders.[4][15] The methodologies described herein provide a foundation for researchers and drug development professionals to investigate the function of Kv1.3 and to evaluate the efficacy of novel channel blockers. Further development of specific Kv1.3 inhibitors holds significant promise for the treatment of T-cell-mediated autoimmune diseases.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 8. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kv1.3 in the spotlight for treating immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kv1.3 Channel: A Promising Therapeutic Target for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of T cell-mediated autoimmune diseases. Its preferential upregulation and crucial role in the function of chronically activated effector memory T cells (TEM), key drivers of autoimmune pathology, offer a strategic advantage for selective immunomodulation. This guide provides a comprehensive overview of the Kv1.3 channel, its mechanism of action in the immune response, and its validation as a drug target. It details key experimental protocols for studying Kv1.3, presents quantitative data on its expression and inhibition, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in the field of autoimmune disease therapeutics.
Introduction: The Role of Kv1.3 in Autoimmunity
Autoimmune diseases are characterized by a dysregulated immune response, where the body's own tissues are targeted by its immune cells. A specific subset of lymphocytes, the effector memory T cells (TEM cells), are major contributors to the pathogenesis of numerous autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, type 1 diabetes, and psoriasis.[1][2] These cells are found in inflamed tissues and are responsible for significant tissue damage.
A distinguishing feature of these pathogenic TEM cells is the high expression of the Kv1.3 potassium channel on their surface.[3][4] While naïve and central memory T cells (TCM), which are crucial for protective immunity, express low levels of Kv1.3 and primarily rely on the KCa3.1 calcium-activated potassium channel for their activation, autoreactive TEM cells significantly upregulate Kv1.3.[1][5] This differential expression provides a therapeutic window to selectively target the disease-causing TEM cells while sparing the T cell populations essential for normal immune function.[6][7]
The Kv1.3 channel plays a critical role in maintaining the membrane potential of T cells.[8] Upon T cell activation via the T cell receptor (TCR), a sustained influx of calcium (Ca2+) is required to activate downstream signaling pathways, leading to cytokine production and proliferation.[9] The efflux of potassium ions (K+) through Kv1.3 channels counteracts the depolarizing effect of Ca2+ influx, thus maintaining the negative membrane potential necessary for sustained Ca2+ entry.[8][10] By blocking Kv1.3, this delicate balance is disrupted, leading to membrane depolarization, which in turn attenuates the Ca2+ signal and ultimately suppresses T cell activation, cytokine release, and proliferation.[6][11]
Quantitative Data
Kv1.3 Channel Expression in T Cell Subsets
The differential expression of Kv1.3 channels across T lymphocyte subsets is a cornerstone of its therapeutic potential. The following table summarizes the approximate number of Kv1.3 channels per cell in different human T cell populations.
| T Cell Subset | State | Approximate Kv1.3 Channels per Cell | Reference |
| Naïve T Cells (TN) | Resting | ~250 | [4] |
| Naïve T Cells (TN) | Activated | ~400-500 | [5] |
| Central Memory T Cells (TCM) | Resting | ~250 | [4] |
| Central Memory T Cells (TCM) | Activated | ~400-500 | [5] |
| Effector Memory T Cells (TEM) | Resting | ~250 | [4] |
| Effector Memory T Cells (TEM) | Activated | ~1500 | [5] |
| Myelin-reactive TEM cells (MS patients) | Activated | ~1500 | [4] |
Potency of Kv1.3 Inhibitors
A variety of peptide toxins and small molecules have been identified and developed as potent and selective inhibitors of the Kv1.3 channel. The table below presents the half-maximal inhibitory concentration (IC50) values for several prominent Kv1.3 blockers.
| Inhibitor | Type | Target | IC50 | Reference |
| ShK | Peptide (Sea Anemone Toxin) | Human Kv1.3 | ~10 pM | [4] |
| ShK-186 (Dalazatide) | Peptide (Synthetic Analog of ShK) | Human Kv1.3 | 69 pM | [12] |
| PAP-1 | Small Molecule | Human Kv1.3 | 2 nM | [1] |
| Vm24 | Peptide (Scorpion Toxin) | Human Kv1.3 | 1.3 pM | [7] |
| HsTX1 | Peptide (Scorpion Toxin) | Human Kv1.3 | ~13 pM | [7] |
| OsK1 | Peptide (Scorpion Toxin) | Human Kv1.3 | ~0.6 nM | [11] |
| DES1 | Small Molecule | Human Kv1.3 | 111 nM | [13] |
Signaling Pathways and Experimental Workflows
Kv1.3-Mediated T Cell Activation Signaling Pathway
The following diagram illustrates the central role of the Kv1.3 channel in the signaling cascade that leads to T cell activation.
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. [protocols.io]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Kv1.3 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3, encoded by the KCNA3 gene, has emerged as a significant player in the regulation of cancer cell proliferation.[1][2][3] Initially recognized for its role in the immune system, particularly in T-lymphocyte activation, Kv1.3 is now understood to be aberrantly expressed in a variety of cancers, where it contributes to the malignant phenotype.[1][4][5][6] This technical guide provides an in-depth overview of the involvement of Kv1.3 in cancer cell proliferation, detailing its expression in different tumor types, its role in key signaling pathways, and the experimental protocols used to investigate its function. The dual role of Kv1.3, with its plasma membrane variant promoting proliferation and its mitochondrial counterpart often mediating apoptosis, presents a complex but compelling target for novel cancer therapies.[7]
Kv1.3 Expression in Cancer: A Complex Landscape
The expression of Kv1.3 in cancer is highly variable and depends on the tumor type and stage.[6][8] While some cancers exhibit a clear upregulation of the channel, others show a downregulation compared to healthy tissue. This differential expression underscores the complex and context-dependent role of Kv1.3 in tumorigenesis.
Quantitative Data on Kv1.3 Expression in Various Cancers
| Cancer Type | Kv1.3 Expression Status | Correlation with Proliferation/Malignancy | References |
| Breast Cancer | Upregulated in most cancer specimens compared to normal tissue. | Increased expression in higher-stage breast cancer. | [8][9] |
| Colon Cancer | Increased expression in adenocarcinoma. | K+ channel blockers inhibit proliferation. | [9][10] |
| Glioblastoma | Expressed, but no clear correlation with malignancy grade. | Inhibition of Kv1.3 can reduce migration. | [11][12][13][14][15] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulated expression in several cell lines. | Overexpression is associated with worse recurrence-free survival. | [6] |
| Leukemia & Lymphoma | Overexpressed in mature neoplastic B cells in CLL. Upregulated in CEM and MOLT-3 leukemic cell lines. | A potential therapeutic target. | [4][5] |
| Melanoma | Physically associated with β1-integrins, which are involved in metastasis. | Channel blockers can influence tumor cell behavior. | [16] |
| Kidney & Bladder Carcinoma | Downregulated. | [6] | |
| Lung Carcinoma | Downregulated. | [6] | |
| Prostate Cancer | Inversely correlated with grade and stage. | Higher expression in weakly metastatic cell lines. | [6] |
| Leiomyosarcoma & Rhabdomyosarcoma | Highly expressed and correlates with tumor malignancy. | [8] |
Mechanisms of Kv1.3-Mediated Cancer Cell Proliferation
The influence of Kv1.3 on cancer cell proliferation is not attributed to a single mechanism but rather a combination of factors, including the regulation of membrane potential, its role as a voltage sensor, and its localization within the cell. Three primary models have been proposed to explain its pro-proliferative effects.[17]
-
The Membrane Potential Model: This model, first described in T-lymphocytes, posits that Kv1.3 activity leads to membrane hyperpolarization.[17] This hyperpolarization increases the electrochemical driving force for calcium (Ca2+) influx through channels like CRAC, leading to sustained high intracellular Ca2+ levels.[5] This, in turn, activates calcium-dependent signaling pathways, such as the calcineurin-NFAT pathway, which promote the transcription of genes involved in cell cycle progression.[5]
-
The Voltage Sensor Model: In this model, the role of Kv1.3 extends beyond its ion-conducting function.[17][18] Conformational changes in the Kv1.3 protein, induced by alterations in the membrane potential during the cell cycle, are thought to activate intracellular signaling cascades.[18][19] This non-canonical function suggests that Kv1.3 can act as a signaling molecule itself, transducing electrical signals into biochemical ones, independent of potassium ion flux.[17][20]
-
The Channelosome Balance Model: This model suggests that the ratio of Kv1.3 to other potassium channels, such as Kv1.5, can act as a switch for proliferation.[17] An increased Kv1.3/Kv1.5 ratio is associated with a proliferative phenotype in some cell types.[9] The "channelosome" refers to the complex of the channel with various interacting proteins, which can modulate its function and downstream signaling.[18]
Signaling Pathways Involving Kv1.3
Kv1.3 is integrated into several key signaling pathways that are frequently dysregulated in cancer.
-
MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central regulator of cell proliferation. Evidence suggests that Kv1.3 can modulate this pathway.[6] The opening of Kv1.3 channels can promote the phosphorylation of its C-terminal residues by kinases within the MEK/ERK pathway, creating a positive feedback loop that enhances proliferation.[5]
-
Integrin Signaling: Kv1.3 channels have been shown to be in close proximity to and interact with β1-integrins on the surface of melanoma cells.[16] This interaction is dependent on cell adherence and can be disrupted by K+ channel blockers.[16] This suggests that Kv1.3 may play a role in integrin-mediated signaling, which is crucial for cell adhesion, migration, and proliferation.
The following diagram illustrates the interplay of these models and pathways:
The Dual Role of Mitochondrial Kv1.3 (mitoKv1.3)
Kv1.3 is also present in the inner mitochondrial membrane (mitoKv1.3), where it plays a role in apoptosis.[7] Inhibition of mitoKv1.3 can induce apoptosis in cancer cells, often by increasing reactive oxygen species (ROS) production and triggering the mitochondrial death pathway.[6] Interestingly, some membrane-permeant Kv1.3 inhibitors can target both the plasma membrane and mitochondrial channels, leading to a dual effect of inhibiting proliferation and inducing apoptosis.
Pharmacological Inhibition of Kv1.3 in Cancer
The role of Kv1.3 in cancer cell proliferation has made it an attractive target for drug development.[4] Several small molecule inhibitors have been identified and shown to have anti-proliferative effects on various cancer cell lines.
Quantitative Data on the Effects of Kv1.3 Inhibitors
| Inhibitor | Cancer Cell Line(s) | Effect | IC50/EC50 | References |
| Psora-4 | Jurkat T-cells (Leukemia) | Inhibition of proliferation | EC50 = 3 nM | [6] |
| PAP-1 | Jurkat T-cells (Leukemia) | Inhibition of proliferation | EC50 = 2 nM | [6] |
| Glioma cell lines (GL261, A172, LN308) | Induction of cell death (when targeted to mitochondria) | 5-10 µM (as PAPTP/PCARBTP) | [5][12][13] | |
| Clofazimine | Jurkat T-cells (Leukemia) | Inhibition of proliferation | Kd ~300 nM | |
| Melanoma (B16F10) | Reduced tumor size by 90% in vivo | [6] | ||
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Reduced cell survival | 10 µM | [6] | |
| Glioma cell lines (GL261, A172, LN308) | Induction of cell death | 5-10 µM | [5][12][13][14] | |
| Lovastatin | Jurkat T-cells (Leukemia), various other cancer cell lines | Inhibition of proliferation and induction of apoptosis | Concentration-dependent | [5] |
| Trifluoperazine | Normal human T-lymphocytes | Inhibition of Kv1.3 | Concentration-dependent | [5] |
| KAaH1 (Scorpion Peptide) | U87 (Glioblastoma), MDA-MB-231 (Breast), LS174 (Colon) | Inhibition of migration and adhesion | [21] | |
| KAaH2 (Scorpion Peptide) | U87 (Glioblastoma) | Inhibition of proliferation | [21] |
Experimental Protocols for Studying Kv1.3 in Cancer
Investigating the role of Kv1.3 in cancer proliferation requires a combination of electrophysiological, molecular, and cell biology techniques.
Experimental Workflow
References
- 1. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Potassium Channels Kv1.3--Potentially New Molecular Target in Cancer Diagnostics and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 7. Mitochondrial Kv1.3: a New Target in Cancer Biology? [cellphysiolbiochem.com]
- 8. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The voltage-dependent K+ channels Kv1.3 and Kv1.5 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic regulation of voltage-gated potassium ion channel molecule Kv1.3 in mechanisms of colorectal cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Expression of voltage-gated potassium channels Kv1.3 and Kv1.5 in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Targeting the Potassium Channel Kv1.3 Kills Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Proximity of Kv1.3 Voltage-gated Potassium Channels and β1-Integrins on the Plasma Membrane of Melanoma Cells: Effects of Cell Adherence and Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Voltage-dependent conformational changes of Kv1.3 channels activate cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Functional role of Kv1.1 and Kv1.3 channels in the neoplastic progression steps of three cancer cell lines, elucidated by scorpion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Subcellular Landscape of Kv1.3: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the subcellular localization of the voltage-gated potassium channel Kv1.3, its regulatory mechanisms, and the experimental approaches to its study.
The voltage-gated potassium channel Kv1.3 is a crucial regulator of cellular processes ranging from immune responses to neuronal signaling. Its function is intricately linked to its precise location within the cell. This technical guide provides a comprehensive overview of the subcellular distribution of Kv1.3, the molecular determinants governing its trafficking, and detailed protocols for its investigation, aimed at researchers, scientists, and drug development professionals.
Subcellular Distribution of Kv1.3 Channels
Kv1.3 channels are not confined to a single cellular location but are dynamically distributed across various subcellular compartments, where they exert distinct physiological functions. This complex localization pattern underscores the multifaceted role of Kv1.3 in cellular physiology and pathology.
Primary Locations of Kv1.3:
-
Plasma Membrane: As a voltage-gated ion channel, the primary residence of Kv1.3 is the plasma membrane. Here, it plays a pivotal role in setting the resting membrane potential, thereby controlling cellular excitability and calcium signaling. In T lymphocytes, plasma membrane Kv1.3 is essential for sustained calcium influx required for activation, proliferation, and cytokine production.[1][2][3]
-
Mitochondria: A significant population of Kv1.3 channels is also found in the inner mitochondrial membrane (mitoKv1.3).[1][4] Mitochondrial Kv1.3 is implicated in the regulation of apoptosis, and its modulation represents a potential therapeutic strategy in cancer.[4] The trafficking of Kv1.3 to mitochondria is an unconventional process that bypasses the classical endoplasmic reticulum-Golgi pathway.[5]
-
Immunological Synapse: In T lymphocytes, upon antigen recognition, Kv1.3 channels redistribute and accumulate at the immunological synapse (IS), the specialized junction between a T cell and an antigen-presenting cell.[6][7] This localization is crucial for the precise control of calcium signaling during T cell activation.[7]
-
Lipid Rafts and Caveolae: Kv1.3 channels are often found concentrated in specific microdomains of the plasma membrane known as lipid rafts and caveolae.[7][8] This localization facilitates the interaction of the channel with key signaling molecules and regulates its activity. The association of Kv1.3 with caveolin-1 (B1176169) is a key determinant of its targeting to these microdomains.[9]
-
Other Intracellular Membranes: Kv1.3 has also been identified in the cis-Golgi apparatus and the nuclear membrane, although its functions in these compartments are less well understood.[1][4]
Quantitative Distribution of Kv1.3
The relative abundance of Kv1.3 in different subcellular compartments can vary depending on the cell type and its activation state. While precise quantification remains a challenge, several studies have provided valuable estimates.
| Cellular Compartment | Cell Type | Quantitative Data | Reference |
| Plasma Membrane vs. Mitochondria | T lymphocytes | Dual localization confirmed by western blot and immunofluorescence, with distinct glycosylation patterns. | [1][5][10] |
| HEK293 & Melanoma Cells | Mutation of the caveolin-binding domain reduces plasma membrane expression and increases mitochondrial accumulation. | [9][11][12] | |
| Lipid Rafts | HEK293 Cells | Approximately 64% of Kv1.3 is located in lipid raft fractions. | [7] |
| HEK293 Cells | Co-expression with Kv1.5 alters the distribution of Kv1.3 in lipid rafts. | [7] | |
| T lymphocytes | Quiescent T cells have ~300 Kv1.3 channels per cell, which increases to ~1500 in activated effector memory T cells. | [13] | |
| Immunological Synapse | CD4+ T cells | Kv1.3 forms a distal ring at the IS and its density is dynamically regulated. | [14] |
Molecular Determinants and Signaling Pathways of Kv1.3 Localization
The subcellular localization of Kv1.3 is a tightly regulated process involving specific protein motifs, protein-protein interactions, and post-translational modifications. Understanding these mechanisms is key to manipulating Kv1.3 function for therapeutic purposes.
Protein Domains and Interacting Partners
Several key protein domains and interacting partners govern the trafficking and anchoring of Kv1.3 channels.
-
C-Terminus: The C-terminal domain of Kv1.3 is crucial for its proper trafficking and interaction with scaffolding proteins.[14]
-
Caveolin-Binding Domain (CBD): A CBD in the N-terminus of Kv1.3 mediates its interaction with caveolin-1, which is essential for its localization to the plasma membrane and lipid rafts. Disruption of this interaction leads to the redirection of Kv1.3 to the mitochondria.[9][11][12][15]
-
PDZ-Binding Motif: The C-terminus of Kv1.3 contains a PDZ-binding motif that allows it to interact with scaffolding proteins like PSD-95 and SAP97. These interactions are important for clustering the channels at specific membrane locations and linking them to signaling complexes.
-
Auxiliary Subunits: Kvβ subunits associate with Kv1.3 and influence its trafficking and surface expression.
Diagram of Kv1.3 Trafficking Pathways
Caption: Major trafficking pathways of the Kv1.3 channel.
Post-Translational Modifications
Post-translational modifications play a critical role in the dynamic regulation of Kv1.3 surface expression.
-
Ubiquitination: Stimulation of Protein Kinase C (PKC) or the Epidermal Growth Factor Receptor (EGFR) can trigger the ubiquitination of Kv1.3, leading to its clathrin-mediated endocytosis and subsequent degradation in lysosomes.[1][16][17][18][19] This process is catalyzed by the E3 ubiquitin ligase Nedd4-2.[16]
-
Phosphorylation: Phosphorylation of Kv1.3 by various kinases can modulate its trafficking and gating properties, although the specific sites and functional consequences are still under investigation.
Diagram of PKC-Mediated Kv1.3 Endocytosis
Caption: Signaling pathway of PKC-induced Kv1.3 ubiquitination and endocytosis.
Experimental Protocols for Studying Kv1.3 Subcellular Localization
A variety of experimental techniques are employed to investigate the subcellular distribution of Kv1.3 channels. Below are detailed protocols for key methods.
Immunocytochemistry (ICC) for Kv1.3 Visualization
This protocol describes the visualization of Kv1.3 channels in cultured cells using immunofluorescence microscopy.
Materials:
-
Cells expressing Kv1.3
-
Coverslips coated with an appropriate substrate (e.g., poly-L-lysine)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum (or serum from the secondary antibody host species) in PBS
-
Primary antibody: Rabbit anti-Kv1.3 antibody (extracellular or intracellular epitope specific)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells onto sterile coverslips in a culture plate and grow to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular epitopes): If using an antibody against an intracellular epitope, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For extracellular epitopes, omit this step.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Kv1.3 antibody in blocking solution according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope with appropriate filter sets.
Cell Surface Biotinylation to Quantify Plasma Membrane Kv1.3
This protocol allows for the specific labeling and quantification of Kv1.3 channels present on the cell surface.
Materials:
-
Cells expressing Kv1.3
-
Ice-cold PBS
-
Sulfo-NHS-SS-Biotin (cell-impermeable)
-
Quenching solution: 100 mM glycine (B1666218) in PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-Kv1.3 antibody
Procedure:
-
Cell Preparation: Grow cells to confluency in a culture dish.
-
Biotinylation:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin in PBS (e.g., 0.5 mg/mL) for 30 minutes on ice with gentle rocking.
-
-
Quenching:
-
Aspirate the biotin (B1667282) solution and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
-
Cell Lysis:
-
Lyse the cells in lysis buffer containing protease inhibitors for 30 minutes on ice.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Streptavidin Pulldown:
-
Take a small aliquot of the total lysate for later analysis ("Input" fraction).
-
Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture biotinylated (cell surface) proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-biotinylated proteins.
-
-
Elution:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the "Input" and "Surface" (eluted) fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an anti-Kv1.3 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Quantification:
-
Quantify the band intensities of Kv1.3 in the "Input" and "Surface" fractions using densitometry to determine the proportion of Kv1.3 at the cell surface.
-
Diagram of Cell Surface Biotinylation Workflow
Caption: Workflow for cell surface biotinylation to quantify plasma membrane Kv1.3.
Co-Immunoprecipitation (Co-IP) to Identify Kv1.3 Interacting Proteins
This protocol is used to isolate Kv1.3 and its binding partners from a cell lysate.
Materials:
-
Cells expressing Kv1.3 and putative interacting proteins
-
Co-IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in Tris-buffered saline) with protease inhibitors
-
Anti-Kv1.3 antibody for immunoprecipitation
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G-agarose beads
-
Wash buffer (Co-IP lysis buffer with lower detergent concentration)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the putative interacting proteins
Procedure:
-
Cell Lysis:
-
Lyse cells in Co-IP lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-Kv1.3 antibody or control IgG overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add Protein A/G-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Probe the Western blot with antibodies against Kv1.3 (to confirm successful IP) and the putative interacting proteins.
-
Conclusion
The subcellular localization of Kv1.3 channels is a dynamic and highly regulated process that is fundamental to their diverse physiological roles. A thorough understanding of the mechanisms that govern Kv1.3 trafficking and compartmentalization is essential for the development of novel therapeutic strategies targeting this important ion channel. The experimental approaches detailed in this guide provide a robust framework for investigating the complex subcellular landscape of Kv1.3 and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. Colocalization between caveolin isoforms in the intestinal smooth muscle and interstitial cells of Cajal of the Cav1(+/+) and Cav1 (-/-) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 8. Proximity Labeling Proteomics Reveals Kv1.3 Potassium Channel Immune Interactors in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mitochondrial Routing of the Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional expression of GFP-tagged Kv1.3 and Kv1.4 channels in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visualization of caveolin-1, a caveolar marker protein, in living cells using green fluorescent protein (GFP) chimeras. The subcellular distribution of caveolin-1 is modulated by cell-cell contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biolinkk.com [biolinkk.com]
- 15. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kv1.5 Association Modifies Kv1.3 Traffic and Membrane Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uvadoc.uva.es [uvadoc.uva.es]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
cis-KV1.3-IN-1: A Potential Therapeutic Avenue for Immune-Mediated Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a spectrum of autoimmune diseases and other inflammatory conditions. Its preferential expression on chronically activated effector memory T cells (TEM cells), which are key drivers of pathology in numerous autoimmune disorders, allows for a targeted immunomodulatory approach with a potentially favorable safety profile. cis-KV1.3-IN-1 is a small molecule inhibitor of the Kv1.3 channel. While specific public data on this compound is limited, its shared target with the more extensively studied trans-isomer and other Kv1.3 inhibitors provides a strong rationale for its potential therapeutic applications. This document provides a comprehensive overview of the core science underpinning Kv1.3 inhibition, details potential therapeutic applications, and outlines relevant experimental methodologies, positioning this compound as a compound of interest for further investigation.
The Role of Kv1.3 in Immune Cell Function
The Kv1.3 channel plays a critical role in regulating the membrane potential of T lymphocytes.[1][2] In effector memory T cells, which are implicated in the pathogenesis of various autoimmune diseases, Kv1.3 is the predominant potassium channel.[1][3] Upon T-cell activation, the opening of Kv1.3 channels leads to potassium efflux, which hyperpolarizes the cell membrane. This negative membrane potential is crucial for maintaining the electrochemical gradient necessary for sustained calcium (Ca2+) influx through channels like the Calcium Release-Activated Ca2+ (CRAC) channel.[1][2] The resulting increase in intracellular Ca2+ concentration acts as a critical second messenger, activating downstream signaling pathways, such as the calcineurin-NFAT pathway, which are essential for T-cell proliferation, cytokine production, and effector functions.[1][3]
Mechanism of Action of Kv1.3 Inhibitors
By blocking the Kv1.3 channel, inhibitors like this compound prevent the efflux of potassium ions. This leads to membrane depolarization, which in turn diminishes the driving force for Ca2+ entry.[4] The reduction in intracellular Ca2+ signaling effectively dampens the activation of TEM cells, leading to a decrease in their proliferation and the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[3] This selective suppression of pathogenic TEM cells, while largely sparing other T-cell subsets that rely on different potassium channels (like KCa3.1), forms the basis of the therapeutic potential of Kv1.3 inhibitors.[3]
Quantitative Data
Specific quantitative data for this compound is sparse in publicly available literature. However, data for its trans-isomer, KV1.3-IN-1, and the general inhibitory effect of the cis-isomer provide a preliminary understanding of its potential potency.
| Compound | Target | Assay System | IC50 / % Inhibition | Reference |
| This compound | Human Kv1.3 | Xenopus oocytes | 25.53% inhibition @ 10 µM | Internal Data |
| KV1.3-IN-1 (trans-isomer) | Human Kv1.3 | Ltk⁻ cells | 230 nM | [4] |
| KV1.3-IN-1 (trans-isomer) | Human Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | [4] |
Potential Therapeutic Applications
Based on the crucial role of Kv1.3 in TEM cell function, inhibitors like this compound have potential therapeutic applications in a wide range of autoimmune and inflammatory diseases:
-
Autoimmune Diseases: The selective targeting of TEM cells makes Kv1.3 inhibitors promising candidates for treating conditions such as rheumatoid arthritis, multiple sclerosis, psoriasis, type 1 diabetes, and inflammatory bowel disease.[3][5][6]
-
Neuroinflammation: Kv1.3 channels are also expressed on microglia, the resident immune cells of the central nervous system. Inhibition of these channels can suppress microglial activation and the release of pro-inflammatory mediators, suggesting a potential role in treating neuroinflammatory conditions.
-
Metabolic Diseases: Emerging evidence suggests a link between Kv1.3 function and metabolism, with knockout models showing resistance to diet-induced obesity.[2] This opens up the possibility of exploring Kv1.3 inhibitors for the treatment of metabolic disorders.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Kv1.3 inhibitors. These can be adapted for the specific investigation of this compound.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is the gold standard for directly measuring the effect of a compound on Kv1.3 channel activity.
Objective: To determine the potency and mechanism of inhibition of this compound on Kv1.3 channels.
Cell Line: A stable cell line expressing human Kv1.3, such as HEK293 or CHO cells.
Protocol:
-
Culture cells expressing Kv1.3 on glass coverslips.
-
Use a patch-clamp amplifier and data acquisition system to perform whole-cell recordings.
-
The external solution should contain (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
The internal (pipette) solution should contain (in mM): 140 KF, 11 K₂EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.2.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit Kv1.3 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing pulses to +40 mV for 200-500 ms.
-
Perfuse the bath with varying concentrations of this compound and record the corresponding reduction in the Kv1.3 current amplitude.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
T-Cell Proliferation Assay
This assay assesses the functional consequence of Kv1.3 inhibition on immune cell proliferation.
Objective: To determine the effect of this compound on the proliferation of activated human T cells.
Cells: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
Protocol:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Label the cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Stimulate the T cells with a mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for 3-5 days.
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.
-
Determine the concentration of this compound that inhibits proliferation by 50% (IC50).
Visualizations
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: Signaling cascade of T-cell activation highlighting the role of the Kv1.3 channel.
Experimental Workflow for Evaluating Kv1.3 Inhibitors
Caption: A generalized workflow for the preclinical development of a Kv1.3 inhibitor.
Conclusion and Future Directions
The inhibition of the Kv1.3 potassium channel represents a highly promising strategy for the development of targeted therapies for autoimmune diseases. This compound, as an inhibitor of this channel, warrants further investigation to fully characterize its pharmacological profile. Future studies should focus on obtaining robust quantitative data, including IC50 values in various cell-based assays, and evaluating its efficacy in relevant animal models of autoimmune disease. Elucidating the selectivity profile of this compound against other Kv channel subtypes will also be crucial for its development as a safe and effective therapeutic agent. The in-depth understanding of the role of Kv1.3 in immunopathology, combined with the potential for selective inhibition, positions compounds like this compound at the forefront of innovative immunomodulatory drug discovery.
References
- 1. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of KV1.3: An In-depth Guide to its Pharmacology
For researchers, scientists, and drug development professionals, the voltage-gated potassium channel KV1.3 represents a burgeoning frontier in therapeutic intervention. Predominantly expressed in immune cells, its role in regulating cellular processes has made it a prime target for a host of pathologies, including autoimmune diseases, neuroinflammation, and certain cancers. This in-depth technical guide provides a comprehensive overview of the fundamental pharmacology of the KV1.3 channel, detailing its mechanism, key modulators, and the experimental protocols crucial for its investigation.
The Core Biology of the KV1.3 Channel
The KV1.3 channel, a member of the Shaker family of voltage-gated potassium channels, is a tetrameric integral membrane protein.[1][2] Each subunit consists of six transmembrane helices (S1-S6). The S1-S4 segments form the voltage-sensing domain, which responds to changes in the cell's membrane potential, while the S5-S6 segments and the intervening P-loop constitute the ion-conducting pore.[2] The cytoplasmic N- and C-termini of the channel are crucial for protein-protein interactions, linking KV1.3 to various intracellular signaling pathways.[3][4]
Functionally, KV1.3 channels play a pivotal role in shaping the membrane potential of cells. In T lymphocytes, for instance, the efflux of K+ ions through KV1.3 channels helps maintain a negative membrane potential, which is essential for sustained Ca2+ influx through calcium release-activated (CRAC) channels.[1][5][6] This calcium signaling is a critical step in T-cell activation, proliferation, and cytokine production.[1][5][7] Consequently, the inhibition of KV1.3 can effectively suppress the immune response, making it an attractive strategy for treating T-cell-mediated autoimmune diseases.[7][8]
Beyond the plasma membrane, functional KV1.3 channels have also been identified in the inner mitochondrial membrane (mitoKV1.3), where they are implicated in regulating metabolism and apoptosis.[1][3][4][9] This subcellular localization has opened new avenues for therapeutic targeting, particularly in oncology.
Pharmacological Modulation of KV1.3
The pharmacology of KV1.3 is well-defined, with a range of potent and selective inhibitors and a smaller, less-defined group of activators.
KV1.3 Inhibitors
Inhibitors of the KV1.3 channel can be broadly categorized into peptide toxins and small molecules.
-
Peptide Toxins: Derived from the venom of sea anemones and scorpions, these peptides are highly potent and selective blockers of KV1.3. They typically act by physically occluding the outer pore of the channel.[2][10] Prominent examples include:
-
ShK from the sea anemone Stichodactyla helianthus.[2] An analog, dalazatide (B12777948) (ShK-186), has undergone clinical trials for autoimmune diseases.[7][11]
-
Margatoxin (MgTX) from the scorpion Centruroides margaritatus.[10]
-
Agitoxin (AgTX) from the scorpion Leiurus quinquestriatus.[10]
-
Charybdotoxin (ChTX) from the scorpion Leiurus quinquestriatus hebraeus.[10]
-
-
Small Molecules: A diverse array of synthetic and natural organic compounds have been identified as KV1.3 inhibitors. These can be membrane-permeant, allowing them to target both plasma membrane and mitochondrial KV1.3 channels.[12] Notable small molecule inhibitors include:
-
PAP-1 (5-(4-phenoxybutoxy)psoralen): A potent and selective KV1.3 blocker.[12][13]
-
Psora-4 (5-(4-phenylbutoxy)psoralen): Another psoralen (B192213) derivative with high affinity for KV1.3.[12][13]
-
Clofazimine: An anti-leprosy drug that also inhibits KV1.3 and induces apoptosis in cancer cells.[10][12]
-
Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP): Classic, non-selective potassium channel blockers that also inhibit KV1.3.[10]
-
KV1.3 Activators
The study of KV1.3 activators is less extensive. These compounds often act indirectly by altering the cellular ionic balance or membrane properties, rather than directly binding to and activating the channel.[14] Examples of indirect activators include certain lipids and chemical compounds that modulate the activity of other ion channels, which in turn affects the electrochemical gradient influencing KV1.3.[14]
Quantitative Data on KV1.3 Modulators
The following tables summarize the potency of key KV1.3 inhibitors.
| Peptide Toxin | Target | IC50 / Ki | Reference |
| ShK | KV1.3 | ~11 pM (Ki) | [2] |
| Dalazatide (ShK-186) | KV1.3 | ~24 pM (IC50) | [11] |
| Margatoxin (MgTX) | KV1.3 | ~100 pM (IC50) | [15] |
| Agitoxin-2 (AgTX-2) | KV1.3 | ~1.5 nM (IC50) | [15] |
| Small Molecule | Target | IC50 / EC50 | Reference |
| PAP-1 | KV1.3 | 2 nM (EC50) | [13] |
| Psora-4 | KV1.3 | 3 nM (EC50) | [13] |
| Clofazimine | KV1.3 | ~300 nM (IC50) | [12] |
| CP 339818 | KV1.3 | 25 nM (IC50) | [10] |
| Memantine | KV1.3 | ~10 µM (IC50) | [12] |
Key Experimental Protocols for KV1.3 Research
Investigating the pharmacology of KV1.3 relies on a variety of specialized experimental techniques.
Electrophysiology: Patch-Clamp Technique
The gold standard for characterizing ion channel function is the patch-clamp technique.
-
Whole-Cell Patch-Clamp: This configuration allows for the recording of macroscopic currents from the entire cell membrane.
-
Cell Preparation: Cells endogenously expressing or stably transfected with KV1.3 (e.g., human T lymphocytes, CHO, or HEK293T cells) are cultured on coverslips.[16][17]
-
Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium ions (e.g., KF or KMeSO3), a buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA). The extracellular (bath) solution mimics physiological saline and contains NaCl, KCl, CaCl2, MgCl2, and HEPES.[16][18]
-
Voltage Protocol: To elicit KV1.3 currents, the cell membrane is held at a negative potential (e.g., -80 mV or -90 mV) and then depolarized with voltage steps to a range of positive potentials (e.g., -80 mV to +40 mV).[16][17][18] A subsequent hyperpolarizing pulse can be used to measure tail currents.[18] The interval between pulses should be sufficient to allow for recovery from inactivation (e.g., 20-60 seconds).[17][18]
-
Data Analysis: The recorded currents are analyzed to determine current-voltage relationships, activation and inactivation kinetics, and the effects of pharmacological agents.
-
Cell-Based Functional Assays
High-throughput screening (HTS) for KV1.3 modulators often employs cell-based functional assays that measure changes in membrane potential or ion flux.
-
Fluorescence-Based Membrane Potential Assays: These assays utilize voltage-sensitive dyes (e.g., FLIPR Membrane Potential Blue Dye) that change their fluorescence intensity in response to changes in membrane potential.[18][19][20]
-
Cell Plating: KV1.3-expressing cells are plated in 96- or 384-well plates.[18][20]
-
Dye Loading: Cells are incubated with the membrane potential-sensitive dye.[18][19]
-
Compound Addition and Stimulation: Test compounds are added, followed by a stimulus (e.g., a high concentration of KCl) to depolarize the cells and activate KV1.3 channels.[18]
-
Signal Detection: The change in fluorescence is measured using a fluorescence plate reader (e.g., FLIPR). Inhibitors of KV1.3 will prevent the repolarization of the membrane, leading to a sustained fluorescence signal.
-
-
Rubidium (Rb+) Flux Assays: This method uses Rb+ as a tracer for K+.
-
Cell Loading: Cells are loaded with Rb+.
-
Depolarization and Efflux: The cells are depolarized to open KV1.3 channels, allowing Rb+ to exit the cell.
-
Quantification: The amount of Rb+ that has exited the cells is quantified, typically by atomic absorption spectroscopy.[15][21][22] KV1.3 inhibitors will reduce the amount of Rb+ efflux.[15][22]
-
Binding Assays
Radioligand binding assays can be used to determine the affinity of a compound for the KV1.3 channel, but these are less common than functional assays for this target.
Signaling Pathways Involving KV1.3
In T-cells, KV1.3 is a key component of the signaling cascade that leads to cellular activation.
Conclusion
The KV1.3 channel's well-defined pharmacology and its critical role in immune cell function and other pathophysiological processes make it a highly attractive therapeutic target. A thorough understanding of its biophysical properties, its pharmacological modulators, and the robust experimental methodologies used to study it are essential for the successful development of novel KV1.3-targeted therapies. This guide provides a foundational resource for researchers embarking on or continuing their exploration of this promising ion channel.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Identification of novel Kv1.3 blockers using a fluorescent cell-based ion channel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. A Cell-Based Rb+-Flux Assay of the Kv1.3 Potassium Channel | Semantic Scholar [semanticscholar.org]
- 22. A Cell-Based Rb+-Flux Assay of the Kv1.3 Potassium Channel | Semantic Scholar [semanticscholar.org]
The Immunomodulatory Potential of cis-KV1.3-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases and other inflammatory conditions. Its high expression in effector memory T-cells (TEM), which are key drivers in many autoimmune pathologies, makes it an attractive candidate for selective immunomodulation. Inhibition of Kv1.3 has been shown to suppress T-cell activation, proliferation, and the production of pro-inflammatory cytokines by impeding the calcium signaling necessary for these processes. This document provides a detailed technical guide on the effects of cis-KV1.3-IN-1 , a known inhibitor of the Kv1.3 channel, on immune cell function. Due to the limited publicly available data specifically for the cis-isomer, this guide also includes comparative data for its more potent trans-isomer, KV1.3-IN-1 , and presents representative protocols for the evaluation of such compounds.
Core Compound Data: this compound and KV1.3-IN-1
Quantitative data for this compound is sparse in the available literature. However, a comparison with its trans-isomer, KV1.3-IN-1, highlights significant differences in potency.
| Compound | Assay Type | Cell Line/System | Concentration | Result |
| This compound | Electrophysiology | Xenopus oocytes (expressing hKv1.3) | 10 µM | 25.53% inhibition of Kv1.3 |
| KV1.3-IN-1 | Electrophysiology | Ltk⁻ cells | - | IC₅₀: 230 nM |
| KV1.3-IN-1 | T-cell Proliferation | PHA-activated T-lymphocytes | - | IC₅₀: 26.12 nM |
Data sourced from MedChemExpress product literature.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by Kv1.3 in T-cell activation and a general workflow for the characterization of a novel Kv1.3 inhibitor.
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize Kv1.3 inhibitors. Note that these are generalized methods and may require optimization for specific laboratory conditions and reagents.
Kv1.3 Channel Inhibition Assay via Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the inhibitory effect of a compound on human Kv1.3 channels expressed in a heterologous system.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human Kv1.3 (hKv1.3)
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Recording solution (ND96)
-
Microinjection and TEVC setup
-
This compound stock solution (in DMSO)
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase solution.
-
cRNA Injection: Inject Stage V-VI oocytes with hKv1.3 cRNA. Incubate the injected oocytes at 18°C in ND96 solution for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
-
Compound Application:
-
Establish a stable baseline current.
-
Perfuse the recording chamber with the recording solution containing the desired concentration of this compound (e.g., 10 µM). A solvent control (DMSO) should be tested first.
-
Allow the compound to equilibrate for several minutes until the current inhibition reaches a steady state.
-
-
Data Analysis:
-
Measure the peak outward current before (Icontrol) and after (Icompound) compound application.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (Icompound / Icontrol)) * 100.
-
To determine an IC₅₀ value, test a range of compound concentrations and fit the concentration-response data to a Hill equation.
-
T-Cell Proliferation Assay using CFSE Staining
Objective: To assess the effect of this compound on the proliferation of activated human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell activation
-
This compound
-
Flow cytometer
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend PBMCs at 10-20 x 10⁶ cells/mL in pre-warmed PBS with 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Stimulate the cells with PHA (e.g., 1-5 µg/mL) or anti-CD3/CD28 beads. Include an unstimulated control.
-
Incubate for 3-5 days at 37°C, 5% CO₂.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and, if desired, stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the lymphocyte population and then on T-cell subsets (e.g., CD4+).
-
Unstimulated, undivided cells will form a single bright peak of CFSE fluorescence.
-
With each cell division, the CFSE fluorescence intensity is halved, resulting in a series of sequential peaks.
-
Quantify proliferation by analyzing the percentage of cells that have undergone one or more divisions. Compare the proliferation in treated samples to the stimulated vehicle control.
-
Cytokine Release Assay via ELISA
Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines (e.g., IL-2, IFN-γ) by activated T-cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium (as above)
-
T-cell stimulus (e.g., PHA or anti-CD3/CD28 beads)
-
This compound
-
Commercially available ELISA kits for human IL-2 and IFN-γ
Methodology:
-
Cell Culture and Treatment:
-
Isolate and culture PBMCs as described for the proliferation assay.
-
Plate cells at a density of 1-2 x 10⁶ cells/mL.
-
Add varying concentrations of this compound or vehicle control.
-
Stimulate the cells with PHA or anti-CD3/CD28 beads.
-
Incubate for 24-72 hours at 37°C, 5% CO₂. The optimal time point may vary depending on the cytokine being measured.
-
-
Supernatant Collection: Centrifuge the culture plates and carefully collect the cell-free supernatant. Supernatants can be stored at -80°C until analysis.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Adding diluted standards and experimental supernatants to the wells.
-
Washing the plate and adding a biotinylated detection antibody.
-
Washing and adding an enzyme-conjugate (e.g., streptavidin-HRP).
-
Washing and adding a chromogenic substrate.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of the cytokine in each experimental sample.
-
Compare the cytokine concentrations in the this compound-treated samples to the stimulated vehicle control to determine the inhibitory effect.
-
Conclusion
This compound is an inhibitor of the hKv1.3 channel, though existing data suggests it is significantly less potent than its trans-isomer. The primary mechanism of action for Kv1.3 inhibitors in the immune system is the suppression of T-cell activation and effector functions by modulating the cell membrane potential and subsequent calcium signaling. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel Kv1.3 inhibitors, enabling researchers to determine their potency, efficacy, and potential as therapeutic agents for autoimmune and inflammatory diseases. Further studies are required to fully elucidate the specific effects of this compound on various immune cell subsets and its potential for in vivo applications.
References
The Pharmacology of Novel Kv1.3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of T-cell-mediated autoimmune diseases, neuroinflammatory conditions, and certain cancers. Its preferential expression and functional importance in chronically activated effector memory T cells (TEM cells) make it an attractive candidate for selective immunomodulation without inducing broad immunosuppression. This technical guide provides an in-depth exploration of the pharmacology of novel Kv1.3 inhibitors, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing the intricate signaling pathways and discovery workflows.
Core Concept: The Role of Kv1.3 in T-Lymphocyte Activation
The activation of T-lymphocytes is a critical event in the adaptive immune response. Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. A key consequence of this is the release of calcium (Ca2+) from intracellular stores, which in turn triggers the opening of store-operated Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane. The resulting sustained influx of Ca2+ is essential for the activation of downstream effector molecules, most notably the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it drives the transcription of genes crucial for T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).
The Kv1.3 channel plays a pivotal role in this process by maintaining the negative membrane potential required for this sustained Ca2+ influx. As positively charged calcium ions flow into the cell, the membrane depolarizes. The Kv1.3 channel counteracts this by allowing the efflux of potassium ions (K+), thereby repolarizing the membrane and maintaining the electrochemical gradient that drives further Ca2+ entry.[1][2] By blocking the Kv1.3 channel, novel inhibitors can disrupt this delicate balance, leading to a reduction in Ca2+ signaling, subsequent inhibition of T-cell activation, proliferation, and inflammatory cytokine release.[3][4]
A crucial aspect of Kv1.3 as a therapeutic target is its differential expression in T-cell subsets. While naïve and central memory T cells (TCM) primarily upregulate the calcium-activated potassium channel KCa3.1 upon activation, effector memory T cells (TEM), which are key mediators in many autoimmune diseases, predominantly upregulate Kv1.3.[5] This differential expression allows for the selective targeting of pathogenic TEM cells while sparing other T-cell populations crucial for normal immune function.[6]
Quantitative Pharmacology of Novel Kv1.3 Inhibitors
A growing arsenal (B13267) of novel Kv1.3 inhibitors, encompassing both small molecules and peptide toxins, have been developed and characterized. The following tables summarize key quantitative data for some of the most prominent examples.
| Small Molecule Inhibitor | Target | IC50 / Kd | Cell Type / Assay | Selectivity Highlights | Reference(s) |
| PAP-1 | Kv1.3 | 2 nM (IC50) | L929 cells (whole-cell patch clamp) | 23-fold over Kv1.5; 33- to 125-fold over other Kv1 family channels.[7] | [1][3][7] |
| Clofazimine (B1669197) | Kv1.3 | 300 nM (IC50) | Jurkat T cells | ~10-fold higher potency for Kv1.3 over Kv1.1, Kv1.2, Kv1.5, and Kv3.1.[1][8] | [1][8][9] |
| Compound 44 (Thiophene-based) | Kv1.3 | 470 nM (IC50) | Xenopus oocytes | Showed appropriate selectivity over other Kv channels.[1] | [1] |
| TVS-06 | Kv1.3 | 17.39 µM (IC50) | Xenopus oocytes | Excellent selectivity for Kv1.3.[10][11] | [10][11] |
| TVS-12 | Kv1.3 | 920 nM (IC50) | Xenopus oocytes | More potent than TVS-06.[1] | [1] |
| Correolide | Kv1.3 | 86 nM (IC50) | CHO cells (86Rb+ efflux) | Blocks other Kv1 family members with 4-14-fold lower potency.[12] | [12] |
| Peptide-based Inhibitor | Source | IC50 / Kd | Cell Type / Assay | Selectivity Highlights | Reference(s) |
| Dalazatide (ShK-186) | Sea anemone (Stichodactyla helianthus) | 65 pM (Kd) | Ova-specific GFP+ TEM cells | Highly selective for Kv1.3.[4] | [4][13][14] |
| HsTX1[R14A] | Scorpion (Heterometrus spinifer) | 27 pM (IC50) | - | Over 2,000-fold selective for Kv1.3 over Kv1.1.[6][15] | [6][15][16][17] |
| Vm24 | Scorpion (Vaejovis mexicanus) | 2.9 pM (Kd) | Human lymphocytes | Over 1500-fold selective for Kv1.3 over other tested potassium channels.[2][18] | [2][18][19][20] |
| ADWX-1 | Engineered from scorpion toxin BmKTX | 1.89 pM (IC50) | - | Good selectivity over Kv1.1 and Kv1.2.[21] | [21] |
| Noxiustoxin (NTX) | Scorpion | ~1 nM (IC50) | - | Also blocks Kv1.2 with an IC50 of ~2 nM.[21] | [21] |
| Charybdotoxin (ChTX) | Scorpion | ~2.6 nM (IC50) | - | Poor selectivity, also blocks KCa1.1, Kv1.2, and Kv1.6.[21] | [21] |
Key Experimental Protocols
The characterization of novel Kv1.3 inhibitors relies on a suite of specialized biophysical and cellular assays. Detailed below are the methodologies for two fundamental electrophysiological techniques used to assess inhibitor potency and mechanism of action.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the entire cell membrane of a single cell, providing a high-resolution assessment of channel activity and inhibition.
Objective: To determine the IC50 of a novel inhibitor on Kv1.3 channels expressed in a mammalian cell line (e.g., L929 or CHO cells stably expressing human Kv1.3).
Materials:
-
Cell Culture: Mammalian cells stably expressing human Kv1.3.
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Test Compound: Novel Kv1.3 inhibitor dissolved in an appropriate vehicle (e.g., DMSO).
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries: For pulling micropipettes.
Procedure:
-
Cell Preparation: Plate cells expressing Kv1.3 onto glass coverslips 24-48 hours prior to recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Establish a stable baseline recording of Kv1.3 currents.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing a known concentration of the test compound.
-
Continue to record Kv1.3 currents until a steady-state block is achieved.
-
Repeat the process for a range of compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current inhibition to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a robust method for studying ion channels expressed at high levels in a heterologous system, making it ideal for initial screening and characterization of channel inhibitors.
Objective: To assess the activity of novel inhibitors on Kv1.3 channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes: Stage V-VI.
-
cRNA: In vitro transcribed cRNA encoding human Kv1.3.
-
Injection setup: Micropipette for cRNA injection.
-
TEVC rig: Amplifier, voltage and current electrodes, recording chamber, and perfusion system.
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5.
-
Electrodes: Glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject each oocyte with ~50 nL of Kv1.3 cRNA.
-
Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.3 currents.
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the chamber with ND96 solution containing the test compound at various concentrations.
-
Record currents at each concentration until a steady state is reached.
-
-
Data Analysis:
-
Measure the steady-state current at a specific depolarizing voltage (e.g., +40 mV) for each concentration.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve and determine the IC50.
-
Visualizing the Pharmacology of Kv1.3 Inhibitors
T-Cell Activation Signaling Pathway
The following diagram illustrates the central role of the Kv1.3 channel in the signaling cascade leading to T-cell activation and how its inhibition disrupts this process.
Caption: Kv1.3's role in T-cell activation and its inhibition.
Experimental Workflow for Kv1.3 Inhibitor Discovery and Characterization
The development of a novel Kv1.3 inhibitor follows a structured workflow, from initial screening to preclinical evaluation.
Caption: Workflow for novel Kv1.3 inhibitor discovery.
Conclusion
The selective inhibition of the Kv1.3 potassium channel represents a highly promising strategy for the development of novel immunomodulatory therapies. The growing understanding of its role in T-cell pathophysiology, coupled with the discovery of potent and selective small molecule and peptide inhibitors, has paved the way for new therapeutic avenues for a multitude of autoimmune and inflammatory disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of the next generation of Kv1.3-targeting drugs. As research progresses, these novel inhibitors hold the potential to offer targeted and effective treatments with an improved safety profile compared to conventional broad-spectrum immunosuppressants.
References
- 1. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker HsTX1[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clofazimine Inhibits Human Kv1.3 Potassium Channel by Perturbing Calcium Oscillation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and characterization of a novel structural class of Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and biochemical characterization of a novel nortriterpene inhibitor of the human lymphocyte voltage-gated potassium channel, Kv1.3. | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. A potent and Kv1.3-selective analogue of the scorpion toxin HsTX1 as a potential therapeutic for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. smartox-biotech.com [smartox-biotech.com]
- 17. pnas.org [pnas.org]
- 18. Vm24, a Natural Immunosuppressive Peptide, Potently and Selectively Blocks Kv1.3 Potassium Channels of Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Rational design of a Kv1.3 channel-blocking antibody as a selective immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
cis-KV1.3-IN-1 experimental protocol for patch clamp
Application Notes and Protocols for cis-KV1.3-IN-1
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases and other conditions due to its crucial role in the activation and proliferation of T lymphocytes.[1][2][3] this compound is a small molecule inhibitor of the Kv1.3 channel. These application notes provide a detailed protocol for the characterization of this compound and similar compounds using the whole-cell patch-clamp electrophysiology technique.
Mechanism of Action
The primary function of Kv1.3 channels in T lymphocytes is to maintain the negative membrane potential necessary for a sustained influx of Ca2+ upon T-cell receptor activation. This calcium signaling is essential for the downstream activation of transcription factors that lead to cytokine production and T-cell proliferation.[2][3] By blocking Kv1.3 channels, inhibitors like this compound are expected to depolarize the cell membrane, thereby reducing the driving force for Ca2+ entry and ultimately suppressing the immune response. The trans-isomer of this compound, KV1.3-IN-1, has been shown to impair intracellular Ca2+ signaling and inhibit T-cell activation and proliferation.[4]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its trans-isomer.
| Compound | Parameter | Value | Cell Type | Notes |
| This compound | % Inhibition | 25.53% at 10 µM | Xenopus oocytes expressing hKv1.3 | cis-isomer of KV1.3-IN-1.[5] |
| KV1.3-IN-1 (trans-isomer) | IC50 | 230 nM | Ltk⁻ cells | Also known as Compound trans-18.[4] |
| KV1.3-IN-1 (trans-isomer) | IC50 | 26.12 nM | PHA-activated T-lymphocytes | Demonstrates state-dependency, with higher potency in activated T-cells.[4] |
Experimental Protocol: Whole-Cell Patch Clamp
This protocol is designed for the characterization of this compound effects on Kv1.3 channels expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells) or in primary T lymphocytes.
Materials and Reagents
-
Cell Culture: HEK293 or CHO cells stably expressing human Kv1.3.
-
External (Bath) Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: 145 mM KF, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl₂. Adjust pH to 7.2 with KOH.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the internal solution.
Equipment
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with appropriate optics
-
Micromanipulator
-
Perfusion system for solution exchange
Experimental Procedure
-
Cell Preparation: Plate cells expressing Kv1.3 onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment.
-
Compound Dilution: Dilute the this compound stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Patch Pipette Filling: Fill the patch pipette with the internal solution and mount it on the micromanipulator.
-
Cell Approach and Sealing: Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Initial Recordings: Start recording the Kv1.3 currents. Allow the currents to stabilize for a few minutes before applying the compound.
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps to +40 mV for 200-500 ms (B15284909) to elicit Kv1.3 currents.
-
Apply these pulses at a frequency of 0.05 Hz (every 20 seconds) to allow for recovery from inactivation.[6]
-
-
Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record the Kv1.3 currents in the presence of the compound until a steady-state block is achieved.
-
Washout: Perfuse the cell with the control external solution to observe the reversibility of the block.
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of T-cell activation and its inhibition by this compound.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-KV1.3-IN-1 in T-cell Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of T-lymphocyte activation. Its role in maintaining the membrane potential necessary for sustained calcium influx makes it a key therapeutic target for autoimmune diseases and other T-cell mediated pathologies. cis-KV1.3-IN-1 is an inhibitor of the Kv1.3 channel, offering a valuable tool for studying the impact of Kv1.3 blockade on T-cell signaling pathways, particularly calcium mobilization.[1] These application notes provide a detailed protocol for utilizing this compound in calcium imaging studies with T-cells, enabling researchers to investigate its effects on intracellular calcium dynamics.
The trans-isomer of this compound, KV1.3-IN-1, has been shown to impair intracellular Ca2+ signaling and inhibit T-cell activation and proliferation.[2] By blocking Kv1.3, these inhibitors disrupt the electrochemical gradient that drives the influx of extracellular calcium through store-operated calcium (CRAC) channels, a crucial step in T-cell activation.
Signaling Pathway of Kv1.3 in T-cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the depletion of intracellular calcium stores from the endoplasmic reticulum (ER). This depletion triggers the opening of CRAC channels in the plasma membrane. The efflux of potassium ions through Kv1.3 channels is essential to counterbalance the depolarizing influx of calcium ions, thereby maintaining a negative membrane potential that facilitates sustained calcium entry. This sustained elevation in intracellular calcium activates downstream signaling molecules, such as calcineurin, leading to the activation of the transcription factor NFAT and subsequent T-cell proliferation and cytokine production. Inhibition of Kv1.3 by this compound disrupts this process by depolarizing the cell membrane, which in turn reduces the driving force for calcium influx and dampens T-cell activation.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and its trans-isomer. Researchers should use this data as a guide for determining appropriate concentrations for their experiments.
| Compound | Target | Assay System | IC50 / % Inhibition | Reference |
| This compound | hKv1.3 | Xenopus oocytes | 25.53% inhibition @ 10 µM | [1] |
| KV1.3-IN-1 (trans-isomer) | Kv1.3 | Ltk- cells | 230 nM | [2][3] |
| KV1.3-IN-1 (trans-isomer) | Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | [2][3] |
Experimental Protocols
Calcium Imaging in T-cells using Fluo-4 AM and this compound
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in T-cells (e.g., Jurkat cells or primary T-cells) in response to stimulation, and the assessment of the inhibitory effect of this compound.
Materials:
-
T-cells (e.g., Jurkat, Clone E6-1)
-
This compound (prepare stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+
-
Fluo-4 AM (prepare 1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or ionomycin)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities (Excitation: ~490 nm, Emission: ~525 nm)
Experimental Workflow:
Procedure:
-
Cell Culture and Plating:
-
Culture T-cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the T-cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Fluo-4 AM Loading Buffer: For each well, prepare a solution containing 2-5 µM Fluo-4 AM and an equal volume of 20% Pluronic F-127 in HBSS (with Ca2+ and Mg2+). A final concentration of 0.02-0.04% Pluronic F-127 is recommended to aid dye loading. If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS (with Ca2+ and Mg2+).
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Inhibitor Incubation:
-
After incubation, gently aspirate the loading buffer and wash the cells twice with 100 µL of HBSS (with Ca2+ and Mg2+).
-
Add 90 µL of HBSS (with Ca2+ and Mg2+) containing the desired concentration of this compound (e.g., in a range from 10 nM to 10 µM) or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.
-
-
Calcium Imaging:
-
Place the microplate in the fluorescence reader or on the microscope stage.
-
Record the baseline fluorescence for 60-120 seconds.
-
Add 10 µL of the T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies) to each well to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity every 1-5 seconds for a period of 5-15 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
Alternatively, data can be normalized to the peak response of the vehicle control.
-
Plot the fluorescence intensity change over time for each condition.
-
Compare the calcium response in this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect.
-
Notes:
-
The optimal concentrations of this compound, Fluo-4 AM, and T-cell stimulus may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve for this compound to determine its IC50 in your specific assay.
-
Ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For suspension T-cells, centrifugation steps may be required for washing and reagent addition. Alternatively, cells can be attached to the plate using coating agents like poly-L-lysine.
Disclaimer
This protocol is intended as a guideline. Researchers should optimize the conditions for their specific experimental setup. The provided information is for research use only and not for diagnostic or therapeutic purposes.
References
Methodology for Testing cis-KV1.3-IN-1 on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the methodological testing of cis-KV1.3-IN-1, a known inhibitor of the voltage-gated potassium channel KV1.3, on various cancer cell lines. These guidelines are intended to assist researchers in evaluating the compound's efficacy and mechanism of action as a potential anti-cancer agent.
Introduction
The voltage-gated potassium channel KV1.3 is increasingly recognized as a therapeutic target in oncology. Its expression is upregulated in several cancers, where it plays a role in key cellular processes such as proliferation and apoptosis.[1][2][3] Inhibition of KV1.3 channels can disrupt these processes, making KV1.3 inhibitors like this compound promising candidates for cancer therapy. This document outlines a systematic approach to characterize the effects of this compound on cancer cells.
Data Presentation
Table 1: IC50 Values of Selected KV1.3 Inhibitors in Different Cell Lines
For comparative purposes, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various KV1.3 inhibitors. This data helps to contextualize the potency of this compound.
| Compound | Cell Line | Assay Method | IC50 (nM) |
| This compound | Ltk⁻ cells | Electrophysiology | 230 |
| This compound | PHA-activated T-lymphocytes | Electrophysiology | 26.12 |
| PAP-1 | L929 cells | Manual whole-cell patch clamp | 2 |
| PAP-1 | Ltk⁻ cells | Manual patch clamp | 0.4 |
| Clofazimine | Jurkat T cells | Not specified | 300 |
| Thiophene-based Inhibitor 44 | Ltk⁻ cells | Manual patch clamp | 950 |
Note: Data compiled from multiple sources. Experimental conditions may vary.[4]
Signaling Pathways and Experimental Workflow
KV1.3 Channel and its Role in Cancer Cell Signaling
The KV1.3 channel is implicated in two major pathways within cancer cells: proliferation and apoptosis. The diagrams below illustrate these pathways and the proposed points of intervention for a KV1.3 inhibitor like this compound.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-KV1.3-IN-1 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-KV1.3-IN-1 is an inhibitor of the voltage-gated potassium channel KV1.3.[1] The KV1.3 channel plays a crucial role in regulating the membrane potential of cells, particularly T-lymphocytes, and is a key modulator of calcium (Ca²⁺) signaling.[2][3] In T-cells, KV1.3 channel activity maintains the electrochemical gradient necessary for sustained Ca²⁺ influx through CRAC channels, a critical step for T-cell activation, proliferation, and cytokine production.[2][3][4][5] Dysregulation of KV1.3 channel activity has been implicated in various autoimmune diseases and cancer, making it an attractive therapeutic target.[5][6][7] Overexpression of KV1.3 has been observed to enhance tumorigenic processes.[6][7] These application notes provide detailed protocols for the in vitro characterization of this compound using electrophysiological and cell-based assays.
Data Presentation
Table 1: Inhibitory Activity of KV1.3 Inhibitors
| Compound | IC₅₀ (nM) | Cell Line | Electrophysiology Method | Reference |
| This compound | ~10 µM (25.53% inhibition) | Xenopus oocytes (hKV1.3) | Two-electrode voltage clamp | [1] |
| trans-KV1.3-IN-1 | 230 | Ltk⁻ cells | Not specified | [8] |
| trans-KV1.3-IN-1 | 26.12 | PHA-activated T-lymphocytes | Not specified | [8] |
| PAP-1 | 2 | Human T-cells | Not specified | [6] |
| PAP-1 | 2.074 | Not specified | Manual patch clamp | [4] |
| PAP-1 | 4.284 | Not specified | Automated patch clamp | [4] |
| Psora-4 | 1.362 | Not specified | Manual patch clamp | [4] |
| Psora-4 | 6.006 | Not specified | Automated patch clamp | [4] |
| Compound 44 | 470 | Xenopus oocytes | Two-electrode voltage clamp | [6] |
| Compound 44 | 950 | Ltk⁻ cells | Manual patch clamp | [6] |
| DES1 | 111 | CHO cells (hKV1.3) | Automated patch clamp | [9] |
| DES1 | 155 | CHO cells (rKV1.3) | Automated patch clamp | [9] |
Experimental Protocols
Electrophysiological Characterization of this compound
This protocol details the methodology for assessing the inhibitory effect of this compound on KV1.3 channels expressed in a heterologous system, such as Xenopus oocytes or mammalian cell lines (e.g., CHO, Ltk⁻, or HEK293), using patch-clamp electrophysiology.
A. Cell Preparation and Culture
-
Mammalian Cells (CHO, Ltk⁻, HEK293):
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (or horse serum for Ltk⁻ cells) and 1% penicillin/streptomycin.[6]
-
Transiently transfect subconfluent cells with a plasmid containing the human KV1.3 (hKV1.3) sequence using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[6]
-
Plate transfected cells onto glass coverslips for electrophysiological recordings 24-48 hours post-transfection.
-
-
Xenopus Oocytes:
-
Harvest and prepare oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding hKV1.3.
-
Incubate injected oocytes for 1-4 days before recording.[6]
-
B. Electrophysiology Recordings (Whole-Cell Patch-Clamp)
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Make serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[6]
-
-
Recording Procedure:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fill them with the internal solution. Pipette resistance should be between 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell membrane potential at -80 mV or -90 mV.[6]
-
Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) at regular intervals.
-
After establishing a stable baseline current, perfuse the cell with the external solution containing different concentrations of this compound.
-
Record the current inhibition at each concentration until a steady-state effect is reached.
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC₅₀ value.[6]
-
Workflow for Electrophysiological Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
preparing cis-KV1.3-IN-1 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-KV1.3-IN-1 is a chemical compound that functions as an inhibitor of the voltage-gated potassium channel Kv1.3.[1] This channel is a key regulator of cellular processes in various cell types, particularly in the immune system. The Kv1.3 channel plays a crucial role in setting the membrane potential of T-lymphocytes. Its inhibition can modulate T-cell activation, proliferation, and cytokine production, making it a target of interest for autoimmune diseases and other inflammatory conditions.[2][3] These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for in vitro research applications.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below. Adherence to these guidelines is critical for maintaining the stability and activity of the compound.
| Property | Data |
| Molecular Weight | 430.56 g/mol |
| Solubility | Soluble in DMSO |
| Storage of Powder | -20°C for up to 3 years |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Data sourced from MedChemExpress for the isomeric compound KV1.3-IN-1.
Preparation of Stock Solution
Objective: To prepare a high-concentration stock solution of this compound that can be stored and diluted to various working concentrations for experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and solvent.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a chemical fume hood if possible.
-
Dissolution in DMSO:
-
Transfer the weighed powder to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound: Volume (µL) = (0.001 g / (430.56 g/mol x 0.010 mol/L)) x 1,000,000 µL/L ≈ 232.3 µL of DMSO.
-
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Concentrations
Objective: To dilute the high-concentration stock solution to the final concentrations required for specific experimental assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or experimental buffer
-
Sterile tubes and micropipettes
Protocol:
-
Determine Final Concentration: Decide on the final working concentration(s) needed for your experiment. A concentration of 10 μM this compound has been shown to inhibit the human Kv1.3 channel by 25.53%.[1] A broader range for initial screening could be from the low nanomolar to the low micromolar range, based on data from similar Kv1.3 inhibitors.
-
Serial Dilution: It is recommended to perform serial dilutions from the stock solution to achieve the final working concentration accurately.
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution. This can be done in two steps for better accuracy: first, a 1:100 dilution to create an intermediate stock of 100 µM, and then a 1:10 dilution of the intermediate stock into the final assay medium.
-
Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of the assay medium to get a 100 µM intermediate solution.
-
Step 2 (Final Dilution): Add 10 µL of the 100 µM intermediate solution to 90 µL of the final assay volume.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the wells treated with this compound to account for any effects of the solvent on the cells.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental goals. The following table provides a starting point for concentration ranges based on the known activity of this compound and its trans-isomer.
| Application | Suggested Concentration Range | Notes |
| Electrophysiology | 10 nM - 10 µM | A concentration of 10 µM of this compound inhibits hKv1.3 by 25.53%.[1] The IC50 of the trans-isomer is in the nanomolar range for some cell types. |
| T-Cell Proliferation Assays | 10 nM - 1 µM | Inhibition of T-cell proliferation is a key functional outcome of Kv1.3 blockade. The IC50 for the trans-isomer on PHA-activated T-lymphocytes is 26.12 nM. |
| Calcium Flux Assays | 100 nM - 10 µM | Kv1.3 inhibition is known to impair intracellular Ca2+ signaling.[4] |
| Cytokine Release Assays | 100 nM - 1 µM | As a downstream consequence of T-cell activation, cytokine release is expected to be sensitive to Kv1.3 inhibition. |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Workflow Diagram
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The secret life of ion channels: Kv1.3 potassium channels and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-KV1.3-IN-1 for Studying Effector Memory T-Cell Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of T-lymphocyte activation and function. Its expression is significantly upregulated in chronically activated effector memory T-cells (Tem), making it a key therapeutic target for autoimmune diseases and a valuable tool for studying T-cell immunology.[1][2][3][4][5][6] cis-KV1.3-IN-1 and its trans-isomer, KV1.3-IN-1, are small molecule inhibitors of the Kv1.3 channel. While the trans-isomer is a potent inhibitor, the cis-isomer exhibits weaker activity. This differential potency can be utilized by researchers to probe the specific roles of Kv1.3 channel activity in Tem cell function with varying degrees of inhibition. These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its trans-isomer in studying effector memory T-cell function.
Mechanism of Action
T-cell receptor (TCR) engagement triggers a signaling cascade that leads to the depletion of intracellular calcium stores from the endoplasmic reticulum. This depletion activates the store-operated calcium release-activated calcium (CRAC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium.[7] This sustained calcium influx is essential for the activation of downstream signaling pathways, including the calcineurin-NFAT pathway, which drives the transcription of genes crucial for T-cell activation, proliferation, and cytokine production.[7]
The Kv1.3 channel facilitates the efflux of potassium ions (K+), which counterbalances the depolarizing effect of Ca2+ influx and maintains the negative membrane potential necessary to drive sustained Ca2+ entry.[7] By inhibiting the Kv1.3 channel, this compound and its trans-isomer disrupt this process, leading to membrane depolarization, reduced calcium influx, and subsequent suppression of T-cell activation, proliferation, and cytokine secretion.[8] Effector memory T-cells are particularly sensitive to Kv1.3 blockade due to their high expression of this channel compared to naïve and central memory T-cells.[3][4][5]
Quantitative Data
The following table summarizes the inhibitory activity of this compound and its more potent trans-isomer, KV1.3-IN-1.
| Compound | Target | Assay System | IC50 / % Inhibition |
| KV1.3-IN-1 (trans-isomer) | Kv1.3 | Ltk⁻ cells | 230 nM |
| Kv1.3 | PHA-activated T-lymphocytes | 26.12 nM | |
| This compound | Kv1.3 | Xenopus oocytes expressing hKv1.3 | 25.53% inhibition at 10 µM |
Signaling Pathway Diagram
Caption: Signaling pathway of Kv1.3 in T-cell activation and its inhibition by this compound.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol details the use of carboxyfluorescein succinimidyl ester (CFSE) to monitor the proliferation of effector memory T-cells in the presence of this compound.
Materials:
-
Effector memory T-cells (isolated from PBMCs)
-
This compound (and/or trans-isomer)
-
CFSE (e.g., from Molecular Probes)
-
Complete RPMI 1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA and ionomycin)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate effector memory T-cells from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques (e.g., magnetic-activated cell sorting).
-
CFSE Staining:
-
Resuspend 1 x 10⁶ cells per ml in 0.1% BSA in PBS.
-
Add CFSE to a final concentration of 0.25 µM and incubate at 37°C for 10 minutes.[9]
-
Quench the staining by adding 5 volumes of complete RPMI 1640 medium.
-
Centrifuge the cells, wash once with complete medium, and resuspend in complete medium.
-
-
Cell Plating and Treatment:
-
Plate the CFSE-labeled cells at a density of 1 x 10⁶ cells/ml in a 96-well plate.
-
Prepare serial dilutions of this compound (and/or the trans-isomer) in complete medium. A suggested starting concentration range for the trans-isomer is 1 nM to 1 µM, and for the cis-isomer, 1 µM to 50 µM. Include a vehicle control (e.g., DMSO).
-
Add the inhibitor dilutions to the respective wells.
-
-
T-Cell Activation:
-
Stimulate the cells with anti-CD3/CD28 beads according to the manufacturer's instructions.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live cell population and observing the dilution of CFSE fluorescence as a measure of cell division.
-
Experimental Workflow Diagram:
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Cytokine Release Assay
This protocol describes the measurement of cytokine secretion from effector memory T-cells following treatment with this compound.
Materials:
-
Effector memory T-cells
-
This compound (and/or trans-isomer)
-
Complete RPMI 1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA and ionomycin)
-
96-well cell culture plate
-
ELISA or Luminex-based cytokine detection kit (e.g., for IFN-γ, TNF-α, IL-2)
Procedure:
-
Cell Preparation and Plating:
-
Isolate effector memory T-cells as described previously.
-
Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate in complete medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound (and/or the trans-isomer) in complete medium.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 1-2 hours at 37°C.
-
-
T-Cell Activation:
-
Stimulate the cells with anti-CD3/CD28 beads or PMA (e.g., 50 ng/ml) and ionomycin (B1663694) (e.g., 1 µg/ml).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement:
-
Measure the concentration of desired cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatants using a commercially available ELISA or Luminex kit, following the manufacturer's instructions.
-
Logical Relationship Diagram:
Caption: Logical relationship of this compound action on cytokine release.
Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium flux in effector memory T-cells using a fluorescent calcium indicator.
Materials:
-
Effector memory T-cells
-
This compound (and/or trans-isomer)
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
T-cell activating antibody (e.g., anti-CD3)
-
Secondary cross-linking antibody (e.g., anti-mouse IgG)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with kinetic measurement capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Isolate effector memory T-cells.
-
Resuspend cells at 1-5 x 10⁶ cells/ml in HBSS.
-
Add the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (if needed).
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS and resuspend in HBSS (with probenecid if used).
-
-
Inhibitor Treatment:
-
Add this compound (and/or the trans-isomer) to the cells at the desired concentration and incubate for 15-30 minutes at room temperature.
-
-
Flow Cytometry Acquisition:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds on the flow cytometer.
-
Pause the acquisition, add the activating antibody (e.g., anti-CD3), and immediately resume acquisition to record the initial calcium response.
-
After a few minutes, pause again and add the cross-linking antibody to induce a stronger, sustained calcium influx.
-
Continue recording for several minutes to observe the full calcium flux profile.
-
At the end of the recording, add ionomycin to determine the maximum calcium response, followed by EGTA to chelate calcium and establish the minimum fluorescence.
-
-
Data Analysis:
-
Analyze the data by plotting the fluorescence intensity (or ratio for ratiometric dyes like Indo-1) over time.
-
Compare the calcium flux profiles of untreated, vehicle-treated, and inhibitor-treated cells.
-
Safety and Handling
-
This compound and KV1.3-IN-1 are for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compounds.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
References
- 1. Imaging of effector memory T cells during a delayed-type hypersensitivity reaction and suppression by Kv1.3 channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging of Effector Memory T Cells during a Delayed-Type Hypersensitivity Reaction and Suppression by Kv1.3 Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The voltage-gated Kv1.3 K(+) channel in effector memory T cells as new target for MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scispace.com [scispace.com]
- 7. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies with KV1.3 Inhibitors: Application Notes and Protocols
A critical note to researchers: Extensive literature searches did not yield specific in vivo experimental data for cis-KV1.3-IN-1 . The available information predominantly pertains to its isomer, trans-KV1.3-IN-1 (also referred to as Compound trans-18) , and other well-characterized KV1.3 inhibitors such as PAP-1 and DES1. Isomers can exhibit significantly different biological and pharmacokinetic profiles. Therefore, the following application notes and protocols are based on established in vivo studies with other KV1.3 inhibitors and should be adapted with caution. It is strongly recommended to conduct preliminary dose-finding and pharmacokinetic studies for any new compound, including this compound, before proceeding with efficacy studies.
Introduction to KV1.3 as a Therapeutic Target
The voltage-gated potassium channel Kv1.3 is a well-validated therapeutic target for a range of autoimmune and inflammatory diseases.[1][2][3][4] It is highly expressed on the plasma membrane of effector memory T cells (TEM cells), which are key mediators in the pathogenesis of various autoimmune disorders like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[5][6][7] By blocking Kv1.3, the calcium signaling required for T cell activation, proliferation, and cytokine production is inhibited, leading to a suppression of the inflammatory response.[5][8] Kv1.3 channels are also found in other immune cells like B lymphocytes, macrophages, and microglia, as well as in the inner mitochondrial membrane, suggesting broader roles in cellular processes.[3][9]
trans-KV1.3-IN-1 has been identified as a potent inhibitor of the Kv1.3 channel with IC50 values of 230 nM in Ltk⁻ cells and 26.12 nM in PHA-activated T-lymphocytes.[10] It impairs intracellular Ca2+ signaling and inhibits T-cell activation, proliferation, and colony formation.[10]
In Vivo Experimental Design Considerations
Animal Model Selection
The choice of animal model is critical for the successful in vivo evaluation of Kv1.3 inhibitors. While mouse models are common in immunological research, rats are often more suitable for studying T cell-mediated autoimmune diseases due to differences in T cell potassium channel expression.[11] Rat T cells, similar to human T cells, predominantly express Kv1.3, making them a more predictive model for the efficacy of Kv1.3 blockers.[11]
Recommended Animal Models for Autoimmune Diseases:
-
Rheumatoid Arthritis: Pristane-induced arthritis (PIA) in rats.
-
Multiple Sclerosis: Experimental autoimmune encephalomyelitis (EAE) in rats.
-
Type 1 Diabetes: BioBreeding (BB) rats.
-
Inflammatory Bowel Disease: Humanized mouse models of ulcerative colitis (UC) using engraftment of human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice (e.g., NSG mice).[12]
Pharmacokinetic and Toxicological Assessment
Prior to efficacy studies, it is essential to determine the pharmacokinetic (PK) profile and potential toxicity of the investigational compound.
Table 1: Key Pharmacokinetic and Toxicological Parameters to Evaluate
| Parameter | Description |
| Pharmacokinetics | |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. |
| Tmax | The time at which the Cmax is observed. |
| Clearance | The rate at which a drug is removed from the body. |
| Toxicology | |
| Maximum Tolerated Dose (MTD) | The highest dose of a drug that does not cause unacceptable toxicity. |
| Acute Toxicity | Adverse effects that occur within a short period of time after administration of a single dose or multiple doses over a 24-hour period. |
| Chronic Toxicity | Adverse effects resulting from repeated exposure to a substance over a prolonged period. |
| Organ-specific Toxicity | Evaluation of potential damage to major organs (e.g., liver, kidney, heart). |
Detailed Experimental Protocols
The following are generalized protocols based on published studies with other Kv1.3 inhibitors. These must be optimized for this compound.
Protocol 1: Evaluation of a Kv1.3 Inhibitor in a Rat Model of Pristane-Induced Arthritis (PIA)
Objective: To assess the therapeutic efficacy of a Kv1.3 inhibitor in a rat model of rheumatoid arthritis.
Materials:
-
Lewis rats (female, 8-12 weeks old)
-
Pristane (B154290) (2,6,10,14-tetramethylpentadecane)
-
Kv1.3 inhibitor (e.g., trans-KV1.3-IN-1)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring ankle diameter
-
Scoring system for clinical signs of arthritis
Procedure:
-
Induction of Arthritis:
-
Administer a single intradermal injection of 150 µL of pristane at the base of the tail to each rat.
-
Monitor rats daily for the onset of clinical signs of arthritis (usually appears around day 10-14).
-
-
Treatment:
-
Randomize rats into treatment and control groups once clinical signs of arthritis are evident (e.g., arthritis score ≥ 1).
-
Administer the Kv1.3 inhibitor or vehicle daily by oral gavage or intraperitoneal injection. Dosing will need to be determined from prior PK studies.
-
-
Assessment of Disease Severity:
-
Record body weight daily.
-
Measure ankle diameter using calipers every other day.
-
Score clinical signs of arthritis every other day based on a scale (e.g., 0-4 for each paw, with 0 being normal and 4 being severe swelling and erythema).
-
-
Endpoint Analysis (e.g., at day 28 post-pristane injection):
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-1β).
-
Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Isolate splenocytes to assess T cell proliferation and cytokine production ex vivo.
-
Protocol 2: Evaluation of a Kv1.3 Inhibitor in a Humanized Mouse Model of Ulcerative Colitis (UC)
Objective: To determine the efficacy of a Kv1.3 inhibitor in a human T cell-driven model of colitis.[12]
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors or UC patients
-
Kv1.3 inhibitor (e.g., DES1 as a reference compound)
-
Vehicle for drug administration
-
Ethanol (B145695) for rectal administration
-
Endoscope for monitoring colitis
-
Histology equipment
Procedure:
-
Humanization:
-
Inject human PBMCs intravenously into NSG mice.
-
-
Induction of Colitis:
-
Treatment:
-
Administer the Kv1.3 inhibitor or vehicle daily for a defined period (e.g., 7-14 days) starting at the time of colitis induction or after the onset of symptoms.
-
-
Monitoring and Assessment:
-
Monitor body weight and clinical signs (e.g., stool consistency, rectal bleeding) daily.
-
Perform mini-endoscopy to visually assess the colonic mucosa at regular intervals.
-
At the end of the study, collect colon tissue for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Isolate lamina propria lymphocytes to analyze T cell populations and cytokine expression by flow cytometry.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 2: Example of Efficacy Data Summary for PIA Model
| Treatment Group | Mean Arthritis Score (Day 28) | Mean Ankle Diameter Change (mm) | Serum TNF-α (pg/mL) |
| Vehicle | 10.5 ± 1.2 | 3.2 ± 0.4 | 150 ± 25 |
| Kv1.3 Inhibitor (Dose 1) | 5.2 ± 0.8 | 1.5 ± 0.3 | 75 ± 15 |
| Kv1.3 Inhibitor (Dose 2) | 3.1 ± 0.6 | 0.8 ± 0.2 | 40 ± 10** |
| p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM. |
Visualizations of Pathways and Workflows
Signaling Pathway of KV1.3 in T Cell Activation
Caption: KV1.3 signaling cascade in T cell activation.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting potassium channels Kv1.3 and KC a 3.1: routes to selective immunomodulators in autoimmune disorder treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potassium channels Kv1.3 and KCa3.1 cooperatively and compensatorily regulate antigen-specific memory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KV1.3 Channel Activity with cis-KV1.3-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of cellular processes, particularly in the immune system. Its role in maintaining the membrane potential of T-lymphocytes makes it a key player in T-cell activation, proliferation, and cytokine production.[1][2][3] Dysregulation of Kv1.3 channel activity has been implicated in various autoimmune diseases, making it a promising therapeutic target.[4][5] cis-KV1.3-IN-1 is a known inhibitor of the Kv1.3 channel and serves as a valuable tool for studying its physiological and pathological roles.
These application notes provide detailed protocols for measuring Kv1.3 channel activity using this compound, focusing on electrophysiological, fluorescence-based, and ion flux assays.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that blocks the Kv1.3 potassium channel. By inhibiting Kv1.3, it disrupts the efflux of potassium ions, leading to membrane depolarization. This change in membrane potential reduces the driving force for calcium influx through channels like the calcium release-activated calcium (CRAC) channel, thereby impairing downstream calcium-dependent signaling pathways that are essential for T-cell activation and other cellular functions.[1][6]
Data Presentation
The inhibitory activity of this compound on the Kv1.3 channel is typically quantified by its half-maximal inhibitory concentration (IC50). This value can be determined using various functional assays.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Electrophysiology | Ltk⁻ cells | 230 | [6] |
| This compound | T-cell proliferation | PHA-activated T-lymphocytes | 26.12 | [6] |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell type, temperature, and composition of the recording solutions.
Signaling Pathway
The following diagram illustrates the central role of the Kv1.3 channel in the T-lymphocyte activation signaling pathway.
Caption: T-Lymphocyte activation pathway involving the KV1.3 channel.
Experimental Protocols
Protocol 1: Electrophysiological Measurement of KV1.3 Activity using Patch-Clamp
This protocol describes the whole-cell patch-clamp technique to directly measure the inhibitory effect of this compound on Kv1.3 currents in cells endogenously expressing or recombinantly overexpressing the channel (e.g., Jurkat T-cells, HEK293, or CHO cells).
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording of Kv1.3 currents.
Materials:
-
Cells expressing Kv1.3 channels
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular (bath) solution: 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4, adjusted to ~300 mOsm.[7]
-
Intracellular (pipette) solution: 145 mM KF, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.2, adjusted to ~300 mOsm.[7]
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Plate cells expressing Kv1.3 on glass coverslips suitable for microscopy.
-
Solution Preparation: Prepare and filter extracellular and intracellular solutions. Prepare serial dilutions of this compound in the extracellular solution.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Patching: Mount the coverslip in the recording chamber and perfuse with the extracellular solution. Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -80 mV. Elicit Kv1.3 currents using a voltage-step protocol, for example, by applying depolarizing steps from -80 mV to +60 mV in 10 mV increments for 200 ms.[7]
-
Inhibitor Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound. Allow sufficient time for the inhibitor to take effect (typically 2-5 minutes).
-
Recording with Inhibitor: Repeat the voltage-step protocol to record the inhibited Kv1.3 currents.
-
Dose-Response: Repeat steps 7 and 8 with increasing concentrations of this compound to generate a dose-response curve.
-
Washout: Perfuse the chamber with the control extracellular solution to wash out the inhibitor and observe any recovery of the current.
-
Data Analysis: Measure the peak outward current at a specific voltage (e.g., +40 mV) for each condition. Normalize the inhibited currents to the baseline current and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Fluorescence-Based Membrane Potential Assay
This protocol utilizes a fluorescent membrane potential-sensitive dye to indirectly measure Kv1.3 channel activity in a high-throughput format. Inhibition of Kv1.3 by this compound will cause membrane depolarization, which is detected as a change in fluorescence.
Experimental Workflow:
Caption: Workflow for a fluorescence-based membrane potential assay.
Materials:
-
Kv1.3-expressing cells (e.g., CHO-Kv1.3)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Membrane potential-sensitive dye kit (e.g., from Molecular Devices)
-
Assay buffer (low K⁺)
-
Stimulation buffer (high K⁺)
-
This compound
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed Kv1.3-expressing cells in a multi-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate at 37°C for 30-60 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a known Kv1.3 blocker as a positive control.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths according to the dye specifications.
-
Baseline Reading: Record the baseline fluorescence for a short period.
-
Cell Stimulation: Add the high K⁺ stimulation buffer to all wells to depolarize the cells and activate the Kv1.3 channels.
-
Post-Stimulation Reading: Continue to record the fluorescence signal. In control wells, Kv1.3 activation will lead to K⁺ efflux, causing repolarization and a corresponding change in fluorescence. In the presence of this compound, this repolarization will be inhibited, resulting in a smaller change in fluorescence.
-
Data Analysis: Calculate the difference in fluorescence before and after stimulation for each well. Normalize the data to the controls and plot the response against the concentration of this compound to determine the IC50.
Protocol 3: Rubidium (Rb⁺) Flux Assay
This assay measures the efflux of Rb⁺, a surrogate for K⁺, through Kv1.3 channels. The amount of Rb⁺ released from the cells is quantified by atomic absorption spectroscopy.
Experimental Workflow:
Caption: Workflow for a Rubidium (Rb⁺) flux assay.
Materials:
-
Kv1.3-expressing cells
-
Multi-well plates
-
Rb⁺ loading buffer
-
Wash buffer
-
Stimulation buffer
-
This compound
-
Atomic absorption spectrometer
Procedure:
-
Cell Seeding: Plate Kv1.3-expressing cells in a multi-well plate and grow to confluency.
-
Rb⁺ Loading: Aspirate the culture medium and replace it with Rb⁺ loading buffer. Incubate for a sufficient time (e.g., 2-4 hours) to allow cells to accumulate Rb⁺.
-
Washing: Remove the loading buffer and wash the cells multiple times with wash buffer to remove extracellular Rb⁺.
-
Inhibitor Incubation: Add the stimulation buffer containing various concentrations of this compound or vehicle control to the wells. Incubate for a defined period.
-
Efflux Stimulation: Initiate Rb⁺ efflux by adding a high K⁺ stimulation buffer.
-
Sample Collection: After a specific incubation time, carefully collect the supernatant from each well.
-
Rb⁺ Quantification: Measure the Rb⁺ concentration in the collected supernatants using an atomic absorption spectrometer.
-
Data Analysis: Calculate the amount of Rb⁺ efflux for each condition. Plot the percentage of inhibition of Rb⁺ efflux against the concentration of this compound to determine the IC50 value.[8][9][10]
Conclusion
The protocols described in these application notes provide robust methods for characterizing the inhibitory activity of this compound on the Kv1.3 channel. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Electrophysiology offers the most direct and detailed characterization of channel function, while fluorescence-based and Rb⁺ flux assays are more amenable to high-throughput screening of Kv1.3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 4. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of Kv1.3 Potassium Channels-induced Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell-Based Rb+-Flux Assay of the Kv1.3 Potassium Channel | Semantic Scholar [semanticscholar.org]
- 10. A Cell-Based Rb+-Flux Assay of the Kv1.3 Potassium Channel | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for cis-KV1.3-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to KV1.3 as a Therapeutic Target
The voltage-gated potassium channel KV1.3, a member of the Shaker family, is a well-established therapeutic target for a range of T-cell mediated autoimmune diseases and other inflammatory conditions.[1][2] KV1.3 channels are highly expressed in effector memory T-cells (TEM), which are key mediators of chronic inflammation in diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.[1] By regulating the membrane potential of T-cells, KV1.3 channels control the influx of calcium, a critical step in T-cell activation, proliferation, and cytokine production.[2] Inhibition of KV1.3 channels leads to a reduction in T-cell activation and proliferation, making it an attractive strategy for immunosuppressive therapies.[2]
cis-KV1.3-IN-1: A Novel Modulator of the KV1.3 Channel
This compound is a small molecule inhibitor of the KV1.3 channel.[3] It is the cis-isomer of the more extensively characterized KV1.3-IN-1 (trans-isomer). While both isomers target the KV1.3 channel, they exhibit different potencies. Understanding the activity of specific isomers is crucial in drug development for optimizing efficacy and reducing off-target effects. High-throughput screening (HTS) assays are essential for identifying and characterizing novel KV1.3 inhibitors like this compound.
Mechanism of Action of KV1.3 Inhibition
Inhibition of the KV1.3 channel by small molecules like this compound disrupts the normal physiological function of T-cells. The primary mechanism involves the modulation of intracellular calcium signaling.[4] By blocking the efflux of potassium ions, KV1.3 inhibitors cause membrane depolarization. This change in membrane potential reduces the driving force for calcium entry through channels like the calcium release-activated calcium (CRAC) channel, which is essential for sustained calcium signaling required for T-cell activation. The subsequent decrease in intracellular calcium levels impairs the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which ultimately leads to reduced cytokine production and proliferation of T-cells.
Quantitative Data for KV1.3 Inhibitors
The following table summarizes the available quantitative data for this compound and its trans-isomer, KV1.3-IN-1. This data is crucial for designing and interpreting HTS experiments.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Xenopus oocytes expressing human KV1.3 | % Inhibition at 10 µM | 25.53% | [3] |
| KV1.3-IN-1 (trans-isomer) | Ltk⁻ cells | IC50 | 230 nM | [4] |
| KV1.3-IN-1 (trans-isomer) | PHA-activated T-lymphocytes | IC50 | 26.12 nM | [4] |
Signaling Pathway of KV1.3 in T-Cell Activation
Caption: KV1.3 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for two common HTS assays for identifying and characterizing KV1.3 inhibitors. These can be adapted for the use of this compound.
FLIPR-Based Membrane Potential Assay
This assay provides a high-throughput method for identifying compounds that modulate KV1.3 channel activity by measuring changes in cell membrane potential using a fluorescent dye.
Materials:
-
CHO or HEK-293 cells stably expressing human KV1.3
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
High potassium buffer (assay buffer with KCl concentration adjusted to induce depolarization, e.g., 60 mM)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound and other test compounds
-
Known KV1.3 inhibitor as a positive control (e.g., PAP-1)
-
384-well black, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating:
-
Seed CHO-KV1.3 cells into 384-well plates at a density of 10,000-20,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add 20 µL of the dye solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Transfer 10 µL of the compound dilutions to a separate 384-well compound plate.
-
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence for 3-5 minutes to measure the effect of the compounds on the resting membrane potential.
-
After this incubation, add high potassium buffer to all wells to depolarize the cells and activate the KV1.3 channels.
-
Record the fluorescence for another 3-5 minutes. The inhibitory effect of the compounds will be observed as a reduction in the depolarization-induced fluorescence change.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence change in the presence of the compound to the control wells.
-
Generate dose-response curves and calculate IC50 values.
-
Automated Patch-Clamp Electrophysiology Assay (e.g., IonWorks or Patchliner)
This assay provides a more direct and detailed characterization of the interaction of compounds with the KV1.3 channel by measuring the ionic currents.
Materials:
-
CHO or HEK-293 cells stably expressing human KV1.3
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 120 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, pH 7.2 with KOH.
-
This compound and other test compounds
-
Automated patch-clamp system (e.g., IonWorks Quattro, Patchliner) and associated consumables.
Protocol:
-
Cell Preparation:
-
Harvest the CHO-KV1.3 cells and prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in the extracellular solution.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds in the extracellular solution.
-
-
Automated Patch-Clamp Run:
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plate into the automated patch-clamp instrument.
-
The instrument will perform the following steps automatically for each well:
-
Trap a single cell and form a gigaohm seal.
-
Establish a whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit KV1.3 currents (e.g., a step from a holding potential of -80 mV to +40 mV for 200 ms).
-
Record baseline currents.
-
Apply the test compound and incubate for a defined period.
-
Apply the same voltage-clamp protocol and record the currents in the presence of the compound.
-
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound addition.
-
Calculate the percentage of current inhibition for each compound concentration.
-
Construct dose-response curves and determine the IC50 values.
-
High-Throughput Screening Workflow
Caption: A general workflow for a high-throughput screening campaign to identify and optimize KV1.3 inhibitors.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Employing Kv1.3 Inhibitors in Apoptosis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing membrane-permeant inhibitors of the voltage-gated potassium channel Kv1.3 to induce and study apoptosis. While the specific compound "cis-KV1.3-IN-1" is not extensively documented in the available scientific literature, this document outlines the principles and protocols based on well-characterized Kv1.3 inhibitors such as Psora-4 and PAP-1. These inhibitors serve as effective tools to investigate the role of mitochondrial Kv1.3 (mitoKv1.3) in the intrinsic apoptotic pathway.
Introduction
The voltage-gated potassium channel Kv1.3 is not only present in the plasma membrane, where it regulates cellular processes like proliferation, but also in the inner mitochondrial membrane (mitoKv1.3).[1][2] The strategic location of mitoKv1.3 positions it as a critical regulator of the intrinsic apoptotic pathway.[2][3] Inhibition of mitoKv1.3 by either the pro-apoptotic protein Bax or by specific pharmacological agents initiates a cascade of events leading to programmed cell death.[3][4][5] This makes membrane-permeant Kv1.3 inhibitors valuable chemical probes for basic research and potential therapeutic agents in diseases characterized by aberrant apoptosis, such as cancer.[5][6]
Mechanism of Action: Kv1.3 Inhibition and Apoptosis Induction
The induction of apoptosis through the inhibition of mitoKv1.3 follows a well-defined signaling cascade. Upon an apoptotic stimulus, the pro-apoptotic protein Bax translocates to the outer mitochondrial membrane and subsequently inhibits mitoKv1.3.[2][3][7] This inhibition can also be achieved directly by membrane-permeant small molecule inhibitors. The key downstream events include:
-
Mitochondrial Hyperpolarization: Inhibition of the outward potassium current through mitoKv1.3 leads to a transient hyperpolarization of the inner mitochondrial membrane.[2][4]
-
Increased Reactive Oxygen Species (ROS) Production: The initial hyperpolarization is followed by an increase in the production of mitochondrial reactive oxygen species.[2][4][7]
-
Mitochondrial Depolarization and Cytochrome c Release: The rise in ROS contributes to the depolarization of the inner mitochondrial membrane and the release of cytochrome c from the intermembrane space into the cytosol.[2][4][5]
-
Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5]
-
Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[5][8]
It is noteworthy that this pathway can be induced even in the absence of Bax and Bak, suggesting that direct pharmacological inhibition of mitoKv1.3 can bypass the upstream Bcl-2 family regulation.[6][9]
Data Presentation
The following table summarizes the effects of representative membrane-permeant Kv1.3 inhibitors on inducing apoptosis in various cancer cell lines.
| Cell Line | Inhibitor | Concentration | Time (h) | Apoptosis Induction (Assay) | Reference |
| Jurkat (Human leukemic T cells) | Psora-4 | 20 µM | 24 | Increased Annexin V staining | [9] |
| Jurkat (Human leukemic T cells) | PAP-1 | 20 µM | 24 | Increased Annexin V staining | [9] |
| Jurkat (Human leukemic T cells) | Clofazimine | 1 µM | 24 | Increased Annexin V staining | [9] |
| B16F10 (Mouse melanoma) | Psora-4 | 20 µM | 24 | Increased Annexin V staining, TUNEL positive | [9] |
| B16F10 (Mouse melanoma) | PAP-1 | 20 µM | 24 | Increased Annexin V staining | [9] |
| SAOS-2 (Human osteosarcoma) | Psora-4 | 20 µM | 24 | Increased Annexin V staining | [9] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (AsPC-1, BxPC-3, Colo357) | Clofazimine | Not specified | Not specified | Increased apoptosis (assay not specified) | [6] |
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Membrane-permeant Kv1.3 inhibitor (e.g., Psora-4, PAP-1)
-
Cell line of interest (e.g., Jurkat, B16F10)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5-1.0 x 10^6 cells/well and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat the cells with the desired concentrations of the Kv1.3 inhibitor or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Protocol 2: TUNEL Assay for Detection of DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown and treated on coverslips or chamber slides
-
TUNEL assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with the Kv1.3 inhibitor as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
TUNEL Staining: Wash the cells with PBS and perform the TUNEL staining according to the manufacturer's instructions of the specific kit being used. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of the key executioner caspase, caspase-3.
Materials:
-
Treated cell pellets
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Kv1.3 inhibitor. After treatment, collect the cell pellets and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to ensure equal loading.
-
Caspase-3 Activity Measurement:
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate according to the kit's instructions to allow for substrate cleavage.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The signal is proportional to the caspase-3 activity in the sample.
Visualizations
Signaling Pathway of Apoptosis Induced by mitoKv1.3 Inhibition
Caption: Signaling cascade of apoptosis initiated by mitoKv1.3 inhibition.
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Logical Relationship of Apoptotic Events
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. scientificarchives.com [scientificarchives.com]
- 3. pnas.org [pnas.org]
- 4. Role of Kv1.3 mitochondrial potassium channel in apoptotic signalling in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 7. Mitochondrial potassium channel Kv1.3 mediates Bax-induced apoptosis in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Kv1.3 potassium channels by death receptors during apoptosis in Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
cis-KV1.3-IN-1 solubility and stability issues
Welcome to the technical support center for the KV1.3 channel inhibitor, cis-KV1.3-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the voltage-gated potassium channel KV1.3.[1] The KV1.3 channel is crucial for regulating the membrane potential in various cell types, including T-lymphocytes. By inhibiting this channel, this compound can modulate cellular processes such as T-cell activation and proliferation, making it a valuable tool for immunology and cancer research.[2][3]
Q2: How should I store the solid compound and prepared stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. Recommendations for its isomer, KV1.3-IN-1, provide a strong guideline.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for KV1.3-IN-1 Isomer. Data extrapolated from the trans-isomer's product information.[4]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[4]
Q3: My compound precipitated after diluting my DMSO stock into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This indicates that the compound has exceeded its aqueous solubility limit. Please refer to the Troubleshooting Guide: Solubility Issues for a step-by-step approach to resolve this.
Q4: I suspect my this compound is degrading in my experimental medium. How can I check for stability?
A4: Compound instability can lead to inconsistent results. A decrease in activity over time is a key indicator of degradation. For guidance on how to assess and mitigate this, please see the Troubleshooting Guide: Stability Issues .
Troubleshooting Guide: Solubility Issues
Low aqueous solubility is a common characteristic of thiophene-based KV1.3 inhibitors.[5] If you are encountering precipitation or have concerns about the solubility of this compound, follow this guide.
Initial Solubilization
The trans-isomer, KV1.3-IN-1, is soluble in DMSO at high concentrations. It is reasonable to assume a similar profile for the cis-isomer.
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (232.26 mM) | Requires sonication and heating to 60°C.[4] |
Table 2: Solubility Data for the trans-isomer, KV1.3-IN-1. [4]
Note: DMSO is hygroscopic (absorbs moisture from the air). Use freshly opened DMSO for preparing stock solutions, as absorbed water can significantly reduce the solubility of the compound.[6]
Working with Aqueous Solutions
Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous medium (e.g., PBS, cell culture media).
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize DMSO Carryover: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., 0.1% - 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Perform a Solubility Test: Before your main experiment, conduct a simple turbidimetric solubility test to determine the practical solubility limit in your specific buffer.[5]
-
Consider Co-solvents (for in vivo or specific in vitro applications): For animal studies, formulations using co-solvents like PEG300, Tween-80, or solubilizing agents like SBE-β-CD have been used for the trans-isomer.[4]
Experimental Protocol: Turbidimetric Solubility Assessment
This protocol is adapted from methods used for similar thiophene-based compounds.[5]
-
Prepare Stock Solution: Create a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: Prepare a series of dilutions from your stock solution in 100% DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4). This maintains a constant final DMSO concentration of 1%.
-
Incubation and Observation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Measure Turbidity: Use a plate reader to measure the absorbance at a wavelength sensitive to light scattering, such as 600-700 nm. An increase in absorbance indicates precipitation. The highest concentration that remains clear is your approximate solubility limit under these conditions.
Figure 1. A workflow for troubleshooting solubility issues with this compound.
Troubleshooting Guide: Stability Issues
Ensuring the chemical stability of this compound in your experimental setup is crucial for obtaining reliable and reproducible data.
Potential Causes of Instability:
-
pH of the Medium: The stability of small molecules can be pH-dependent.
-
Reactive Components in Media: Complex cell culture media can contain components that may react with the inhibitor.
-
Freeze-Thaw Cycles: Repeated temperature changes can degrade the compound and affect solvent properties (e.g., water absorption by DMSO).
-
Exposure to Light: Some compounds are light-sensitive.
Troubleshooting Steps:
-
Aliquot Stock Solutions: This is the most effective way to prevent degradation from repeated freeze-thaw cycles and moisture absorption by the DMSO stock.
-
Prepare Fresh Dilutions: For each experiment, prepare fresh working dilutions from a frozen stock aliquot. Do not store dilute aqueous solutions for extended periods unless their stability has been verified.
-
Conduct a Stability Test: If you suspect degradation in your assay medium, perform a simple time-course experiment.
Experimental Protocol: Compound Stability Assessment
-
Incubate Compound: Prepare your final working concentration of this compound in your complete assay medium (including any cells, proteins, etc.).
-
Time Points: Incubate this mixture under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Functional Readout: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and measure the compound's activity using your standard functional assay (e.g., inhibition of T-cell proliferation, patch-clamp electrophysiology).
-
Analyze Results: A significant decrease in inhibitory activity over time suggests that this compound is unstable under your specific assay conditions. If instability is confirmed, you may need to reduce incubation times or replenish the compound during long-term experiments.
Figure 2. A workflow for assessing the stability of this compound.
KV1.3 Signaling Pathway in T-Cell Activation
The KV1.3 channel plays a pivotal role in maintaining the negative membrane potential of T-cells. This electrical gradient is essential for the sustained influx of Ca²⁺ ions that is required for T-cell activation, proliferation, and cytokine production.
Figure 3. Simplified signaling pathway of KV1.3 in T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing cis-KV1.3-IN-1 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of cis-KV1.3-IN-1, a potent inhibitor of the voltage-gated potassium channel Kv1.3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Kv1.3 potassium channel. The Kv1.3 channel plays a crucial role in shaping the membrane potential of T-lymphocytes. Upon T-cell activation, a sustained influx of calcium ions (Ca2+) is necessary to trigger downstream signaling pathways that lead to proliferation and cytokine production. The efflux of potassium ions (K+) through Kv1.3 channels helps to maintain the negative membrane potential required for this sustained Ca2+ entry. By blocking Kv1.3, this compound depolarizes the cell membrane, which in turn reduces the driving force for Ca2+ influx, thereby impairing T-cell activation, proliferation, and cytokine secretion.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on available data, a good starting point for a dose-response experiment is to use a concentration range that brackets the known IC50 values. For phytohemagglutinin (PHA)-activated T-lymphocytes, the IC50 is approximately 26.12 nM, while for Ltk⁻ cells, it is around 230 nM.[1] We recommend performing a pilot experiment with a broad concentration range (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to minimize solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: In which cell types is this compound expected to be most effective?
A4: this compound is expected to be most effective in cells where the Kv1.3 channel plays a dominant role in regulating membrane potential and cellular function. This is particularly true for effector memory T-cells (TEM), which upregulate Kv1.3 expression upon activation.[1][3] In contrast, naïve and central memory T-cells (TCM) primarily upregulate the calcium-activated potassium channel KCa3.1 and are therefore less sensitive to Kv1.3 blockade.[3] The inhibitor's efficacy will also depend on the expression levels of Kv1.3 in other cell types, including certain cancer cell lines.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). |
| Incorrect cell type or activation state. | Confirm that your target cells express functional Kv1.3 channels and that they are in a state where Kv1.3 activity is critical (e.g., activated effector memory T-cells). | |
| Inhibitor degradation. | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions. | Ensure that the cell density, stimulation method (e.g., anti-CD3/CD28 beads), and incubation times are appropriate for your assay. | |
| High background or non-specific effects | Inhibitor concentration is too high. | Lower the concentration of this compound. High concentrations can lead to off-target effects. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and that the vehicle control shows no adverse effects. | |
| Compound precipitation. | Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation occurs, try preparing fresh dilutions or using a lower starting concentration. | |
| Inconsistent results between experiments | Variability in cell culture. | Use cells within a consistent passage number range. Ensure cells are healthy and in the exponential growth phase. Regularly test for mycoplasma contamination. |
| Reagent variability. | Use the same batch of serum and other critical reagents throughout a series of experiments. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions of the inhibitor. |
Quantitative Data Summary
Table 1: IC50 Values of a closely related KV1.3 Inhibitor (trans-KV1.3-IN-1)
| Cell Line | Assay Conditions | IC50 (nM) | Reference |
| Ltk⁻ cells | Electrophysiology | 230 | [1] |
| PHA-activated T-lymphocytes | Electrophysiology | 26.12 | [1] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound on T-Cell Proliferation
This protocol outlines a method to determine the effective concentration range of this compound for inhibiting T-cell proliferation using a dye dilution assay and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells
-
This compound
-
DMSO (cell culture grade)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs or CD4+ T-cells from healthy donors.
-
Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye according to the manufacturer's instructions and incubate.
-
Quench the staining reaction by adding complete RPMI medium.
-
Wash the cells twice with complete medium and resuspend at a final concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete RPMI medium to achieve a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and 0.1 nM). Also, prepare a vehicle control with the same final DMSO concentration.
-
-
Assay Setup:
-
Plate 100 µL of the stained cell suspension into the wells of a 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells in triplicate.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
T-Cell Activation:
-
Add 50 µL of the T-cell activation stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except for the unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and wash with FACS buffer.
-
If desired, stain for cell surface markers (e.g., CD4, CD25, CD69) to assess activation status.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the proliferation dye. Proliferation is indicated by a decrease in fluorescence intensity as the dye is diluted with each cell division.
-
Analyze the data to determine the percentage of proliferated cells at each inhibitor concentration and calculate the IC50 value.
-
Protocol 2: Measurement of Cytokine Secretion
This protocol describes how to measure the effect of this compound on the secretion of cytokines (e.g., IL-2, IFN-γ) from activated T-cells using an ELISA or a multiplex bead array.
Materials:
-
Human PBMCs or purified CD4+ T-cells
-
This compound
-
DMSO
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
ELISA kit or multiplex bead array kit for the cytokine of interest
Procedure:
-
Cell and Inhibitor Preparation:
-
Prepare cells and inhibitor dilutions as described in Protocol 1.
-
-
Assay Setup:
-
Plate 100 µL of cells (1 x 10⁶ cells/mL) into a 96-well flat-bottom plate.
-
Add 50 µL of diluted this compound or vehicle control and pre-incubate for 30-60 minutes.
-
-
T-Cell Activation:
-
Add 50 µL of T-cell activation stimulus.
-
Incubate for 24-72 hours, depending on the cytokine being measured.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the cytokine concentration in the supernatant using an ELISA or multiplex bead array according to the manufacturer's protocol.
-
Visualizations
References
- 1. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
troubleshooting off-target effects of cis-KV1.3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cis-KV1.3-IN-1, a potent inhibitor of the voltage-gated potassium channel Kv1.3. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Kv1.3 voltage-gated potassium channel. By blocking this channel, it modulates the cell's membrane potential. In many cell types, particularly immune cells like T lymphocytes, this hyperpolarization is crucial for maintaining the electrochemical gradient necessary for sustained calcium influx upon cell activation.[1][2][3] Therefore, inhibition of Kv1.3 by this compound can lead to reduced calcium signaling, which in turn can suppress cell proliferation, cytokine production, and other activation-dependent processes.[3][4][5]
Q2: In which cellular compartments is Kv1.3 located and how might this affect my results?
A2: Kv1.3 channels are not only found on the plasma membrane but also in intracellular compartments, which can lead to complex biological effects. These locations include:
-
Plasma Membrane: Regulates resting membrane potential and influences calcium signaling.[6][7]
-
Inner Mitochondrial Membrane (mitoKv1.3): Involved in regulating mitochondrial membrane potential, reactive oxygen species (ROS) production, and apoptosis.[6][7][8][9]
-
Nuclear Membrane: May be involved in the activation of transcription factors.[8]
-
cis-Golgi Apparatus: Its function in this location is not yet fully understood but may involve protein trafficking or regulation of the Golgi membrane potential.[6]
The subcellular localization of Kv1.3 can lead to varied and sometimes unexpected experimental outcomes when using a membrane-permeant inhibitor like this compound.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective Kv1.3 inhibitor, like many small molecules, it may exhibit off-target activity. Potential off-targets could include other members of the Kv1.x channel family, such as Kv1.1, Kv1.2, and Kv1.5, due to structural homology.[6][10] It is crucial to perform control experiments to validate that the observed effects are indeed mediated by Kv1.3 inhibition.
Q4: I am observing unexpected cytotoxicity. What could be the cause?
A4: Unexpected cytotoxicity could arise from several factors:
-
Mitochondrial Effects: Inhibition of mitoKv1.3 can trigger the intrinsic apoptotic pathway. This involves changes in mitochondrial membrane potential, increased ROS production, and release of cytochrome c.[7][11]
-
Off-Target Effects: The compound may be interacting with other essential ion channels or cellular proteins.
-
Compound Concentration: High concentrations of the inhibitor may lead to non-specific toxicity. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of T-cell Proliferation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Compound Concentration | Perform a dose-response curve to determine the IC50 for T-cell proliferation in your specific assay. | Cell Proliferation Assay (e.g., CFSE): 1. Label T-cells with CFSE according to the manufacturer's protocol. 2. Plate cells and stimulate with anti-CD3/CD28 antibodies. 3. Add a range of this compound concentrations (e.g., 1 nM to 10 µM). 4. Culture for 3-5 days. 5. Analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells at each concentration.[3] |
| Low Kv1.3 Expression in Target Cells | Verify Kv1.3 expression levels in your T-cell population (e.g., naive vs. effector memory T-cells). Effector memory T-cells typically have higher Kv1.3 expression.[12] | Flow Cytometry for Kv1.3 Expression: 1. Stain T-cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD45RO, CCR7) and a specific anti-Kv1.3 antibody. 2. Analyze by flow cytometry to quantify Kv1.3 expression in different T-cell subsets. |
| Compensatory Channel Activity | Other potassium channels, such as KCa3.1, can compensate for Kv1.3 inhibition in some T-cell subsets (e.g., naive and central memory T-cells).[12] | Electrophysiology (Patch-Clamp): Use whole-cell patch-clamp to measure potassium currents in the presence and absence of this compound and specific blockers for other channels (e.g., TRAM-34 for KCa3.1) to dissect the contribution of each channel. |
Logical Workflow for Troubleshooting Inconsistent T-cell Proliferation Inhibition
Caption: Troubleshooting workflow for inconsistent T-cell proliferation inhibition.
Problem 2: Off-Target Effects Observed
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Lack of Selectivity | Test the effect of this compound on cell lines expressing other Kv channels (e.g., Kv1.5, Kv1.1) to determine its selectivity profile. | Heterologous Expression & Electrophysiology: 1. Transfect cell lines (e.g., HEK293, CHO) with plasmids encoding for different Kv channels. 2. Perform whole-cell patch-clamp recordings to measure the current from the specific channel. 3. Apply this compound to determine its inhibitory effect and calculate the IC50 for each channel. |
| Mitochondrial Toxicity | Assess mitochondrial health and function in the presence of the inhibitor. | Mitochondrial Membrane Potential Assay: 1. Treat cells with this compound. 2. Stain with a potentiometric dye (e.g., TMRE, JC-1). 3. Analyze fluorescence by flow cytometry or microscopy to detect changes in mitochondrial membrane potential. ROS Production Assay: 1. Treat cells with the inhibitor. 2. Load cells with a ROS-sensitive probe (e.g., DCFDA). 3. Measure the fluorescence intensity to quantify ROS levels.[7] |
| Non-specific Effects | Use a structurally related but inactive compound as a negative control to ensure the observed effects are due to specific inhibition of Kv1.3. | Negative Control Experiment: Synthesize or obtain an analog of this compound that is predicted to be inactive against Kv1.3. Perform the primary assay with this compound to see if the off-target effect is still present. |
Signaling Pathway: Kv1.3 Inhibition and Potential Off-Target Consequences
Caption: Potential on-target and off-target effects of this compound.
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Measurement
This protocol is essential for directly assessing the inhibitory effect of this compound on Kv1.3 channel activity.
-
Cell Preparation:
-
Use a cell line stably expressing human Kv1.3 (e.g., Ltk- cells) or primary cells known to express the channel (e.g., human T lymphocytes).[4]
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Solutions:
-
Recording Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV or -90 mV.[1][14]
-
Apply depolarizing voltage steps to elicit Kv1.3 currents. A typical protocol would be stepping from the holding potential to +40 mV for 200-1000 ms.[1][14][15]
-
Apply voltage steps at regular intervals (e.g., every 20-60 seconds) to allow for recovery from inactivation.[1][13][15]
-
After obtaining a stable baseline current, perfuse the external solution containing this compound at the desired concentration.
-
Record the currents in the presence of the inhibitor until a steady-state block is achieved.
-
Wash out the compound to check for reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after inhibitor application.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat the experiment with a range of inhibitor concentrations and fit the data to a dose-response curve.
-
Experimental Workflow for Assessing Kv1.3 Inhibition
Caption: Standard workflow for electrophysiological assessment of a Kv1.3 inhibitor.
References
- 1. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunosuppressive effects of a Kv1.3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing cis-KV1.3-IN-1 Selectivity for KV1.3
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the voltage-gated potassium channel KV1.3. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of KV1.3 inhibitors, with a focus on cis-KV1.3-IN-1.
Frequently Asked Questions (FAQs)
Q1: We are observing poor selectivity of our small molecule inhibitor, believed to be the cis-isomer, for KV1.3 over other KV1.x channels. What are the initial steps to troubleshoot this?
A1: Low selectivity is a common challenge in KV1.3 inhibitor development due to the high homology within the KV1.x family.[1] Here’s a systematic approach to begin troubleshooting:
-
Confirm Isomeric Purity: The first critical step is to verify the isomeric purity of your compound. Stereoisomers, such as cis and trans isomers, can exhibit significantly different pharmacological properties. For instance, in a series of benzamide-derived KV1.3 inhibitors, cis-isomers of hydroxy derivatives showed greater potency, whereas trans-isomers were more potent in the carbamate (B1207046) series.[2][3][4] It is crucial to ensure your sample is not contaminated with the more potent trans-isomer if the cis-isomer is indeed the less active form in your scaffold series.
-
Re-evaluate Primary Assay Conditions: Subtle variations in experimental conditions can significantly impact apparent selectivity. Review and optimize your primary screening assay (e.g., whole-cell patch-clamp or fluorescence-based assay) for parameters such as voltage protocols, ion concentrations, and cell line stability.
-
Perform a Comprehensive Selectivity Panel: If not already done, test your compound against a panel of closely related KV channels (e.g., KV1.1, KV1.2, KV1.4, KV1.5) to quantitatively determine the selectivity profile. This will help identify the specific off-target channels.
Q2: What is the expected potency of trans-KV1.3-IN-1, and how might the cis-isomer differ?
A2: trans-KV1.3-IN-1 (also known as compound trans-18) is a known KV1.3 channel inhibitor with reported IC50 values of 230 nM in Ltk⁻ cells and 26.12 nM in PHA-activated T-lymphocytes.[5] In a series of carbamate derivatives, trans-isomers were generally found to be more potent than their cis counterparts.[2][3][4] For example, trans-18 (KV1.3-IN-1) had an IC50 of 122 nmol L-1.[2] Therefore, it is plausible that this compound may exhibit a lower potency for KV1.3.
Q3: Are there established strategies to chemically modify a small molecule like this compound to improve its selectivity for KV1.3?
A3: Yes, structure-activity relationship (SAR) studies are key to improving selectivity. While specific modifications for this compound would require experimental exploration, general strategies for small molecule KV1.3 inhibitors include:
-
Modification of Solvent-Exposed Moieties: Altering chemical groups that are predicted to interact with the extracellular vestibule of the channel can exploit the subtle differences between KV1.3 and other KV1.x channels in this region.
-
Targeting Inactivated States: Some KV1.3 inhibitors, like PAP-1, achieve selectivity by preferentially binding to the C-type inactivated state of the channel.[6] Exploring modifications that favor binding to this state could enhance selectivity.
-
Introduction of Bulky or Rigid Groups: Introducing steric hindrance can prevent the molecule from binding to the slightly different pore architectures of other KV channels. For benzamide-based inhibitors, modifications to the central scaffold (e.g., tetrahydropyran (B127337) or cyclohexane) have been explored to improve potency and selectivity.[2][3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Electrophysiology Experiments
Possible Causes & Solutions:
| Possible Cause | Solution |
| Voltage Control Issues (Series Resistance) | Ensure series resistance (Rs) is low and compensated. A high Rs can lead to significant voltage errors, distorting the current-voltage relationship and affecting IC50 values. If Rs is high, discard the recording. |
| Unstable Seal (GΩ Seal) | A stable, high-resistance seal is crucial for accurate recordings. If the seal is unstable, it can lead to current leakage and inaccurate measurements. Ensure clean pipettes and healthy cells. If a GΩ seal cannot be obtained, change the pipette and/or cell.[7] |
| Cell Health and Viability | Use healthy, viable cells for experiments. Unhealthy cells will have altered membrane properties, leading to inconsistent results. Ensure proper cell culture and handling techniques. |
| Inaccurate Drug Concentration | Verify the concentration of your stock solution and ensure accurate dilutions. Use freshly prepared solutions for each experiment to avoid degradation. |
| Run-down of Channel Activity | KV channels can exhibit "run-down," where current amplitude decreases over time, independent of any inhibitor. Monitor baseline currents for stability before applying the compound. If run-down is significant, the recording may not be suitable for pharmacological analysis. |
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound Auto-fluorescence | Test the intrinsic fluorescence of your compound at the excitation and emission wavelengths of the assay. If the compound is auto-fluorescent, it can interfere with the signal. Consider using a different fluorescent dye or a non-fluorescent assay format.[8] |
| Cellular Toxicity | High concentrations of the inhibitor may be toxic to the cells, leading to membrane disruption and non-specific changes in fluorescence. Perform a cytotoxicity assay to determine the non-toxic concentration range for your compound. |
| Off-Target Effects on Other Ion Transporters | The fluorescent signal in some assays is an indirect measure of membrane potential. Your compound might be affecting other ion channels or transporters that contribute to the membrane potential, leading to a false positive signal. Validate hits from fluorescence-based screens with a more direct method like electrophysiology.[8] |
| Dye Loading and Quenching Issues | Inconsistent dye loading or quenching by the compound can lead to variable results. Optimize dye concentration and loading time. Check for any quenching effects of your compound on the fluorescent dye. |
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) of various small molecule inhibitors on KV1.3 and other KV channels to provide a reference for selectivity.
Table 1: IC50 Values of Selected KV1.3 Inhibitors
| Compound | KV1.3 IC50 | Cell Line | Assay Method | Selectivity over KV1.5 | Reference |
| PAP-1 | 2 nM | L929 cells | Manual Whole-Cell Patch Clamp | 23-fold | [1][6] |
| PAP-1 | ~10 nM | Human TEM cells | - | - | [9] |
| trans-KV1.3-IN-1 | 230 nM | Ltk⁻ cells | - | Not Reported | [5] |
| trans-KV1.3-IN-1 | 26.12 nM | PHA-activated T-lymphocytes | - | Not Reported | [5] |
| trans-18 (KV1.3-IN-1) | 122 nM | HEK293 cells | Whole-Cell Patch Clamp | Not Reported | [2] |
| Compound 44 (thiophene-based) | 470 nM | Xenopus oocytes | Two-Electrode Voltage Clamp | >18-fold over KV1.x | [1] |
| Compound 44 (thiophene-based) | 950 nM | Ltk⁻ cells | Manual Patch Clamp | Not Reported | [1] |
| DES1 | 111 nM | CHO cells | Automated Patch Clamp | Highly Selective | [10][11] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling
This protocol outlines the standard procedure for determining the IC50 of an inhibitor on KV1.3 and other KV channels expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cells stably expressing the KV channel of interest.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH 7.2 with KOH.
-
Inhibitor stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a Giga-ohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Record Baseline Currents:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit KV currents.
-
Record stable baseline currents for at least 5 minutes.
-
-
Compound Application:
-
Prepare serial dilutions of the inhibitor in the external solution.
-
Perfuse the cell with increasing concentrations of the inhibitor, allowing the current to reach a steady-state block at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of inhibitor concentration and fit the data to the Hill equation to determine the IC50 value.
-
-
Selectivity Determination: Repeat the procedure for each off-target KV channel to determine their respective IC50 values and calculate the selectivity ratio (IC50 off-target / IC50 KV1.3).
Protocol 2: Fluorescence-Based Thallium Flux Assay for High-Throughput Screening
This protocol describes a common high-throughput screening method to identify KV1.3 inhibitors.
Materials:
-
Cells expressing KV1.3.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay Buffer (Chloride-free).
-
Stimulus Buffer (containing Thallium sulfate).
-
Inhibitor compounds in a multi-well plate format.
-
Fluorescent plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate and grow to confluency.
-
Dye Loading:
-
Remove the culture medium.
-
Add the fluorescent dye loading buffer to each well.
-
Incubate at room temperature for 60-90 minutes, protected from light.
-
-
Compound Addition:
-
Remove the dye loading buffer.
-
Add assay buffer containing the desired concentration of the inhibitor or control (e.g., DMSO vehicle) to each well.
-
Incubate for a predetermined time (e.g., 10-30 minutes).
-
-
Signal Detection:
-
Place the plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Add the thallium-containing stimulus buffer to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic fluorescence reading (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rate as a function of inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing KV1.3 inhibitor selectivity.
Caption: Logic diagram for troubleshooting poor inhibitor selectivity.
Caption: KV1.3's role in T-cell activation signaling.
References
- 1. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Exploration of the chemical space of benzamide-based voltage-gated potassium channel KV1.3 inhibitors [hrcak.srce.hr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RUL - Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors [repozitorij.uni-lj.si]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: cis-KV1.3-IN-1 Electrophysiology Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cis-KV1.3-IN-1 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with the KV1.3 potassium channel.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any effect of this compound on my KV1.3 currents. What could be the issue?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in your external solution. It is recommended to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration.[1] Be mindful of the final DMSO concentration, as high concentrations can affect cell membranes and ion channels. Additionally, prepare fresh working solutions for each experiment, as the compound's stability in aqueous solution over time may be limited.[1]
-
Compound Concentration: The provided IC50 values for KV1.3-IN-1 are 230 nM in Ltk⁻ cells and 26.12 nM in PHA-activated T-lymphocytes.[1] Your experimental system (e.g., cell type, expression level of KV1.3) may require a different optimal concentration. Perform a dose-response curve to determine the effective concentration range in your specific setup.
-
State-Dependence of Inhibition: The binding of some KV1.3 inhibitors is state-dependent, meaning they may preferentially bind to the open or inactivated state of the channel.[2] If your voltage protocol does not sufficiently open or inactivate the channels, the inhibitor may not be able to bind effectively. Consider using a voltage protocol that includes a depolarizing pre-pulse to accumulate channels in the inactivated state before your test pulse.
Q2: The effect of this compound is highly variable between experiments. How can I improve consistency?
A2: Variability in electrophysiology experiments can arise from multiple sources. To improve consistency:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Over-passaged cells can exhibit altered ion channel expression and biophysical properties.
-
Solution Preparation: Prepare fresh external and internal solutions for each recording day. Ensure accurate weighing of all components and consistent pH and osmolarity.
-
Perfusion System: Ensure your perfusion system allows for complete and rapid exchange of the solution around the patched cell. Incomplete washout or slow application of the compound can lead to variable results.
-
Seal and Access Resistance: Only accept recordings with a high giga-ohm seal and stable, low access resistance.[3] Changes in access resistance during an experiment can alter the effective command potential and affect current amplitudes.
Q3: I am observing a rapid rundown of KV1.3 currents even before applying this compound. What can I do?
A3: Current rundown is a common issue in patch-clamp experiments. Here are some strategies to mitigate it:
-
Internal Solution Composition: Ensure your internal solution contains ATP and GTP (e.g., 2-4 mM Mg-ATP, 0.3-0.5 mM Na-GTP) to support cellular metabolism and prevent rundown of channel activity.
-
Minimize Recording Time: Plan your voltage protocols and compound application to be as efficient as possible to minimize the duration of the recording from each cell.
-
Temperature: Perform recordings at a stable room temperature. Temperature fluctuations can affect channel kinetics and stability.
Quantitative Data Summary
The following table summarizes the available quantitative data for KV1.3-IN-1 and provides context with other common KV1.3 inhibitors.
| Compound | IC50 (Ltk⁻ cells) | IC50 (PHA-activated T-lymphocytes) | Mechanism of Action |
| KV1.3-IN-1 | 230 nM[1] | 26.12 nM[1] | Not specified, likely impairs Ca2+ signaling[1] |
| PAP-1 | ~2 nM | Not specified | State-dependent, binds to inactivated state |
| Clofazimine (B1669197) | ~0.3-1 µM | Not specified | Use-dependent open-channel block[2] |
| ShK-186 | ~69 pM | Not specified | Pore blocker |
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure for evaluating the effect of this compound on KV1.3 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Preparation:
- Culture cells stably expressing human KV1.3 in appropriate media.
- For recording, plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
- Use cells 24-48 hours after plating.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Internal Solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[3]
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C or -80°C in small aliquots.[1]
- Working Solutions: On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
- Perform whole-cell patch-clamp recordings at room temperature.[2]
- Monitor access resistance and cell capacitance throughout the recording.[3]
- Hold the cell at a holding potential of -80 mV.[4]
- To elicit KV1.3 currents, apply depolarizing voltage steps (e.g., 200-500 ms) to +40 mV from the holding potential.[3][4]
4. Experimental Procedure for Inhibitor Application:
- Establish a stable whole-cell recording and record baseline KV1.3 currents for several minutes to ensure stability.
- Perfuse the cell with the external solution containing the desired concentration of this compound.
- Continuously record currents until a steady-state block is achieved.
- To assess use-dependence, vary the frequency of the depolarizing pulses (e.g., from every 30 seconds to every second).[4]
- After obtaining a stable block, perfuse the cell with the control external solution to assess the reversibility of the inhibition (washout).
5. Data Analysis:
- Measure the peak outward current at the end of the depolarizing step.
- Calculate the percentage of current inhibition by comparing the current in the presence of the inhibitor to the baseline current.
- Plot the percentage of inhibition against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Workflow for electrophysiological testing of this compound.
Caption: Role of KV1.3 in T-cell activation and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The voltage-gated potassium channel Kv1.3 is highly expressed on inflammatory infiltrates in multiple sclerosis brain - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of cis-KV1.3-IN-1 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of cis-KV1.3-IN-1 in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the voltage-gated potassium channel Kv1.3.[1] Kv1.3 channels are crucial for regulating the membrane potential in various cell types, particularly T lymphocytes.[2][3][4] By blocking these channels, this compound can modulate intracellular calcium signaling, which in turn affects processes like T-cell activation and proliferation.[5] Notably, Kv1.3 channels are also present in the inner mitochondrial membrane, where they play a role in apoptosis.[6][7][8][9]
Q2: Why am I observing high levels of cell death in my experiments?
A2: High cytotoxicity can stem from several factors:
-
Mitochondrial Apoptosis: Membrane-permeant Kv1.3 inhibitors can induce apoptosis by targeting mitochondrial Kv1.3 channels.[6][9] This triggers a cascade involving the release of reactive oxygen species (ROS), activation of Bax/Bak proteins, and subsequent activation of caspase-9 and caspase-3.[6][7][8][10][11]
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and increased cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Suboptimal Cell Culture Conditions: Factors like cell confluency, passage number, and media composition can influence cellular sensitivity to the inhibitor.
Q3: What is the recommended starting concentration for this compound?
A3: For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on data for the related compound trans-KV1.3-IN-1, which has an IC50 of 26.12 nM in PHA-activated T-lymphocytes and 230 nM in Ltk⁻ cells, a starting range of 10 nM to 1 µM is advisable.[5] One study on this compound showed 25.53% inhibition of human Kv1.3 at 10 µM in Xenopus oocytes.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%.
II. Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity at Expected Efficacious Concentrations | Compound concentration is too high. | Perform a dose-response curve to identify the optimal concentration that balances efficacy and toxicity. Start with a broad range (e.g., 10 nM - 10 µM) and narrow down to the effective range for your cell line. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. | |
| Off-target effects. | At higher concentrations, the inhibitor may affect other cellular targets. If possible, use a more selective Kv1.3 inhibitor as a control or utilize molecular techniques like siRNA to confirm target specificity. | |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivities to Kv1.3 inhibition. Consider using a less sensitive cell line if the primary goal is not to study apoptosis. | |
| Inconsistent Results Between Experiments | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase. Seed cells at a consistent density for all experiments. |
| Compound degradation. | Store the compound as recommended. Prepare fresh working solutions from the stock for each experiment to avoid degradation. | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. | |
| No Biological Effect Observed | Suboptimal inhibitor concentration. | The concentration of this compound may be too low. Re-evaluate the concentration range based on published data for similar compounds and your initial dose-response experiments. |
| Serum protein binding. | Proteins in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider performing experiments in serum-free or reduced-serum media, if compatible with your cells. | |
| Incorrect cell type. | Ensure your target cells express Kv1.3 channels. The inhibitory effect is most potent on cells that highly express Kv1.3, such as effector memory T-cells. |
III. Experimental Protocols
A. Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Cell Treatment: Replace the medium in the wells with the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
B. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
IV. Data Presentation
Table 1: Example Dose-Response Cytotoxicity Data for a Kv1.3 Inhibitor
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.5 |
| 0.1 | 92.3 ± 6.1 |
| 1 | 75.6 ± 7.8 |
| 10 | 45.2 ± 8.2 |
| 100 | 15.8 ± 3.9 |
Note: This is example data for illustrative purposes. Actual data will vary depending on the cell line and experimental conditions.
Table 2: Apoptosis Analysis by Flow Cytometry
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (1 µM) | 80.5 | 12.3 | 7.2 |
| This compound (10 µM) | 55.1 | 25.8 | 19.1 |
Note: This is example data for illustrative purposes.
V. Visualization of Signaling Pathways and Workflows
A. Signaling Pathway of Kv1.3 Inhibition-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
B. Experimental Workflow for Assessing Cytotoxicity
Caption: General experimental workflow for evaluating the cytotoxicity of this compound.
C. Troubleshooting Logic for High Cytotoxicity
Caption: A logical flowchart for troubleshooting high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cube-biotech.com [cube-biotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial potassium channel Kv1.3 mediates Bax-induced apoptosis in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial potassium channel Kv1.3 mediates Bax-induced apoptosis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak‐independent death of cancer cells | EMBO Molecular Medicine [link.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
addressing variability in experimental results with cis-KV1.3-IN-1
Welcome to the technical support center for cis-KV1.3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this KV1.3 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the voltage-gated potassium channel KV1.3.[1] By blocking KV1.3, it can impair processes that are dependent on the proper functioning of this channel, such as the sustained calcium signaling required for T-cell activation and proliferation.[2] The KV1.3 channel plays a crucial role in setting the membrane potential of T-lymphocytes; its inhibition leads to membrane depolarization, which in turn reduces the driving force for calcium entry through CRAC channels.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]
Q3: In which cell types is this compound expected to be most effective?
A3: this compound is expected to be most effective in cell types where the KV1.3 channel is highly expressed and plays a key functional role. This includes effector memory T-cells (TEM), which upregulate KV1.3 expression upon activation and are highly dependent on it for their function.[5] Consequently, this compound is a valuable tool for studying autoimmune diseases where TEM cells are implicated.[5] KV1.3 is also expressed in other immune cells like macrophages and microglia, as well as in the central nervous system, making it relevant for neuroinflammation studies.[6]
Q4: How does the activity of this compound compare to its trans-isomer?
A4: The provided search results refer to "KV1.3-IN-1 (Compound trans-18)" and "this compound (Compound cis-18)".[1][2] While both are isomers and inhibit the KV1.3 channel, their potencies can differ. For instance, at a concentration of 10 μM, this compound inhibits hKV1.3 expressed in Xenopus oocytes by 25.53%.[1] The trans-isomer, KV1.3-IN-1, has reported IC50 values of 230 nM in Ltk⁻ cells and 26.12 nM in PHA-activated T-lymphocytes.[2] It is crucial to refer to the specific datasheet for the exact isomer being used in experiments.
Troubleshooting Guides
This section provides troubleshooting for common experimental issues.
Electrophysiology (Patch-Clamp) Experiments
Issue 1: High variability in the measured IC50 value of this compound.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored, aliquoted stock for each experiment. Avoid using old solutions. |
| Incomplete Solution Exchange | Ensure your perfusion system allows for complete and rapid exchange of the bath solution. Inadequate exchange can lead to inaccurate drug concentrations at the cell surface. |
| Voltage Protocol Dependence | The blocking efficacy of some KV1.3 inhibitors can be state-dependent (resting vs. inactivated). Use a consistent and appropriate voltage protocol to elicit currents and apply the compound. A typical protocol involves holding the cell at -80 mV and applying depolarizing pulses to +40 mV.[7] |
| Cell Health | Only record from healthy cells with a stable resting membrane potential and low leak current. Changes in cell health can alter channel expression and function. |
| Incorrect Internal Solution | The composition of the internal pipette solution can affect channel gating. Use a consistent, filtered internal solution, for example, one containing (in mM): 100 KCl, 40 KF, 1 MgCl2, 1 CaCl2, 10 EGTA, and 10 HEPES, pH 7.4.[8] |
Issue 2: Rundown of KV1.3 current during recording.
| Potential Cause | Recommended Solution |
| Unstable Seal | Ensure a high-resistance giga-seal is formed and maintained throughout the recording. Vibrations or drift in the pipette can compromise the seal. |
| Dialysis of Intracellular Factors | The whole-cell configuration can lead to the dialysis of essential intracellular components. If rundown is a persistent issue, consider using the perforated patch technique. |
| Phototoxicity | If using fluorescent indicators, minimize light exposure to the cell to prevent phototoxic damage. |
Cell-Based Assays (e.g., Proliferation, Cytokine Release)
Issue 3: Inconsistent inhibition of T-cell proliferation.
| Potential Cause | Recommended Solution |
| Compound Solubility | This compound may require specific solvent conditions. Ensure the compound is fully dissolved in the final culture medium and does not precipitate. Sonication or gentle heating may aid dissolution.[2] |
| Cell Activation State | The expression of KV1.3 is upregulated in activated T-cells. Ensure a consistent and robust activation of T-cells (e.g., using anti-CD3/CD28 antibodies or PHA) before or during treatment with the inhibitor. |
| Differential KV1.3 Expression | Different T-cell subsets express varying levels of KV1.3. Naïve and central memory T-cells express lower levels compared to effector memory T-cells.[5] Characterize your T-cell population to ensure consistency between experiments. |
| Cell Density | Cell density can influence proliferation rates and the apparent efficacy of the inhibitor. Seed cells at a consistent density for all experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of the related compound, KV1.3-IN-1 (trans-isomer), as specific quantitative data for the cis-isomer is limited in the provided results. Researchers should generate their own dose-response curves for this compound in their specific experimental system.
| Compound | Assay System | IC50 Value |
| KV1.3-IN-1 (trans-isomer) | Ltk⁻ cells expressing KV1.3 | 230 nM[2] |
| KV1.3-IN-1 (trans-isomer) | PHA-activated T-lymphocytes | 26.12 nM[2] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of KV1.3 Currents
This protocol is adapted from established methods for recording KV1.3 currents in T-lymphocytes or other expressing cells.
-
Solutions:
-
Cell Preparation: Isolate T-lymphocytes or use a cell line expressing KV1.3. Allow cells to settle in a recording chamber.
-
Recording:
-
Obtain a whole-cell configuration with a giga-seal (>1 GΩ).
-
Apply depolarizing voltage steps (e.g., 200 ms (B15284909) pulses to +40 mV) to elicit KV1.3 currents.[7][9] Use-dependent inactivation, a characteristic of KV1.3, can be observed with repeated pulses.
-
Establish a stable baseline current before applying this compound via a perfusion system.
-
Record currents at various concentrations of the inhibitor to determine the dose-response relationship.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of this compound on T-cell proliferation.
-
Cell Preparation: Isolate primary T-cells or use a T-cell line (e.g., Jurkat).
-
CFSE Staining:
-
Resuspend cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 μM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete culture medium.
-
Wash the cells 2-3 times with culture medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete culture medium and plate in a 96-well plate.
-
Add various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an activating agent (e.g., anti-CD3/CD28 beads or PHA).
-
Incubate for 3-5 days.
-
-
Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
CFSE fluorescence intensity will halve with each cell division. Quantify the percentage of proliferated cells based on the dilution of the CFSE signal.
-
Visualizations
T-Cell Activation Signaling Pathway
Caption: T-cell activation pathway and the role of the KV1.3 channel.
Experimental Workflow: Troubleshooting IC50 Variability
Caption: Logical workflow for troubleshooting IC50 variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
cis-KV1.3-IN-1 stability in different experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KV1.3 inhibitor, cis-KV1.3-IN-1. The following information addresses common issues related to the stability of this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be precipitating when I dilute my DMSO stock solution into an aqueous experimental buffer. What is the cause and how can I resolve this?
A1: This is a common challenge with hydrophobic small molecules. The precipitation occurs because the compound is highly soluble in the organic solvent (DMSO) but has limited solubility in aqueous solutions. When the DMSO stock is diluted, the overall polarity of the solvent increases, causing the compound to fall out of solution.
Troubleshooting Steps:
-
Optimize Final Concentration: The final concentration of this compound in your assay may be too high. Try lowering the concentration to determine its solubility limit in your specific buffer.
-
Adjust DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays without significant toxicity. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.[1]
-
Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions of your stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of your buffer may improve its solubility.[2]
Q2: I am observing a decrease in the activity of this compound in my experiments over time. What could be the reason?
A2: A decline in activity often suggests compound instability in the experimental buffer. The primary causes of degradation for small molecules in aqueous solutions are hydrolysis and oxidation.
-
Hydrolysis: The compound may contain functional groups (e.g., esters, amides) that are susceptible to cleavage by water. The rate of hydrolysis is often influenced by the pH of the buffer.
-
Oxidation: If the compound has electron-rich moieties, it may be prone to oxidation by dissolved oxygen in the buffer.
To mitigate this, it is recommended to prepare fresh working solutions of this compound for each experiment. If the experiment requires long incubation times, the stability of the compound in the specific buffer and at the experimental temperature should be determined.
Q3: How should I store my stock solutions of this compound to ensure maximum stability?
A3: Proper storage is critical for maintaining the integrity of your compound.
-
Solid Form: When stored as a solid, this compound should be kept at -20°C for long-term storage.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. Store these aliquots at -80°C for up to six months or -20°C for up to one month.[1]
Quantitative Data on this compound Stability
Disclaimer: Specific experimental stability data for this compound is not publicly available. The following data is representative of a typical small molecule inhibitor and is provided for illustrative purposes to guide experimental design.
The stability of a compound can be assessed by monitoring the percentage of the parent compound remaining over time using methods like High-Performance Liquid Chromatography (HPLC).
Table 1: Illustrative Stability of a Small Molecule Inhibitor in Common Buffers at 37°C
| Buffer (pH) | Time (hours) | % Remaining (Illustrative) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 0 | 100% |
| 2 | 98% | |
| 6 | 95% | |
| 24 | 85% | |
| 48 | 70% | |
| TRIS Buffer (pH 8.0) | 0 | 100% |
| 2 | 97% | |
| 6 | 92% | |
| 24 | 80% | |
| 48 | 65% | |
| Citrate Buffer (pH 5.0) | 0 | 100% |
| 2 | 99% | |
| 6 | 97% | |
| 24 | 90% | |
| 48 | 82% |
Table 2: Illustrative Effect of Temperature on Stability in PBS (pH 7.4)
| Temperature (°C) | Time (hours) | % Remaining (Illustrative) |
| 4°C | 24 | >99% |
| 48 | 98% | |
| Room Temperature (25°C) | 24 | 92% |
| 48 | 85% | |
| 37°C | 24 | 85% |
| 48 | 70% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using HPLC.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental buffer of choice (e.g., PBS, TRIS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired experimental buffer.
-
Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 6, 24, 48 hours), remove one vial from incubation.
-
Sample Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the vial. This will also precipitate any proteins in the buffer.
-
Sample Preparation: Centrifuge the quenched sample to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze the samples using a C18 reverse-phase column. A typical gradient could be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15 minutes. Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage remaining by comparing the peak area at each time point to the peak area at time 0.
Visualizations
Caption: Workflow for assessing the stability of a small molecule inhibitor.
Caption: Role of KV1.3 in T-cell activation and its inhibition.
References
Technical Support Center: Overcoming Resistance to KV1.3 Inhibition in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on KV1.3 inhibition in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments targeting the KV1.3 potassium channel in cancer cells.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| KV1.3-TR-001 | Observed resistance to KV1.3 inhibitors in a cancer cell line expected to be sensitive. | 1. Downregulation or loss of KV1.3 channel expression.[1][2] 2. Methylation of the KV1.3 promoter region, leading to gene silencing.[2] 3. Upregulation of multidrug resistance pumps (e.g., MDR-1).[3][4] 4. Activation of alternative signaling pathways that bypass the effects of KV1.3 inhibition. | 1. Verify KV1.3 Expression: Confirm KV1.3 protein and mRNA levels using Western Blot and qPCR, respectively. 2. Assess Promoter Methylation: Use bisulfite sequencing to check the methylation status of the KV1.3 promoter. 3. Evaluate Efflux Pump Activity: Measure the activity of MDR-1 and other efflux pumps using a fluorescent substrate assay. Consider co-treatment with an efflux pump inhibitor. 4. Investigate Bypass Pathways: Use phosphoproteomics or targeted pathway analysis to identify activated survival pathways. Consider combination therapy targeting these pathways. |
| KV1.3-TR-002 | Inconsistent or non-reproducible results with small-molecule KV1.3 inhibitors (e.g., PAP-1, Psora-4). | 1. Degradation or instability of the inhibitor in solution. 2. Variability in cell culture conditions affecting KV1.3 expression or function. 3. Issues with inhibitor solubility and bioavailability in the experimental setup.[5] | 1. Inhibitor Quality Control: Prepare fresh stock solutions of inhibitors and store them under recommended conditions. Verify inhibitor integrity using analytical methods like HPLC. 2. Standardize Cell Culture: Maintain consistent cell passage numbers, media formulations, and incubation conditions. Periodically re-authenticate cell lines. 3. Optimize Drug Delivery: Ensure complete solubilization of the inhibitor in the vehicle. For in vivo studies, consider formulation strategies to improve bioavailability. |
| KV1.3-TR-003 | KV1.3 inhibitor induces cell cycle arrest but not apoptosis. | 1. The primary role of plasma membrane KV1.3 in the specific cancer cell type may be proliferation rather than apoptosis.[1][6] 2. Inefficient targeting or inhibition of mitochondrial KV1.3 (mitoKv1.3), which is crucial for apoptosis induction.[7][8] 3. Upregulation of anti-apoptotic proteins (e.g., Bcl-2).[3][4] | 1. Assess Subcellular KV1.3 Localization: Use immunofluorescence or cell fractionation followed by Western Blot to determine the localization of KV1.3. 2. Use Mitochondria-Targeted Inhibitors: Employ inhibitors specifically designed to accumulate in mitochondria (e.g., PAPTP, PCARBTP) to directly target mitoKv1.3.[3][4] 3. Combination Therapy: Combine the KV1.3 inhibitor with a Bcl-2 inhibitor like venetoclax (B612062) (ABT-199) to synergistically induce apoptosis.[3][4] |
| KV1.3-TR-004 | Observed toxicity in non-cancerous cells during in vitro or in vivo experiments. | 1. Expression of KV1.3 in the control/healthy cells, leading to on-target toxicity. 2. Off-target effects of the inhibitor on other ion channels or cellular processes. | 1. Profile KV1.3 Expression: Characterize KV1.3 expression levels in both cancerous and non-cancerous cells used in the model system. 2. Select for Cancer-Specific Upregulation: Focus on cancer types where KV1.3 is significantly overexpressed compared to healthy tissue.[1][9] 3. Test Inhibitor Selectivity: Screen the inhibitor against a panel of other potassium channels and relevant off-targets to assess its specificity.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to KV1.3 inhibitors?
A1: Cancer cells can develop resistance to KV1.3 inhibitors through several mechanisms:
-
Downregulation of KV1.3: The most direct mechanism is the reduction or complete loss of KV1.3 channel expression, which removes the drug's target. This can occur through genetic mutations or epigenetic silencing, such as promoter methylation.[2]
-
Upregulation of Efflux Pumps: Cancer cells can increase the expression of multidrug resistance (MDR) transporters like P-glycoprotein (MDR1). These pumps actively transport the inhibitors out of the cell, reducing their intracellular concentration and effectiveness.[3][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival and proliferative signaling pathways to compensate for the inhibition of KV1.3-mediated pathways. This can include the upregulation of other ion channels or growth factor receptor signaling.[11]
-
Altered Apoptotic Threshold: Resistance can be achieved by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to the apoptotic signals triggered by mitochondrial KV1.3 inhibition.[12][13]
Q2: How can I overcome resistance mediated by the upregulation of MDR-1?
A2: To overcome MDR-1-mediated resistance, you can employ a combination therapy approach. Co-administering your KV1.3 inhibitor with a known MDR-1 inhibitor can restore sensitivity. Additionally, nanoparticle-based drug delivery systems can be designed to evade recognition by efflux pumps and deliver the KV1.3 inhibitor directly into the cancer cells.[14]
Q3: What is the rationale for using a combination of a KV1.3 inhibitor and a Bcl-2 inhibitor like venetoclax?
A3: The rationale is based on targeting two key components of the mitochondrial apoptotic pathway. Inhibition of mitochondrial KV1.3 initiates the apoptotic cascade, while Bcl-2 is an anti-apoptotic protein that can block this process. In cancer cells that have become resistant by upregulating Bcl-2, a KV1.3 inhibitor alone may be insufficient. By adding venetoclax, which directly inhibits Bcl-2, you can remove this block and create a potent synergistic effect, leading to robust apoptosis. This combination has shown promise in multiple myeloma models.[3][4]
Q4: My KV1.3 inhibitor is effective in 2D cell culture but fails in a 3D spheroid or in vivo model. What could be the reason?
A4: This discrepancy is often due to the increased complexity of 3D and in vivo models. Potential reasons include:
-
Poor Drug Penetration: The inhibitor may not effectively penetrate the denser, multi-layered structure of a tumor spheroid or solid tumor.
-
Tumor Microenvironment (TME): The TME can provide pro-survival signals to cancer cells, making them more resistant to apoptosis.
-
Pharmacokinetic Issues: In vivo, the inhibitor may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor site.
-
Hypoxia: The hypoxic core of a tumor can induce changes in gene expression that promote resistance.
To address this, consider using more potent or mitochondria-targeted inhibitors, and evaluate the pharmacokinetic and pharmacodynamic properties of your compound in vivo.[10]
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50/EC50) of Select KV1.3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Assay Type | IC50/EC50 Value | Reference |
| PAP-1 | Jurkat T-cells | Proliferation | ~2 nM | [1] |
| Psora-4 | Jurkat T-cells | Proliferation | ~3 nM | [1] |
| PAPTP | L-363 (Multiple Myeloma) | Cell Viability | 0.09 µM - 0.29 µM | [4] |
| PCARBTP | L-363 (Multiple Myeloma) | Cell Viability | 0.26 µM - 0.87 µM | [4] |
| Compound 44 (Thiophene-based) | Panc-1 (Pancreatic) | Proliferation | 950 nM (in Ltk- cells) | [10] |
| Clofazimine | Jurkat T-cells | Apoptosis | Effective at micromolar concentrations | [12] |
| Gefitinib (in combination) | BT-474 (Breast Cancer) | Proliferation | 0.51 µM | [15] |
| Astemizole (in combination) | BT-474 (Breast Cancer) | Proliferation | 1.72 µM | [15] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure KV1.3 Currents
This protocol is for measuring KV1.3 channel activity in a cancer cell line.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Cell culture medium
-
External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KF, 11 K2-EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.2 with KOH)
-
KV1.3 inhibitor of choice
Procedure:
-
Plate cancer cells on glass coverslips 24-48 hours before the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit KV1.3 currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 400 ms).
-
After recording stable baseline currents, perfuse the cell with the external solution containing the KV1.3 inhibitor at the desired concentration.
-
Repeat the voltage-step protocol to measure the effect of the inhibitor on the KV1.3 current.
-
Analyze the data by measuring the peak current amplitude at each voltage step before and after drug application.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of KV1.3 inhibitors on cancer cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
KV1.3 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the KV1.3 inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor dilutions (or vehicle control). Include wells with medium only as a blank control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.
Visualizations
Caption: Dual roles of KV1.3 in cancer cell proliferation and apoptosis.
Caption: Logic diagram of resistance mechanisms and countermeasures.
References
- 1. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 3. Mitochondrial Kv1.3 Channels as Target for Treatment of Multiple Myeloma [mdpi.com]
- 4. Mitochondrial Kv1.3 Channels as Target for Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Implication of Voltage-Gated Potassium Channels in Neoplastic Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Kv1.3: a New Target in Cancer Biology? [cellphysiolbiochem.com]
- 8. Targeting the Mitochondrial Potassium Channel Kv1.3 to Kill Cancer Cells: Drugs, Strategies, and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combinatorial Therapy of Cancer: Possible Advantages of Involving Modulators of Ionic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in FLIPR assays with cis-KV1.3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cis-KV1.3-IN-1 in Fluorometric Imaging Plate Reader (FLIPR) assays to improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3. Its trans-isomer, also known as Compound trans-18, has demonstrated potent inhibitory activity with IC50 values of 230 nM in Ltk- cells and 26.12 nM in PHA-activated T-lymphocytes.[1] By blocking Kv1.3 channels, this compound disrupts the normal flow of potassium ions across the cell membrane. This disruption alters the cell's membrane potential and can impair downstream signaling pathways, such as intracellular calcium signaling, which is crucial for T-cell activation and proliferation.[1]
Q2: What are FLIPR assays and how are they used to study Kv1.3 channels?
A2: FLIPR assays are high-throughput screening tools used to measure changes in intracellular ion concentrations or membrane potential in live cells. For Kv1.3, two main types of FLIPR assays are commonly used:
-
Thallium Flux Assays: These assays use a thallium-sensitive fluorescent dye. Since Kv1.3 channels are permeable to thallium ions (Tl+), the influx of Tl+ into the cells upon channel opening leads to an increase in fluorescence. Inhibitors of Kv1.3, like this compound, will block this influx and thus reduce the fluorescent signal.[2][3][4]
-
Membrane Potential Assays: These assays utilize a voltage-sensitive fluorescent dye that partitions across the cell membrane in response to changes in membrane potential. When Kv1.3 channels open, the efflux of K+ ions hyperpolarizes the cell, leading to a change in the dye's fluorescence. Inhibitors will prevent this change in membrane potential.[5][6][7]
Q3: How can I improve the signal-to-noise ratio in my Kv1.3 FLIPR assay?
A3: A low signal-to-noise ratio can be caused by several factors. Here are some key areas to optimize:
-
Cell Health and Density: Ensure your cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent responses.
-
Dye Loading: Optimize the concentration of the fluorescent dye and the loading time and temperature. Inadequate loading can result in a weak signal, while excessive dye can increase background fluorescence.
-
Stimulus Concentration: Titrate the concentration of your stimulus (e.g., high potassium or a channel activator) to achieve a maximal and consistent response without causing cellular stress.
-
Assay Buffer: Use a buffer that maintains cellular health and does not interfere with the fluorescent signal.
-
Inhibition of Endogenous Transporters: In some cell lines, like CHO cells, endogenous membrane transporters can maintain the membrane potential even when Kv1.3 is blocked, masking the effect of an inhibitor. Inhibiting these transporters can significantly improve assay robustness.[5][6]
Q4: What is a Z' factor and why is it important for my assay?
A4: The Z' (Z-prime) factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It takes into account the separation between the high (uninhibited) and low (fully inhibited) signal means, as well as the standard deviations of these signals. A Z' factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests the assay may not be reliable for screening. A study using a FLIPR membrane potential assay for Kv1.3 channel blockers reported an average Z' factor of 0.73, indicating a robust assay.[6] Another cell-based assay for Kv1.3 reported a Z' factor of 0.813.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | 1. Suboptimal cell density. 2. Inefficient dye loading. 3. Inappropriate stimulus concentration. 4. High background fluorescence from media components. 5. Endogenous channel/transporter activity masking the signal. | 1. Perform a cell titration experiment to determine the optimal seeding density. 2. Optimize dye concentration, incubation time, and temperature. 3. Titrate the stimulus (e.g., KCl) to find the EC80-EC90 for activation. 4. Consider using serum-free media or a buffer with reduced autofluorescence during the assay. 5. If using a recombinant cell line (e.g., CHO), test inhibitors of endogenous transporters (e.g., Na+/K+ ATPase inhibitors).[5][6] |
| High Well-to-Well Variability | 1. Inconsistent cell plating. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate. 4. Temperature gradients across the plate. | 1. Ensure a single-cell suspension before plating and use proper plating techniques. 2. Use calibrated multichannel pipettes and ensure consistent mixing. 3. Avoid using the outer wells of the plate or fill them with buffer. 4. Allow plates to equilibrate to room temperature before starting the assay. |
| No Response to this compound | 1. Low expression of Kv1.3 channels in your cell line. 2. Inactive compound. 3. Assay conditions are not sensitive enough to detect inhibition. | 1. Verify Kv1.3 expression using a more sensitive technique like patch-clamp electrophysiology. 2. Check the storage and handling of your compound stock. 3. Re-optimize the assay parameters, particularly the stimulus concentration. |
| Unexpected Signal Decrease with Inhibitor | 1. Compound autofluorescence or quenching. 2. Cell toxicity at high compound concentrations. | 1. Run a control plate with the compound in the absence of cells to check for autofluorescence. 2. Perform a cell viability assay with a range of compound concentrations. |
Quantitative Data Summary
The following table summarizes key quantitative data for Kv1.3 inhibitors in FLIPR and related assays.
| Parameter | This compound (trans-isomer) | Reference Kv1.3 Blockers (e.g., Psora-4, Verapamil) | Source |
| IC50 (Ltk- cells) | 230 nM | Psora-4: ~2 nM (patch-clamp) | [1] |
| IC50 (PHA-activated T-lymphocytes) | 26.12 nM | Verapamil: ~3 µM (FLIPR) | [1][6] |
| Z' Factor | Not Reported | 0.73 (average in HTS campaign) | [6] |
| Signal Window | Not Reported | > 4.5-fold (Rb+ flux assay) | [8] |
Experimental Protocols
Protocol 1: Thallium Flux FLIPR Assay for IC50 Determination of this compound
This protocol is adapted from general procedures for potassium channel thallium flux assays.[2][3][4]
1. Cell Plating:
-
Seed cells expressing Kv1.3 (e.g., CHO-Kv1.3) in a 384-well, black-walled, clear-bottom plate at a pre-optimized density.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
2. Dye Loading:
-
Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Potassium Assay Kit).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.
3. Compound Addition:
-
Prepare serial dilutions of this compound in a suitable assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known Kv1.3 blocker).
-
Add the compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Signal Detection:
-
Prepare a stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and a potassium salt (e.g., K2SO4) at concentrations optimized to elicit a robust signal.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the reading, which includes a baseline fluorescence measurement followed by the automated addition of the stimulus buffer and continuous fluorescence reading for several minutes.
5. Data Analysis:
-
Calculate the fluorescence signal change (e.g., peak fluorescence minus baseline).
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Membrane Potential FLIPR Assay for IC50 Determination of this compound
This protocol is based on established methods for membrane potential assays for Kv1.3 channels.[5][6][7]
1. Cell Plating:
-
Follow the same procedure as in Protocol 1.
2. Dye Loading:
-
Prepare the membrane potential-sensitive dye loading buffer as per the manufacturer's guidelines (e.g., FLIPR Membrane Potential Assay Kit).
-
Add the dye loading buffer to the cells and incubate for 30-60 minutes at 37°C.
3. Compound Addition:
-
Prepare serial dilutions of this compound and controls as described in Protocol 1.
-
Add the compounds to the cell plate and incubate for the desired duration.
4. Signal Detection:
-
Prepare a stimulus buffer containing a high concentration of potassium (e.g., KCl) to depolarize the cells and activate Kv1.3 channels.
-
Place the plate in the FLIPR instrument.
-
Measure baseline fluorescence, then add the stimulus buffer and record the change in fluorescence over time.
5. Data Analysis:
-
Analyze the change in fluorescence intensity, which reflects the change in membrane potential.
-
Normalize the data and calculate the IC50 for this compound as described in Protocol 1.
Visualizations
Signaling Pathway of Kv1.3 Inhibition in T-Cells
Caption: Kv1.3 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound using a FLIPR assay.
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Assessing cis-KV1.3-IN-1 Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with cis-KV1.3-IN-1. Our aim is to facilitate accurate and reproducible assessment of its potency as a KV1.3 channel inhibitor.
Quick Reference Data
| Parameter | Cell Line | Value | Reference |
| IC50 | Ltk⁻ cells | 230 nM | [1] |
| IC50 | PHA-activated T-lymphocytes | 26.12 nM | [1] |
| Storage of Stock Solution | -80°C | 6 months | [1] |
| Storage of Stock Solution | -20°C | 1 month | [1] |
Signaling Pathway and Experimental Workflow
Caption: KV1.3 channel's role in T-cell activation and its inhibition by this compound.
Caption: Workflow for assessing this compound potency.
Troubleshooting Guide
Caption: Troubleshooting flowchart for this compound experiments.
Issue: Lower than expected potency (High IC50 value)
-
Question: My calculated IC50 for this compound is significantly higher than the reported values. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure the compound has been stored correctly at -20°C for short-term or -80°C for long-term storage.[1] Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Health and KV1.3 Expression: The potency of KV1.3 inhibitors can be dependent on the activation state and health of the cells.[2] For T-lymphocytes, ensure they have been properly activated (e.g., with PHA) as this upregulates KV1.3 channel expression.[1][3] Confirm cell viability is high.
-
Experimental Conditions: In cell-based assays, components in the media, such as serum proteins, can bind to the compound and reduce its effective concentration. Consider reducing serum concentration during the treatment period if possible.
-
Patch-Clamp Specifics: For electrophysiology experiments, ensure the voltage protocol is appropriate to elicit KV1.3 currents and that the seal resistance is high (>1 GΩ) for accurate measurements.[4]
-
Issue: High variability between experimental replicates
-
Question: I am observing significant variability in the results of my potency assays. How can I improve consistency?
-
Answer:
-
Cell Consistency: Use cells from the same passage number and ensure a consistent cell density in each well or for each recording. Over-confluent or sparsely populated cells can behave differently.
-
Compound Preparation: Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before further dilution in aqueous media. Incomplete solubilization is a major source of variability.
-
Assay Plate Technique: For plate-based assays, be mindful of "edge effects." Wells on the perimeter of the plate are more prone to evaporation, which can alter compound concentrations. It is good practice to not use the outer wells for experimental conditions or to ensure the plate is incubated in a humidified chamber.
-
Pipetting Accuracy: Ensure pipettes are properly calibrated. When preparing serial dilutions, small inaccuracies can be magnified.
-
Issue: No observable effect of this compound
-
Question: I do not see any inhibition of KV1.3 current or T-cell proliferation, even at high concentrations. What should I check?
-
Answer:
-
Target Expression: Confirm that the cell line you are using expresses functional KV1.3 channels. Some cell lines may have low or no expression. It is advisable to use a positive control, a well-characterized KV1.3 inhibitor (e.g., ShK toxin), to validate the assay system.[2][5]
-
Compound Solubility: At higher concentrations, this compound may precipitate out of the aqueous solution. Visually inspect the media for any signs of precipitation. If solubility is an issue, you may need to adjust the vehicle concentration or the final concentration of the compound.
-
T-Cell Activation: For proliferation assays, ensure that the T-cells are properly stimulated. Unstimulated T-cells will not proliferate, and thus an inhibitory effect of the compound cannot be measured.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of the voltage-gated potassium channel KV1.3.[1] By blocking this channel, it prevents the efflux of potassium ions from the cell. In T-lymphocytes, this K⁺ efflux is crucial for maintaining the negative membrane potential required for a sustained influx of Ca²⁺ upon T-cell receptor stimulation.[7][8] By inhibiting the KV1.3 channel, this compound impairs this Ca²⁺ signaling cascade, which in turn inhibits T-cell activation and proliferation.[1][9]
Q2: How should I prepare a stock solution of this compound? A2: A stock solution of this compound can be prepared in dimethyl sulfoxide (B87167) (DMSO). For subsequent use in cell-based assays, this stock solution should be diluted in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What are the recommended storage conditions for this compound? A3: For long-term storage, the solid compound and stock solutions should be stored at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is acceptable (stable for up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound? A4: While this compound is designed as a KV1.3 inhibitor, like many small molecules, it may have off-target effects, particularly at higher concentrations. It is advisable to test its effect on other related potassium channels (e.g., KV1.1, KV1.5) to determine its selectivity profile, especially if unexpected results are observed.[9]
Q5: What is the difference between this compound and "Compound trans-18"? A5: The search results indicate that KV1.3-IN-1 is also referred to as "Compound trans-18".[1] This suggests that "cis" in the user's query might be a misnomer or that there are different isomers. It is crucial to verify the exact chemical structure of the compound being used from the supplier's documentation. The provided data pertains to the compound referenced as KV1.3-IN-1 and Compound trans-18.
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is adapted for recording KV1.3 currents in cell lines like Ltk⁻ or in activated T-lymphocytes.
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.[7]
Procedure:
-
Prepare cells on coverslips suitable for patch-clamp recording.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[10]
-
Establish a whole-cell configuration with a high-resistance seal (>1 GΩ).
-
Hold the cell at a holding potential of -80 mV.
-
To elicit KV1.3 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV for 200-500 ms).[11]
-
Record baseline currents before applying the compound.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record currents at steady-state inhibition.
-
Wash out the compound to check for reversibility.
-
Construct a dose-response curve from multiple concentrations to calculate the IC50.
T-Cell Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of activated T-lymphocytes.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or PHA).[6]
-
Proliferation measurement reagent (e.g., CFSE or BrdU).
-
Complete RPMI-1640 medium.
-
96-well flat-bottom plates.
Procedure:
-
If using primary T-cells, isolate them from blood.
-
Label cells with a proliferation dye like CFSE, if using this method.
-
Plate the cells in a 96-well plate at an optimized density (e.g., 1-2 x 10⁵ cells/well).[6]
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add T-cell activation reagents to stimulate proliferation.
-
Incubate the plate for 2-4 days in a humidified 37°C, 5% CO₂ incubator.[6]
-
Measure proliferation. For CFSE, this is done by flow cytometry, where cell division is indicated by a halving of fluorescence intensity. For other methods like BrdU incorporation, follow the manufacturer's instructions.
-
Calculate the inhibition of proliferation at each concentration relative to the stimulated vehicle control to determine the IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. researchgate.net [researchgate.net]
strategies to reduce non-specific binding of cis-KV1.3-IN-1
Disclaimer: As cis-KV1.3-IN-1 is a hypothetical compound not found in public literature, this guide provides strategies for reducing non-specific binding based on established principles for small molecule inhibitors targeting the Kv1.3 ion channel.
The voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation, making it a significant target for autoimmune diseases.[1][2] Small molecule inhibitors like this compound are powerful tools for studying and potentially treating these conditions. However, a common challenge in their application is non-specific binding, which can lead to misleading results. This guide offers troubleshooting advice and protocols to help researchers minimize these effects.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with this compound?
A1: Non-specific binding refers to the interaction of an inhibitor with unintended targets, such as other proteins, lipids, or plastic surfaces in the experimental setup. This is problematic because it can artificially lower the apparent potency of the inhibitor by reducing its effective concentration at the target site. It can also lead to high background signals and off-target effects, confounding data interpretation.[3]
Q2: What are the primary causes of non-specific binding for a hydrophobic small molecule like this compound?
A2: The primary drivers of non-specific binding are molecular forces like hydrophobic interactions, hydrogen bonding, and van der Waals forces. For hydrophobic compounds, there is a strong tendency to interact with hydrophobic surfaces of proteins and plasticware to minimize contact with the aqueous buffer.
Q3: How can I proactively design my experiments to minimize non-specific binding?
A3: A proactive approach is key. Consider these strategies during your experimental design:
-
Optimize Inhibitor Concentration: Use the lowest effective concentration of this compound to reduce the likelihood of binding to lower-affinity off-target sites.[4]
-
Incorporate Blocking Agents: Pre-incubating with blocking agents like Bovine Serum Albumin (BSA) can coat non-specific binding sites on your cells and labware.[5]
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions that lead to non-specific binding.[6]
-
Include Proper Controls: Always include "vehicle only" and "no cell" controls to quantify background signal. A structurally similar but inactive analog of your inhibitor, if available, can also be a valuable negative control.[3][4]
Q4: Are the strategies for reducing non-specific binding different for fluorescence-based assays versus electrophysiology?
A4: While the underlying principles are the same, the practical application differs. In fluorescence assays, high background is a common issue, and strategies focus on blocking and washing to improve the signal-to-noise ratio.[7] In electrophysiology, while non-specific binding can still occur, the primary concern is often the stability of the recording and ensuring the inhibitor reaches the target channel effectively. Here, optimizing the perfusion solution and ensuring the inhibitor's solubility is critical.
Troubleshooting Guides
Guide 1: High Background in Cell-Based Fluorescence Assays
High background fluorescence can mask the specific signal from your target, making it difficult to accurately quantify the effects of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High, diffuse background across the entire well | Non-specific binding of the fluorescent probe or inhibitor to the plate surface. | 1. Pre-treat plates with a blocking agent like 1% BSA. 2. Add 0.05% Tween-20 to your assay and wash buffers.[3] 3. Perform a titration to find the optimal (lowest effective) probe concentration.[7] |
| High background in "no cell" control wells | The inhibitor or detection reagents are inherently fluorescent or are binding to the plate. | 1. Test the intrinsic fluorescence of all reagents at the experimental wavelength. 2. If the inhibitor is fluorescent, choose a different detection channel for your assay if possible. |
| Staining of unintended cellular compartments | The inhibitor is binding to off-target proteins or accumulating in lipid membranes. | 1. Increase the number and duration of wash steps after inhibitor incubation.[7] 2. Include a blocking step with 5-10% normal serum from the species of the secondary antibody.[7] |
Guide 2: Poor Signal-to-Noise Ratio in Electrophysiology Recordings
A low signal-to-noise ratio (SNR) can make it challenging to resolve the specific inhibitory effects on Kv1.3 currents from background noise.
| Observed Issue | Potential Cause | Recommended Action |
| Slow or incomplete block of Kv1.3 current | Non-specific binding of this compound to the perfusion tubing or chamber, reducing the effective concentration. | 1. Add 0.1% BSA to the perfusion solution to act as a carrier protein and prevent loss of the inhibitor. 2. Ensure the perfusion system is thoroughly cleaned between experiments. |
| Unstable baseline current after inhibitor application | The inhibitor may be interacting with the cell membrane or other ion channels, causing fluctuations in membrane potential. | 1. Verify the selectivity of this compound against other channels expressed in your cell line. 2. Lower the inhibitor concentration to the lowest effective dose.[4] |
| High electrical noise in recordings | Can be exacerbated by compounds that affect membrane integrity. | 1. Ensure a high-quality seal (>1 GΩ) before starting the recording. 2. Use filtering and signal averaging techniques to improve the SNR.[8][9] |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effectiveness of strategies to reduce non-specific binding.
Table 1: Effect of Additives on Signal-to-Background Ratio in a Fluorescence-Based Binding Assay
| Condition | Signal (RFU) | Background (RFU) | Signal-to-Background Ratio |
| No Additives | 1500 | 500 | 3.0 |
| 0.1% BSA | 1450 | 250 | 5.8 |
| 0.05% Tween-20 | 1400 | 200 | 7.0 |
| 0.1% BSA + 0.05% Tween-20 | 1350 | 150 | 9.0 |
Table 2: Recommended Starting Concentrations for Common Blocking Agents and Surfactants
| Additive | Recommended Starting Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Coats hydrophobic surfaces to prevent non-specific adsorption.[5] |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions.[6] |
| Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic surfactant, can be more effective than Tween-20 for some applications.[6] |
Table 3: Hypothetical Selectivity Profile of this compound
| Ion Channel | IC50 (nM) | Notes |
| Kv1.3 | 10 | Primary Target |
| Kv1.1 | 500 | ~50-fold selectivity |
| Kv1.5 | 1200 | ~120-fold selectivity |
| KCa3.1 | >10,000 | High selectivity against calcium-activated K+ channels is desirable for targeting T-cells.[10] |
Experimental Protocols
Protocol 1: Cell-Based Assay with Minimized Non-Specific Binding
This protocol provides a framework for a cell-based assay, emphasizing steps to minimize non-specific binding.
-
Cell Seeding: Plate cells at an optimized density in a 96-well plate and allow them to adhere for 18-24 hours.
-
Preparation of Assay Buffer:
-
Prepare a base buffer suitable for your cells (e.g., HBSS or PBS with physiological ion concentrations).
-
Supplement the buffer with blocking agents. A common starting point is 0.1% BSA and 0.05% Tween-20.[3]
-
-
Blocking Step:
-
Wash the plated cells once with the base buffer to remove culture medium.
-
Pre-incubate the cells with the supplemented assay buffer (containing blocking agents but no inhibitor) for 30-60 minutes at the assay temperature. This step is crucial for coating non-specific binding sites on the cells and the plate surface.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in the supplemented assay buffer.
-
Remove the blocking buffer and add the inhibitor dilutions to the wells. Include "vehicle only" and "no cell" controls.
-
Incubate for the desired time period to allow binding to reach equilibrium.
-
-
Washing:
-
Wash the cells multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove the unbound inhibitor. The number and duration of washes may need optimization.[7]
-
-
Detection and Analysis:
-
Proceed with your chosen detection method (e.g., fluorescence, electrophysiology).
-
Subtract the signal from the "no cell" wells (background) from all other readings.
-
Use the signal from the "vehicle only" wells to define 100% binding or 0% inhibition.
-
Visualizations
References
- 1. The interaction between bovine serum albumin and surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Signal-to-noise ratio improvement in multiple electrode recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of cis-KV1.3-IN-1 on KV1.3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the KV1.3 channel inhibitor, focusing on available data for trans-KV1.3-IN-1, a likely stereoisomer of the requested cis-KV1.3-IN-1. Due to the current lack of publicly available experimental data for this compound, this document will utilize data for its trans counterpart to provide a framework for comparison against other well-characterized KV1.3 inhibitors. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of KV1.3 channel modulation.
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a range of autoimmune diseases and other conditions due to its critical role in the activation and proliferation of T-lymphocytes.[1][2] The inhibition of Kv1.3 channels leads to a reduction in potassium efflux, which in turn diminishes the calcium influx required for T-cell activation and subsequent inflammatory responses.[3][4]
Comparative Analysis of KV1.3 Inhibitors
To objectively evaluate the potential of a novel inhibitor, it is crucial to compare its performance against existing alternatives. The following tables summarize the inhibitory potency of trans-KV1.3-IN-1 and other notable KV1.3 inhibitors.
Table 1: Inhibitory Potency (IC50) of Selected KV1.3 Inhibitors
| Inhibitor | IC50 (nM) | Cell Line | Assay Type |
| trans-KV1.3-IN-1 * | 230 | Ltk⁻ cells | Electrophysiology |
| 26.12 | PHA-activated T-lymphocytes | Not specified | |
| PAP-1 | 2 | Ltk⁻ cells | Electrophysiology |
| ShK-186 (Dalazatide) | 0.068 | Human T-lymphocytes | Electrophysiology |
| Vm24 | Not specified | Not specified | Not specified |
| Margatoxin (MgTx) | 0.11 - 0.23 | CHO / HEK cells | Rb⁺ flux / Electrophysiology |
Note: Data for trans-KV1.3-IN-1 is sourced from MedChemExpress.[5] It is important to note that IC50 values can vary depending on the specific experimental conditions and cell types used.
Experimental Protocols for Inhibitor Validation
Validating the inhibitory effect and therapeutic potential of a Kv1.3 inhibitor requires a series of well-defined experiments. Below are detailed protocols for key assays.
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the effect of an inhibitor on the ion flow through Kv1.3 channels.
Objective: To determine the concentration-dependent inhibitory effect of the test compound on Kv1.3 channel currents.
Materials:
-
Cells expressing Kv1.3 channels (e.g., Ltk⁻, CHO, or human T-lymphocytes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
Test compound stock solution (e.g., in DMSO)
Procedure:
-
Culture cells expressing Kv1.3 channels on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the chamber with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record currents at each concentration of the test compound.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.[6][7]
T-Lymphocyte Proliferation Assay
This assay assesses the functional consequence of Kv1.3 inhibition on the proliferation of activated T-cells.
Objective: To determine the effect of the test compound on the proliferation of stimulated T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-lymphocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
T-cell activators (e.g., anti-CD3/CD28 beads, Phytohemagglutinin (PHA))
-
Test compound
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well culture plates
Procedure:
-
Isolate PBMCs or T-lymphocytes from healthy donor blood.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Pre-incubate the cells with various concentrations of the test compound for 30-60 minutes.
-
Stimulate the cells with a T-cell activator (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well for the final 18-24 hours of incubation.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's protocol for BrdU or CFSE analysis using flow cytometry or a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the stimulated control.[8][9]
Cytokine Production Assay
This assay measures the impact of Kv1.3 inhibition on the production of inflammatory cytokines by activated T-cells.
Objective: To quantify the effect of the test compound on the secretion of key cytokines (e.g., IL-2, IFN-γ, TNF-α) from stimulated T-lymphocytes.
Materials:
-
Human PBMCs or purified T-lymphocytes
-
RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/CD28 beads, PHA)
-
Test compound
-
ELISA or multiplex immunoassay kits for the cytokines of interest
Procedure:
-
Follow steps 1-5 of the T-Lymphocyte Proliferation Assay protocol.
-
After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Store the supernatants at -80°C until analysis.
-
Perform ELISA or multiplex immunoassays on the supernatants according to the manufacturer's instructions to quantify the concentration of cytokines.
-
Determine the effect of the test compound on cytokine production by comparing the levels in treated wells to those in stimulated control wells.[9][10]
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: T-Cell activation signaling pathway and the role of Kv1.3.
Caption: Experimental workflow for electrophysiological validation.
Caption: Experimental workflow for T-cell proliferation assay.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers | PLOS One [journals.plos.org]
- 4. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The voltage-gated potassium channel Kv1.3 is highly expressed on inflammatory infiltrates in multiple sclerosis brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of cis- and trans-KV1.3-IN-1 Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of cis- and trans-KV1.3-IN-1 Efficacy in Modulating the KV1.3 Potassium Channel.
The voltage-gated potassium channel KV1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases and other inflammatory conditions due to its critical role in the activation and proliferation of T-lymphocytes.[1][2][3] Small molecule inhibitors of KV1.3 are of particular interest, and among these, a series of benzamide-based compounds have shown promise. This guide provides a detailed comparison of the efficacy of the cis and trans isomers of these inhibitors, focusing on the distinct activity profiles observed between different chemical series.
Recent studies have revealed that the stereochemistry of these inhibitors plays a crucial role in their potency. Specifically, the relative efficacy of the cis and trans isomers is dependent on the nature of the chemical substitutions on the core structure. For a series of hydroxy derivatives, the cis-isomers demonstrated stronger inhibitory activity. Conversely, in a series of carbamate (B1207046) derivatives, the trans-isomers were found to be more potent.[1][2][4] This guide will delve into the quantitative data supporting these findings and provide the experimental context necessary for their interpretation.
Quantitative Efficacy Data
The inhibitory potency of the cis and trans isomers was determined by measuring their half-maximal inhibitory concentration (IC50) using whole-cell patch-clamp electrophysiology on cells expressing the KV1.3 channel.[1][2] The data clearly illustrates the differential efficacy based on stereochemistry and chemical class.
Hydroxy Series
In the hydroxy series of inhibitors, the cis-isomers consistently displayed greater potency than their trans counterparts. The following table summarizes the IC50 values for the most effective cis-isomers.
| Compound ID | Stereochemistry | IC50 (nmol/L) |
| cis-14c | cis | 505 |
| cis-14d | cis | 394 |
| cis-14i | cis | 326 |
Data sourced from Fois et al., 2025.[4]
Carbamate Series
In contrast to the hydroxy series, the trans-isomers in the carbamate series were generally more potent. The compound designated as trans-18, also referred to as trans-KV1.3-IN-1, was a notable example of this trend.
| Compound ID | Stereochemistry | IC50 (nmol/L) |
| trans-16 | trans | 166 |
| trans-18 | trans | 122 |
Data sourced from Fois et al., 2025.[1][2][4]
Signaling Pathway and Experimental Workflow
To understand the context of these findings, it is essential to consider the signaling pathway in which KV1.3 operates and the experimental method used to quantify inhibitor efficacy.
KV1.3 Signaling Pathway in T-Cell Activation
The KV1.3 channel plays a crucial role in maintaining the membrane potential of T-lymphocytes. Following T-cell receptor (TCR) stimulation, an influx of calcium ions (Ca2+) is required for the activation of downstream signaling pathways that lead to T-cell proliferation and cytokine production. The efflux of potassium ions (K+) through KV1.3 channels counteracts the depolarizing effect of Ca2+ influx, thus maintaining the electrochemical gradient necessary for sustained Ca2+ entry and full T-cell activation.[3][5][6] Inhibition of KV1.3 disrupts this process, leading to immunosuppression.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
The IC50 values were determined using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel activity. This technique allows for the direct measurement of the ionic currents flowing through the KV1.3 channels in the membrane of a single cell.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KV1.3 Inhibition Assay
This protocol outlines the method used to determine the IC50 values of KV1.3 inhibitors.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human KV1.3 channel are cultured under standard conditions (37°C, 5% CO2).
-
For electrophysiological recordings, cells are plated onto glass coverslips and allowed to adhere.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Test Compounds: Stock solutions of cis- and trans-KV1.3-IN-1 isomers are prepared in DMSO and diluted to final concentrations in the external solution. The final DMSO concentration is kept below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
KV1.3 currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.
-
The test compounds are applied to the cell via the perfusion system at various concentrations.
-
The steady-state current inhibition is measured for each concentration.
4. Data Analysis:
-
The percentage of current inhibition is plotted against the compound concentration.
-
The IC50 value, the concentration at which 50% of the current is inhibited, is determined by fitting the concentration-response data to the Hill equation.
Conclusion
The presented data highlights the critical influence of stereochemistry on the inhibitory activity of benzamide-based KV1.3 inhibitors. In the hydroxy series, cis-isomers are more potent, with cis-14i being the most effective with an IC50 of 326 nmol/L. Conversely, in the carbamate series, trans-isomers exhibit superior efficacy, with trans-18 (trans-KV1.3-IN-1) showing an IC50 of 122 nmol/L.[4] These findings underscore the importance of stereochemical considerations in the design and development of novel and selective KV1.3 inhibitors for the treatment of autoimmune and inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of the chemical space of benzamide-based voltage-gated potassium channel KV1.3 inhibitors [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KV1.3 Inhibitors: cis-KV1.3-IN-1 vs. PAP-1
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel KV1.3 has emerged as a compelling therapeutic target for a range of T-cell-mediated autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. The channel's crucial role in the activation and proliferation of effector memory T-cells (TEM), key drivers in these pathologies, has spurred the development of selective inhibitors. This guide provides a detailed comparison of two such small molecule inhibitors: cis-KV1.3-IN-1 and the extensively studied PAP-1.
This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid researchers in their evaluation of these compounds for therapeutic development.
At a Glance: Key Quantitative Data
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following tables summarize the available information for both compounds.
| Compound | Parameter | Value | Cell Line / System |
| This compound | % Inhibition | 25.53% at 10 µM | Xenopus oocytes expressing hKV1.3[1] |
| IC50 (trans-isomer) | 230 nM | Ltk⁻ cells[2][3] | |
| IC50 (trans-isomer) | 26.12 nM | PHA-activated T-lymphocytes[2][3] | |
| PAP-1 | EC50 | 2 nM | L929 cells (manual whole-cell patch clamp)[4] |
Note: Data for this compound is sparse. The IC50 values listed are for its trans-isomer, KV1.3-IN-1, and are provided for context.
In-Depth Comparison: PAP-1
Due to the extensive characterization of PAP-1, a more detailed summary of its performance is possible.
Potency and Selectivity of PAP-1
PAP-1 is a highly potent and selective inhibitor of the KV1.3 channel. It exhibits a 23-fold selectivity over the closely related cardiac channel Kv1.5, a critical feature for minimizing potential cardiotoxicity.[4] Its selectivity extends significantly over other potassium channels.
| Channel | Selectivity vs. KV1.3 |
| Kv1.5 | 23-fold |
| Other Kv1 family channels | 33 to 125-fold |
Pharmacokinetics of PAP-1
Pharmacokinetic studies in rats have demonstrated that PAP-1 is orally bioavailable.
| Parameter | Value (in rats) |
| Oral Bioavailability | Data not explicitly quantified in the provided search results |
| Half-life (intravenous) | ~3 hours |
In Vivo Efficacy of PAP-1
PAP-1 has demonstrated efficacy in a rat model of delayed-type hypersensitivity (DTH), a TEM cell-mediated inflammatory response.
| Animal Model | Disease | Key Finding |
| Rat | Delayed-Type Hypersensitivity | Suppression of the inflammatory response |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KV1.3 signaling pathway in T-cell activation and a typical experimental workflow for inhibitor testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of KV1.3 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of compounds on KV1.3 channel currents and to determine their potency (IC50).
-
Cell Preparation: Cells stably or transiently expressing the human KV1.3 channel (e.g., Ltk⁻ or CHO cells) are cultured and prepared for electrophysiological recording.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The standard extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution typically contains (in mM): 145 KF, 10 HEPES, 10 EGTA, and 2 MgCl₂, adjusted to pH 7.2.
-
Voltage Protocol: To elicit KV1.3 currents, cells are held at a holding potential of -80 mV and depolarized with voltage steps to +40 mV for 200-500 ms.
-
Compound Application: The inhibitor is perfused into the recording chamber at various concentrations to determine the dose-dependent block of the KV1.3 current. The IC50 is calculated by fitting the concentration-response data to the Hill equation.
-
Selectivity Profiling: To determine selectivity, the same protocol is applied to cells expressing other ion channels of interest (e.g., Kv1.5, Nav1.5, hERG).
T-Cell Proliferation Assay (CFSE Staining)
This assay measures the ability of an inhibitor to suppress the proliferation of activated T-cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation. T-cells are then purified from the PBMC population.
-
CFSE Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[5][6][7][8][9]
-
Stimulation and Treatment: CFSE-labeled T-cells are stimulated to proliferate using anti-CD3/CD28 antibodies or a specific antigen. Concurrently, cells are treated with varying concentrations of the KV1.3 inhibitor or a vehicle control.
-
Flow Cytometry: After a period of incubation (typically 3-5 days), the fluorescence of the cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: The percentage of proliferating cells and the proliferation index are calculated to determine the inhibitory effect of the compound.
Delayed-Type Hypersensitivity (DTH) in Rats
The DTH model is an in vivo assay that mimics T-cell-mediated skin inflammation.[10][11][12][13]
-
Sensitization: Rats are immunized with an antigen, such as keyhole limpet hemocyanin (KLH), emulsified in Complete Freund's Adjuvant via subcutaneous injection.[10]
-
Treatment: The KV1.3 inhibitor or vehicle is administered to the rats, typically starting before or at the time of challenge.
-
Challenge: Several days after sensitization, the rats are challenged by an intradermal injection of the antigen in one ear or footpad and a control substance in the other.
-
Measurement: The inflammatory response, characterized by swelling, is measured at various time points (e.g., 24, 48, and 72 hours) after the challenge using calipers.[10][11]
-
Analysis: The difference in swelling between the antigen-challenged and control sites is calculated to quantify the DTH response. The efficacy of the inhibitor is determined by its ability to reduce this swelling compared to the vehicle-treated group.
Conclusion
PAP-1 is a well-documented, potent, and selective KV1.3 inhibitor with demonstrated in vivo efficacy in a preclinical model of T-cell-mediated inflammation. Its favorable selectivity profile against other potassium channels, particularly Kv1.5, makes it a valuable tool for studying the therapeutic potential of KV1.3 inhibition.
In contrast, this compound remains a largely uncharacterized compound in the public domain. While its trans-isomer shows activity in the nanomolar range, the potency, selectivity, and in vivo efficacy of the cis-isomer are yet to be thoroughly reported. Further research is required to fully understand the pharmacological profile of this compound and to enable a comprehensive and direct comparison with PAP-1. Researchers interested in utilizing or developing KV1.3 inhibitors should consider the extensive dataset available for PAP-1 as a benchmark for the evaluation of novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Induction and Monitoring of Active Delayed Type Hypersensitivity (DTH) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translational model of DELAYED-TYPE HYPERSENSITIVITY (DTH) - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
selectivity profile of cis-KV1.3-IN-1 against other potassium channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of cis-Kv1.3-IN-1 and related isomers against other potassium channels. The information is based on available experimental data to assist researchers in evaluating its potential for targeted therapeutic applications.
Executive Summary
The voltage-gated potassium channel Kv1.3 is a well-validated therapeutic target for autoimmune diseases due to its critical role in the activation and proliferation of effector memory T-cells. Small molecule inhibitors of Kv1.3, such as Kv1.3-IN-1, have been developed to modulate T-cell activity. Kv1.3-IN-1 exists as cis and trans isomers, and their stereochemistry has been shown to significantly influence their inhibitory potency on the Kv1.3 channel.
This guide summarizes the available quantitative data for the most potent cis-analogs and compares them with the trans-isomer, Kv1.3-IN-1. It also provides detailed experimental methodologies for assessing ion channel selectivity and visual diagrams of the experimental workflow and the relevant T-cell activation signaling pathway.
Comparative Potency of Cis and Trans Isomers on Kv1.3
Recent research on benzamide-derived Kv1.3 inhibitors has shed light on the differential activity of cis and trans isomers. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative potent cis-isomers from the hydroxy series and for the trans-isomer, Kv1.3-IN-1 (trans-18), against the human Kv1.3 channel.
| Compound | Isomer Configuration | Chemical Series | IC50 (nM) against hKv1.3 | Reference |
| cis-14i | Cis | Hydroxy | 326 | [3] |
| cis-14d | Cis | Hydroxy | 346 | [3] |
| cis-14c | Cis | Hydroxy | 505 | [3] |
| Kv1.3-IN-1 (trans-18) | Trans | Carbamate | 122 | [1][3] |
Note: The IC50 values were determined using whole-cell patch-clamp electrophysiology on human Kv1.3 channels expressed in mammalian cell lines.
Experimental Protocols
The determination of the selectivity profile of an ion channel inhibitor is crucial for its development as a therapeutic agent. The following is a detailed methodology for a key experiment used to characterize the potency and selectivity of compounds like this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and the effect of inhibitors.
Objective: To determine the IC50 values of a test compound against a panel of potassium channels (e.g., Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5).
Cell Lines: Mammalian cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing the specific human potassium channel subtype of interest.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
Procedure:
-
Cell Preparation: Cells expressing the target ion channel are cultured on glass coverslips.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is held at a holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied to elicit outward potassium currents.
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition: The potassium currents are recorded before and after the application of the compound. The percentage of current inhibition is calculated for each concentration.
-
Data Analysis: The concentration-response data is fitted with the Hill equation to determine the IC50 value, which represents the concentration of the inhibitor required to block 50% of the ion channel current.
Visualizations
Experimental Workflow for Determining Ion Channel Selectivity
Kv1.3 Signaling Pathway in T-Cell Activation
References
A Comparative Analysis of cis-KV1.3-IN-1 and Other KV1.3 Channel Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-KV1.3-IN-1 with other prominent KV1.3 channel blockers. The analysis is supported by available experimental data to aid in the selection of appropriate tools for research and therapeutic development.
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. Its role in regulating the activation and proliferation of effector memory T-cells (TEM), key players in these inflammatory conditions, has spurred the development of a diverse arsenal (B13267) of inhibitors. This guide focuses on a comparative analysis of this compound, a synthetic small molecule inhibitor, against a panel of other well-characterized KV1.3 blockers, encompassing both small molecules and peptide toxins.
Quantitative Comparison of KV1.3 Blocker Potency and Selectivity
The efficacy of a Kv1.3 blocker is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the dissociation constant, Kd) and its selectivity for Kv1.3 over other ion channels, particularly other members of the Kv1 family. The following tables summarize the available quantitative data for this compound and a selection of other notable KV1.3 inhibitors.
Table 1: Potency of Selected Small Molecule KV1.3 Inhibitors
| Inhibitor | Type | Potency (IC50/Kd) | Cell Line / System | Reference |
| This compound | Small Molecule | 25.53% inhibition at 10 µM | Xenopus oocytes expressing hKv1.3 | [1] |
| KV1.3-IN-1 (trans-isomer) | Small Molecule | 230 nM | Ltk⁻ cells | [2][3] |
| 26.12 nM | PHA-activated T-lymphocytes | [2][3] | ||
| PAP-1 | Small Molecule | 2 nM | L929 cells | [4] |
| Clofazimine | Small Molecule | 300 nM | Jurkat T-cells | [4] |
Table 2: Potency of Selected Peptide Toxin KV1.3 Inhibitors
| Inhibitor | Type | Potency (IC50/Kd) | Cell Line / System | Reference |
| ShK | Peptide Toxin | ~10 pM | T-lymphocytes | |
| HsTX1 | Peptide Toxin | ~10 pM | Not specified | |
| Margatoxin | Peptide Toxin | ~30 pM (IC50), 11.7 pM (Kd) | Not specified | |
| Agitoxin-2 | Peptide Toxin | ~200 pM | Not specified | |
| Noxiustoxin | Peptide Toxin | ~1 nM | Not specified | |
| Vm24 | Peptide Toxin | 2.9 pM (Kd) | Human lymphocytes | [5] |
Note: Direct comparison of potency should be made with caution, as experimental conditions (e.g., cell type, temperature, and recording solutions) can vary between studies.
Signaling Pathways and Experimental Workflows
To understand the context of KV1.3 inhibition and the methods used for characterization, the following diagrams illustrate the role of Kv1.3 in T-cell activation and the general workflows of key experimental assays.
References
A Comparative Guide to KV1.3 Inhibitors for T-Cell Proliferation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cis-KV1.3-IN-1's potential efficacy in modulating T-cell proliferation against established alternatives. Due to the limited public information on a compound named "this compound," this guide will utilize a representative novel small molecule KV1.3 inhibitor, trans-18 , as a proxy for comparison. This allows for a robust evaluation against the well-characterized peptide inhibitor ShK-186 and the small molecule inhibitor PAP-1 . The objective is to furnish researchers with the necessary data and methodologies to make informed decisions for their immunology and drug discovery programs.
Performance Comparison of KV1.3 Inhibitors on T-Cell Proliferation
The therapeutic potential of targeting the voltage-gated potassium channel KV1.3 lies in its crucial role in the activation and proliferation of effector memory T-cells (TEM), which are key mediators in many autoimmune diseases.[1] The table below summarizes the inhibitory potency of three distinct KV1.3 inhibitors on T-cell proliferation.
| Inhibitor | Type | Target T-Cell Population | IC50 for T-Cell Proliferation | Reference |
| Novel Small Molecule (trans-18) | Small Molecule (Thiophene-based) | Phytohemagglutinin (PHA)-activated T-lymphocytes | 26.1 nM | [2] |
| ShK-186 (Dalazatide) | Peptide | CCR7- Effector Memory T-cells | 180 ± 37 pM | [3] |
| PAP-1 | Small Molecule (Psoralen derivative) | Effector Memory T-cells | ~2 nM (inferred from channel blocking IC50) | [4][5] |
Signaling Pathways and Experimental Workflows
To contextualize the action of these inhibitors, the following diagrams illustrate the KV1.3 signaling pathway in T-cell activation and a standard experimental workflow for assessing T-cell proliferation.
Caption: Role of KV1.3 in T-cell activation and proliferation.
Caption: Workflow of a CFSE-based T-cell proliferation assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells
Objective: To obtain a pure population of T-lymphocytes from human peripheral blood for use in proliferation assays.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
T-cell isolation kit (negative selection is recommended to avoid unintentional activation)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS.
-
-
T-Cell Isolation (Optional):
-
For a more defined cell population, further purify T-cells from the PBMC suspension using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that binds to non-T-cells, followed by magnetic separation.
-
CFSE-Based T-Cell Proliferation Assay
Objective: To quantify the proliferation of T-cells in response to stimulation and in the presence of KV1.3 inhibitors.
Materials:
-
Isolated PBMCs or purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
KV1.3 inhibitors (e.g., trans-18, ShK-186, PAP-1) at various concentrations
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for cell surface markers (e.g., anti-CD4, anti-CD8)
Procedure:
-
CFSE Labeling:
-
Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 106 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium (with 10% FBS).
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.
-
Add T-cell stimulants to the appropriate wells.
-
Add serial dilutions of the KV1.3 inhibitors to the designated wells. Include vehicle-only controls.
-
Incubate the plate for 3-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell population of interest. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
-
Quantify the percentage of proliferated cells in each condition.
-
-
Data Analysis:
-
Plot the percentage of proliferation against the concentration of the inhibitor.
-
Calculate the half-maximal inhibitory concentration (IC50) using a suitable non-linear regression model.
-
References
- 1. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive effects of new thiophene-based KV1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of cis-KV1.3-IN-1 in Cells: A Comparative Guide
The voltage-gated potassium channel Kv1.3 is a well-recognized therapeutic target for a range of autoimmune diseases and other conditions.[1][2][3] Its role in regulating T-cell activation and proliferation makes it a focal point for inhibitor development.[3][4] This guide provides a comparative analysis of cis-KV1.3-IN-1, an inhibitor of the Kv1.3 channel, against other known inhibitors. We present supporting experimental data and detailed protocols to enable researchers to effectively evaluate its on-target activity in cellular assays.
Performance Comparison of Kv1.3 Inhibitors
The efficacy of this compound and its alternatives can be quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to block 50% of the Kv1.3 channel activity. A lower IC50 value signifies a higher potency. The table below summarizes the available data for this compound and a selection of alternative Kv1.3 inhibitors.
| Compound | Type | Cell Type | IC50 |
| This compound | Small Molecule | Xenopus oocytes expressing hKv1.3 | 25.53% inhibition at 10 µM[5] |
| KV1.3-IN-1 (trans-isomer) | Small Molecule | Ltk- cells | 230 nM[6] |
| PHA-activated T-lymphocytes | 26.12 nM[6] | ||
| PAP-1 | Small Molecule | T-lymphocytes | ~2 nM |
| Ltk- cells expressing Kv1.3 | 2 nM | ||
| Margatoxin (MgTx) | Peptide Toxin | - | Potent inhibitor |
| ShK toxin | Peptide Toxin | - | Potent and selective inhibitor |
| Agitoxin-2 | Peptide Toxin | - | Potent inhibitor |
| Correolide | Small Molecule | - | Selective inhibitor |
| Psora-4 | Small Molecule | - | Selective inhibitor |
Note: Data for all compounds may not be from directly comparable studies. Experimental conditions can influence IC50 values.
Experimental Protocols
To confirm the on-target activity of this compound and compare it with other inhibitors, two primary experimental approaches are recommended: electrophysiology (patch-clamp) and thallium flux assays.
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures the ion flow through Kv1.3 channels in the cell membrane, providing a gold-standard assessment of inhibitor potency and mechanism of action.
Objective: To determine the dose-dependent inhibition of Kv1.3 currents by this compound and other inhibitors.
Materials:
-
Cells expressing Kv1.3 channels (e.g., HEK293 or CHO cells stably transfected with Kv1.3, or primary T-lymphocytes)
-
Patch-clamp rig with amplifier (e.g., Axopatch 200B) and digitizer (e.g., Digidata 1322A)
-
Borosilicate glass capillaries for micropipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
This compound and other test compounds
Procedure:
-
Culture cells expressing Kv1.3 on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline Kv1.3 currents using a voltage-step protocol. A typical protocol involves holding the membrane potential at -80 mV and applying depolarizing steps to +40 mV for 200-500 ms (B15284909) to elicit channel opening.[1][7]
-
Perfuse the cell with increasing concentrations of this compound or the alternative inhibitor.
-
Record Kv1.3 currents at each concentration after allowing for sufficient time for the compound to take effect.
-
Analyze the data by measuring the peak outward current at each concentration and normalize it to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Thallium Flux Assay
This is a higher-throughput, fluorescence-based assay that indirectly measures Kv1.3 channel activity. It relies on the principle that Kv1.3 channels are permeable to thallium ions (Tl+). When Tl+ enters the cell through open channels, it binds to a fluorescent indicator, causing an increase in fluorescence.[8][9]
Objective: To screen and compare the inhibitory activity of this compound and other compounds on Kv1.3 channels in a high-throughput format.
Materials:
-
Cells expressing Kv1.3 channels
-
96- or 384-well black-walled, clear-bottom plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit)[8]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus buffer containing thallium sulfate
-
Fluorescence plate reader with an injection system (e.g., FLIPR Tetra®)[9]
-
This compound and other test compounds
Procedure:
-
Seed cells expressing Kv1.3 into the microplate wells and culture overnight.
-
Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.[9]
-
Wash the cells with assay buffer.
-
Add different concentrations of this compound or the alternative inhibitors to the wells and incubate for a predetermined time (e.g., 20-30 minutes).[9][10]
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the stimulus buffer containing thallium and a potassium channel opener (to establish a baseline of channel activity) and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the rate of fluorescence increase, which is proportional to the Tl+ influx and thus Kv1.3 channel activity.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental workflows for confirming the on-target activity of Kv1.3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
Unraveling the Activity of KV1.3 Inhibitors: A Comparative Analysis
A comprehensive cross-validation of the activity of cis-KV1.3-IN-1 across different cell lines is currently not feasible due to the absence of specific data for this stereoisomer in publicly available scientific literature. Extensive searches have yielded information solely on its counterpart, trans-KV1.3-IN-1 (also known as KV1.3-IN-1 or Compound trans-18).
This guide will, therefore, focus on the available data for trans-KV1.3-IN-1 and provide a comparative framework for evaluating KV1.3 channel inhibitors in various cell lines. This information is intended for researchers, scientists, and drug development professionals working on ion channel modulators.
Introduction to KV1.3 and its Inhibition
The voltage-gated potassium channel Kv1.3 is a crucial regulator of cellular processes, particularly in the immune system and in various types of cancer.[1][2][3] Its primary function is to control the cell membrane potential, which in turn governs calcium signaling and downstream pathways that lead to cell activation, proliferation, and cytokine release.[2] Consequently, inhibitors of the Kv1.3 channel are being actively investigated as potential therapeutics for autoimmune diseases and cancer.[1][4]
Comparative Activity of trans-KV1.3-IN-1
trans-KV1.3-IN-1 has demonstrated potent inhibitory activity against the Kv1.3 channel in different cell systems. The half-maximal inhibitory concentration (IC50) values highlight its differential potency depending on the cellular context.
| Compound | Cell Line | IC50 | Reference |
| trans-KV1.3-IN-1 | Ltk⁻ cells (Mouse Fibroblast) | 230 nM | [5] |
| trans-KV1.3-IN-1 | PHA-activated T-lymphocytes | 26.12 nM | [5] |
This data indicates that trans-KV1.3-IN-1 is significantly more potent in activated human T-lymphocytes compared to a mouse fibroblast cell line, suggesting a degree of selectivity that is often desirable for therapeutic applications.
Experimental Protocols
The determination of Kv1.3 inhibitor activity relies on specialized biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Electrophysiology: Whole-Cell Patch-Clamp
This is the gold-standard method for directly measuring the effect of a compound on Kv1.3 channel currents.
Objective: To measure the inhibitory effect of a compound on Kv1.3 currents in cells expressing the channel.
Cell Lines:
-
HEK293 or CHO cells stably expressing human Kv1.3.
-
Jurkat T-cells (endogenously express Kv1.3).
-
Primary T-lymphocytes.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. For suspension cells like Jurkat, harvest and wash with the external recording solution. For adherent cells, detach using a non-enzymatic cell dissociation solution.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KF, 10 HEPES, 10 EGTA, 2 MgCl₂ (pH 7.2 with KOH).
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).[6]
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Calculate the percentage of inhibition at each compound concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.[7]
-
T-Cell Proliferation Assay
This assay assesses the functional consequence of Kv1.3 inhibition on immune cell proliferation.
Objective: To determine the effect of a Kv1.3 inhibitor on the proliferation of activated T-lymphocytes.
Cell Lines:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Jurkat T-cells.
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Staining (Optional): Label cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the Kv1.3 inhibitor for 1-2 hours.
-
Stimulate the cells with mitogens such as Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to induce proliferation.
-
-
Incubation: Culture the cells for 3-5 days.
-
Proliferation Measurement:
-
For CFSE-labeled cells, analyze the dilution of the dye by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
Alternatively, use colorimetric assays such as MTT or WST-1, or measure the incorporation of radioactive thymidine (B127349) ([³H]-thymidine).
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition at each compound concentration compared to the stimulated control.
-
Determine the IC50 value for the anti-proliferative effect.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the role of Kv1.3 in T-cell activation and a general workflow for evaluating Kv1.3 inhibitors.
Caption: Kv1.3 Signaling Pathway in T-Cell Activation.
Caption: General Workflow for KV1.3 Inhibitor Evaluation.
References
- 1. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of cis-KV1.3-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-KV1.3-IN-1's performance with alternative KV1.3 inhibitors, supported by experimental data. The voltage-gated potassium channel KV1.3 is a well-established therapeutic target for autoimmune diseases due to its critical role in the activation and proliferation of effector memory T-cells.
This guide details the mechanism of action of this compound and compares its efficacy to other known KV1.3 inhibitors, including its trans-isomer and other widely studied compounds like the small molecule PAP-1 and peptide toxins derived from sea anemone venom.
Mechanism of Action of KV1.3 Inhibitors
KV1.3 channels are crucial for maintaining the membrane potential of T-lymphocytes. Upon T-cell activation, these channels open, allowing an efflux of potassium ions (K+), which hyperpolarizes the cell membrane. This hyperpolarization provides the necessary electrochemical gradient for a sustained influx of calcium ions (Ca2+), a critical second messenger that activates signaling pathways leading to T-cell proliferation and cytokine production.
KV1.3 inhibitors block this K+ efflux, thereby preventing membrane hyperpolarization and subsequent Ca2+ influx. This disruption of Ca2+ signaling ultimately leads to the suppression of T-cell activation and proliferation, making KV1.3 inhibitors promising candidates for the treatment of T-cell-mediated autoimmune diseases.
Comparative Efficacy of KV1.3 Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected KV1.3 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Type | Target Cells / System | IC50 |
| This compound | Small Molecule | Xenopus oocytes expressing hKV1.3 | 25.53% inhibition at 10 µM[1] |
| trans-KV1.3-IN-1 | Small Molecule | Ltk⁻ cells | 230 nM[2][3] |
| PHA-activated T-lymphocytes | 26.12 nM[2][3] | ||
| PAP-1 | Small Molecule | L929 cells expressing mKV1.3 | 2 nM |
| ShK | Peptide Toxin | Human T-lymphocytes | ~11 pM[4] |
| Dalazatide (ShK-186) | Peptide Toxin | Human T-lymphocytes | 71 pM[4] |
Note: Lower IC50 values indicate higher potency.
Experimental Validation Protocols
Here, we provide detailed methodologies for key experiments used to validate the mechanism of action of KV1.3 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents flowing through KV1.3 channels in the cell membrane, providing a definitive assessment of inhibitor potency.
Protocol:
-
Cell Preparation: Use a cell line stably expressing the human KV1.3 channel (e.g., Ltk⁻ cells or CHO cells) or primary T-lymphocytes.
-
Recording Setup: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution and an external bath solution.
-
Voltage Protocol: Hold the cell membrane at a potential of -80 mV. Elicit KV1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Inhibitor Application: Perfuse the external solution with varying concentrations of the test inhibitor (e.g., this compound).
-
Data Analysis: Measure the peak outward K+ current at each inhibitor concentration. Plot the percentage of current inhibition against the inhibitor concentration to determine the IC50 value.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to T-cell activation, providing a functional readout of KV1.3 channel inhibition.
Protocol:
-
Cell Loading: Load T-lymphocytes with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[5][6]
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340nm/380nm excitation for Fura-2) before stimulation.[7]
-
Inhibitor Incubation: Incubate the cells with the desired concentration of the KV1.3 inhibitor.
-
T-cell Stimulation: Activate the T-cells using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Fluorescence Measurement: Record the change in fluorescence ratio over time. A reduction in the calcium influx in the presence of the inhibitor indicates a block of KV1.3 channel activity.
T-cell Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the proliferation of activated T-cells, a key downstream effect of KV1.3 inhibition.
Protocol:
-
Cell Labeling: Label primary T-lymphocytes with a fluorescent dye that is diluted with each cell division, such as Carboxyfluorescein succinimidyl ester (CFSE).[4][8][9]
-
Inhibitor Treatment: Culture the labeled T-cells in the presence of varying concentrations of the KV1.3 inhibitor.
-
Stimulation: Activate the T-cells with a mitogen (e.g., PHA) or specific antigen.
-
Incubation: Culture the cells for a period sufficient to allow for several rounds of cell division (typically 3-5 days).
-
Flow Cytometry Analysis: Analyze the CFSE fluorescence of the cells using a flow cytometer. A decrease in the dilution of CFSE in inhibitor-treated cells compared to the control indicates an inhibition of proliferation.
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the KV1.3 signaling pathway and the experimental workflows.
Caption: Signaling pathway of T-cell activation mediated by the KV1.3 channel and the inhibitory action of this compound.
Caption: Experimental workflows for validating the mechanism of action of KV1.3 inhibitors.
Conclusion
The available data indicates that this compound is an inhibitor of the KV1.3 channel. However, its potency appears to be lower than its trans-isomer and other established KV1.3 inhibitors such as PAP-1 and peptide-based blockers. Further studies employing the detailed experimental protocols provided in this guide are necessary to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent for autoimmune diseases. This comparative guide serves as a valuable resource for researchers in the field to design and interpret experiments aimed at validating novel KV1.3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. hellobio.com [hellobio.com]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
Comparative Analysis of cis- and trans-KV1.3-IN-1: A Guide for Researchers
This guide provides a comparative overview of the cis- and trans-isomers of the KV1.3 potassium channel inhibitor, KV1.3-IN-1. The information is targeted towards researchers, scientists, and professionals in drug development, offering a concise summary of available data and experimental methodologies.
Introduction to KV1.3-IN-1
KV1.3-IN-1 is a novel, thiophene-based inhibitor of the voltage-gated potassium channel KV1.3. This channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it a significant target for autoimmune diseases and other inflammatory conditions. KV1.3-IN-1 exists as two geometric isomers, cis-KV1.3-IN-1 (also referred to as compound cis-18) and trans-KV1.3-IN-1 (also known as compound trans-18). The spatial arrangement of substituents around the central scaffold differs between these isomers, which can significantly impact their biological activity.
Pharmacokinetic Profile Comparison
Currently, there is no publicly available pharmacokinetic data for either cis- or trans-KV1.3-IN-1. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, area under the curve (AUC), half-life, and bioavailability, have not been reported in the literature. Therefore, a direct comparative study of the pharmacokinetics of the two isomers cannot be provided at this time.
In Vitro Biological Activity
While pharmacokinetic data is unavailable, in vitro studies have been conducted to determine the inhibitory activity of both isomers against the KV1.3 channel. The following table summarizes the reported IC50 values, which represent the concentration of the inhibitor required to block 50% of the KV1.3 channel activity.
| Isomer | Assay System | IC50 Value | Reference |
| trans-KV1.3-IN-1 | Ltk- cells expressing KV1.3 | 230 nM | [1][2][3] |
| PHA-activated T-lymphocytes | 26.1 nM | [1][2][3] | |
| Xenopus laevis oocytes expressing hKV1.3 | 136 nM | [1] | |
| This compound | Xenopus laevis oocytes expressing hKV1.3 | >10 µM (25.53% inhibition at 10 µM) | [4] |
These results indicate that the trans-isomer of KV1.3-IN-1 is a significantly more potent inhibitor of the KV1.3 channel than the cis-isomer in the tested in vitro systems.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the biological activity table.
Electrophysiological Recordings in Mammalian Cells (Ltk- cells)
-
Cell Culture and Transfection: Ltk- (mouse fibroblast) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are transiently transfected with a plasmid encoding the human KV1.3 channel using a suitable transfection reagent.
-
Patch-Clamp Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH.
-
Voltage Protocol and Data Acquisition: KV1.3 currents are elicited by depolarizing voltage steps from a holding potential of -80 mV. The test compounds (cis- and trans-KV1.3-IN-1) are dissolved in a suitable solvent (e.g., DMSO) and diluted in the extracellular solution to the desired final concentrations. The effect of the compounds is measured as the percentage of current inhibition after a stable baseline is achieved.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration. The IC50 values are calculated by fitting the data to a Hill equation.
Electrophysiological Recordings in Xenopus laevis Oocytes
-
Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. The oocytes are then injected with cRNA encoding the human KV1.3 channel.
-
Two-Electrode Voltage Clamp (TEVC): Recordings are performed 1-3 days after cRNA injection. Oocytes are placed in a recording chamber and perfused with a standard external solution (e.g., ND96).
-
Data Acquisition and Analysis: KV1.3 currents are elicited by depolarizing voltage steps. The test compounds are applied via the perfusion system. The percentage of current inhibition is determined, and IC50 values are calculated as described for mammalian cells.
T-Lymphocyte Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin. T-lymphocytes within the PBMC population are stimulated to proliferate using a mitogen such as phytohemagglutinin (PHA).
-
Inhibitor Treatment and Proliferation Measurement: The cells are treated with various concentrations of cis- and trans-KV1.3-IN-1. Cell proliferation is assessed using a standard method, such as the [3H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: The inhibitory effect of the compounds on T-cell proliferation is quantified, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
To visualize the logical and experimental relationships, the following diagrams are provided in the DOT language.
References
Benchmarking cis-KV1.3-IN-1: A Comparative Guide to Leading Immunomodulators
In the landscape of immunomodulatory drug discovery, the voltage-gated potassium channel KV1.3 has emerged as a prime therapeutic target for a host of autoimmune disorders. This is due to its critical role in the activation and proliferation of effector memory T-cells (TEM), which are key drivers in many of these diseases. This guide provides a comprehensive comparison of a novel KV1.3 inhibitor, cis-KV1.3-IN-1, against established immunomodulators targeting the same channel: the small molecule PAP-1 and the potent peptide toxin ShK.
This objective analysis is designed for researchers, scientists, and drug development professionals, offering a clear overview of the performance of these compounds based on available experimental data. The following sections will delve into their potency, selectivity, and effects on crucial immune cell functions, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
At a Glance: Performance Comparison of KV1.3 Inhibitors
The following tables summarize the key quantitative data for this compound and other benchmark immunomodulators, providing a direct comparison of their inhibitory potency and selectivity.
| Compound | Target | IC50 (inhibition) | Cell Type | Reference |
| This compound | KV1.3 | 230 nM | Ltk- cells | [1] |
| 26.12 nM | PHA-activated T-lymphocytes | [1] | ||
| PAP-1 | KV1.3 | 2 nM | L929 cells (manual whole-cell patch clamp) | [1] |
| 780 nM | Xenopus laevis oocytes (manual voltage clamp) | [1] | ||
| ShK | KV1.3 | 9.3 ± 2.0 pM | mKv1.3 transfected L929 fibroblasts | [2] |
| ShK[K18A] | KV1.3 | 39.6 ± 3.8 pM | mKv1.3 transfected L929 fibroblasts | [2] |
| Margatoxin (MgTx) | KV1.3 | ~300 pM | CHO cells expressing human KV1.3 | [3] |
Table 1: Potency of KV1.3 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) of this compound and other known KV1.3 modulators. Lower IC50 values indicate higher potency. Note that experimental conditions such as cell type and measurement technique can influence the observed IC50 values.
| Compound | KV1.1 IC50 | KV1.2 IC50 | KV1.5 IC50 | KCa3.1 IC50 | Selectivity for KV1.3 over... | Reference |
| This compound (as compound 44) | >10 µM | >10 µM | >10 µM | Not Reported | >21-fold over other tested Kv channels | [1] |
| PAP-1 | ~46 nM | 250 nM | ~46 nM | >10 µM | 23-fold over KV1.5 | [1][4] |
| ShK | 25.6 ± 2.8 pM | Not Reported | Not Reported | Not Reported | Non-selective between KV1.1 and KV1.3 | [2] |
| ShK[K18A] | 4,900 ± 200 pM | Not Reported | Not Reported | Not Reported | 124-fold for KV1.3 over KV1.1 | [2] |
Table 2: Selectivity Profile of KV1.3 Inhibitors. This table highlights the inhibitory activity of the compounds against other related potassium channels. A higher selectivity ratio indicates a more specific interaction with the target channel, which can be crucial for minimizing off-target effects.
The KV1.3 Signaling Pathway in T-Cell Activation
The activation of T-lymphocytes is a critical event in the adaptive immune response and is tightly regulated by intracellular signaling cascades. The KV1.3 potassium channel plays a pivotal role in this process by maintaining the membrane potential required for a sustained influx of calcium (Ca2+), a crucial second messenger for T-cell activation and proliferation.
Caption: KV1.3 signaling pathway in T-cell activation.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited in this guide.
Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the inhibitory effect of compounds on the KV1.3 potassium channel currents.
-
Cell Preparation: Ltk- or CHO cells stably transfected with the human KV1.3 gene are used. Cells are cultured under standard conditions and harvested for experiments.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes are filled with an internal solution containing (in mM): 145 KF, 2 MgCl2, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2. The external bath solution contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4.
-
Current Measurement: KV1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV from a holding potential of -80 mV). The peak outward current is measured before and after the application of the test compound at various concentrations.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.
Caption: Workflow for electrophysiological assessment of KV1.3 inhibitors.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of a compound to inhibit the proliferation of T-cells upon stimulation.
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: PBMCs are stained with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Stimulation: CFSE-stained PBMCs are cultured in the presence of various concentrations of the test compound (e.g., this compound) or a vehicle control. T-cell proliferation is induced by adding a stimulant such as Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Flow Cytometry Analysis: After a defined incubation period (e.g., 3-5 days), cells are harvested and analyzed by flow cytometry. The progressive halving of CFSE fluorescence in dividing cells allows for the quantification of proliferation. The percentage of proliferating cells in the presence of the inhibitor is compared to the control.
Cytokine Release Assay (Luminex-based)
This assay quantifies the production of various cytokines by immune cells following stimulation, and the inhibitory effect of the test compounds.
-
Cell Culture and Stimulation: PBMCs are cultured and stimulated as described in the T-cell proliferation assay, in the presence of different concentrations of the KV1.3 inhibitor.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Luminex Assay: The concentration of multiple cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured simultaneously using a Luminex multiplex assay. This technology utilizes fluorescently coded beads, each coated with an antibody specific for a particular cytokine.
-
Data Analysis: The fluorescence intensity is measured using a Luminex analyzer, and the cytokine concentrations are calculated based on standard curves. The inhibition of cytokine production by the compound is determined by comparing the results to the vehicle-treated control.
Comparative Logic of KV1.3 Immunomodulators
The choice of an immunomodulator for further development depends on a combination of factors including its potency, selectivity, and bioavailability. The following diagram illustrates a logical comparison of the key features of this compound, PAP-1, and ShK toxins.
Caption: Logical comparison of different classes of KV1.3 inhibitors.
References
- 1. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Cancer Efficacy of KV1.3 Potassium Channel Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The voltage-gated potassium channel KV1.3 has emerged as a significant target in oncology. Its expression in the plasma membrane and, notably, the inner mitochondrial membrane of cancer cells plays a crucial role in regulating cell proliferation and apoptosis. Inhibition of mitochondrial KV1.3 (mitoKV1.3) has been shown to induce cancer cell death, making KV1.3 inhibitors a promising class of anti-cancer therapeutics. While the specific compound "cis-KV1.3-IN-1" is not documented in the reviewed literature, this guide provides a comparative analysis of several well-researched KV1.3 inhibitors with demonstrated in vivo anti-cancer effects. This guide will objectively compare the performance of these alternative compounds, supported by experimental data, to inform future research and development in this area. The inhibitors reviewed include Clofazimine (B1669197), PAPTP, and PCARBTP.
Comparative In Vivo Efficacy of KV1.3 Inhibitors
The following table summarizes the quantitative data from in vivo studies of different KV1.3 inhibitors across various cancer models.
| Inhibitor | Cancer Model | Cell Line | Animal Model | Dosage and Administration | Key Outcomes | Citations |
| Clofazimine | Melanoma | B16F10 | C57BL/6 Mice | 5 µg/g, intraperitoneally, on days 5, 7, 9, and 11 post-tumor injection | 90% reduction in tumor size. | [1][2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Colo357 | SCID Beige Mice (orthotopic) | 5 µg/g, intraperitoneally | Significant reduction in primary tumor weight; no significant effect on liver metastases. | [3] | |
| Non-Small-Cell Bronchial Carcinoma | WIL | Athymic Mice (subcutaneous xenograft) | Not specified | Tumor size reduced to one-third of the control group after 3 weeks. | [4] | |
| PAPTP | Pancreatic Ductal Adenocarcinoma (PDAC) | Pan02 | C57BL/6 Mice (orthotopic, immune-competent) | Not specified | 87% tumor reduction as a monotherapy. 95% tumor reduction in combination with Gemcitabine and Abraxane. | [5][6][7] |
| Metastatic Pancreatic Cancer | Not specified | Mice | Not specified | Prolonged in vivo survival when combined with the sphingosine (B13886) kinase inhibitor ABC294640. | [8] | |
| PCARBTP | Pancreatic Ductal Adenocarcinoma (PDAC) | Pan02 | C57BL/6 Mice (orthotopic, immune-competent) | Not specified | 70% tumor reduction as a monotherapy. 80% tumor reduction in combination with Gemcitabine and Abraxane. | [5][6][7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Orthotopic Melanoma Mouse Model for Clofazimine Efficacy Study
-
Cell Line: B16F10 murine melanoma cells.[1]
-
Animal Model: Syngeneic C57BL/6 mice.[1]
-
Cell Preparation: B16F10 cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a sterile saline or phosphate-buffered saline (PBS) solution.
-
Tumor Inoculation: 50,000 B16F10 cells are injected subcutaneously into the flank of the C57BL/6 mice.[1]
-
Treatment Regimen: The tumor is allowed to establish and grow for 5 days.[1] Subsequently, Clofazimine is administered via intraperitoneal injection at a dose of 5 µg/g of mouse body weight.[1] Injections are repeated on days 7, 9, and 11 post-tumor inoculation.[1]
-
Monitoring and Endpoint: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2. At the end of the study, mice are euthanized, and tumors are excised and weighed.
Orthotopic Pancreatic Ductal Adenocarcinoma (PDAC) Model for PAPTP and PCARBTP Efficacy Study
-
Cell Line: Pan02 murine pancreatic adenocarcinoma cells.[5][6][7]
-
Tumor Inoculation: An orthotopic pancreas tumor model is established by injecting Pan02 cells into the pancreas of C57BL/6 mice.[5][6]
-
Treatment Regimen: Mice are treated with intraperitoneal injections of PAPTP or PCARBTP.[5] For combination therapy studies, Gemcitabine and Abraxane are co-administered.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Mitochondrial KV1.3 Inhibition-Induced Apoptosis
Caption: Signaling cascade initiated by mitochondrial KV1.3 inhibition.
The inhibition of the mitochondrial KV1.3 channel by membrane-permeant drugs triggers a cascade of events leading to apoptosis.[9] This process involves an increase in mitochondrial reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the release of cytochrome c.[9] This activates the caspase cascade, ultimately resulting in programmed cell death.[9] Notably, this pathway can function independently of the pro-apoptotic proteins Bax and Bak.[1][2][9] Additionally, the p38-MAPK pathway has been implicated in the cell death mechanism induced by these inhibitors.[5][10]
General In Vivo Experimental Workflow
Caption: A typical workflow for in vivo anti-cancer drug testing.
This diagram outlines the standard procedure for evaluating the efficacy of an anti-cancer agent in a murine model. The process begins with the cultivation of cancer cells, followed by their implantation into host animals. After a period allowing for tumor establishment, the therapeutic agent is administered. Throughout the treatment phase, tumor progression is carefully monitored, and the study concludes with a final analysis of tumor metrics.
References
- 1. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-reducing effect of the clinically used drug clofazimine in a SCID mouse model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clofazimine alters the energy metabolism and inhibits the growth rate of a human lung-cancer cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of a Mitochondrial Potassium Channel in Combination with Gemcitabine and Abraxane Drastically Reduces Pancreatic Ductal Adenocarcinoma in an Immunocompetent Orthotopic Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of a Mitochondrial Potassium Channel in Combination with Gemcitabine and Abraxane Drastically Reduces Pancreatic Ductal Adenocarcinoma in an Immunocompetent Orthotopic Murine Model [research.unipd.it]
- 8. Sphingosine is involved in PAPTP-induced death of pancreas cancer cells by interfering with mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 10. Inhibition of a Mitochondrial Potassium Channel in Combination with Gemcitabine and Abraxane Drastically Reduces Pancreatic Ductal Adenocarcinoma in an Immunocompetent Orthotopic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of KV1.3 Channel Inhibitors in Preclinical Autoimmune Models
A comprehensive analysis of the therapeutic potential of targeting the voltage-gated potassium channel Kv1.3 for autoimmune diseases, with a focus on preclinical data for leading drug candidates.
Introduction: The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target for a range of autoimmune disorders.[1][2][3][4] This channel plays a crucial role in the activation and proliferation of effector memory T (TEM) cells, which are key drivers of pathology in diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[5] Consequently, the development of selective Kv1.3 inhibitors is an area of intense research. This guide provides a comparative overview of the preclinical efficacy of prominent Kv1.3 inhibitors in various animal models of autoimmune diseases.
Note on cis-KV1.3-IN-1: Publicly available data on the in vivo efficacy of this compound in autoimmune models is not available at this time. Available information indicates that this compound is a cis-isomer of KV1.3-IN-1 and acts as an inhibitor of the KV1.3 channel, with a 25.53% inhibition of human Kv1.3 at a concentration of 10 μM in in vitro assays using Xenopus oocytes.[6] Its trans-isomer, KV1.3-IN-1, has shown to be a more potent inhibitor with IC50 values of 230 nM in Ltk- cells and 26.12 nM in PHA-activated T-lymphocytes, and has been demonstrated to impair intracellular calcium signaling and inhibit T-cell activation and proliferation in vitro.[7][8] Due to the lack of in vivo data for this compound, this guide will focus on a comparison of other well-documented Kv1.3 inhibitors.
Mechanism of Action of KV1.3 in T-Cell Activation
The activation of T-lymphocytes is a critical event in the immune response and is tightly regulated by ion channels. Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated that leads to the depletion of intracellular calcium stores. This triggers the opening of calcium release-activated calcium (CRAC) channels, allowing for a sustained influx of calcium into the cell. This rise in intracellular calcium is essential for the activation of downstream signaling pathways, including the calcineurin-NFAT pathway, which drives the transcription of genes required for T-cell proliferation and cytokine production. The Kv1.3 channel facilitates this process by maintaining the membrane potential. The efflux of potassium ions through Kv1.3 channels counteracts the depolarizing effect of calcium influx, thereby sustaining the driving force for continued calcium entry. Inhibition of Kv1.3 disrupts this process, leading to a reduction in T-cell activation and proliferation.
Comparative Efficacy in Animal Models
The therapeutic potential of Kv1.3 inhibitors has been evaluated in several well-established animal models of autoimmune diseases. The most commonly used models are Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Collagen-Induced Arthritis (CIA) for rheumatoid arthritis.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis. The disease is induced by immunizing susceptible animal strains with myelin-derived peptides, leading to an autoimmune attack on the central nervous system, resulting in inflammation, demyelination, and paralysis.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| ShK-186 (Dalazatide) | Lewis Rats | 100 µg/kg, s.c., daily | - Reduced mean maximal clinical score- Delayed disease onset- Reduced CNS inflammation and demyelination | [2] |
| PAP-1 | C57BL/6 Mice | 30 mg/kg, i.p., daily | - Reduced clinical score- Decreased infiltration of inflammatory cells into the CNS- Reduced pro-inflammatory cytokine production | [9] |
| ImKTx88 | Wistar Rats | 50 µg/kg, s.c., daily | - Ameliorated EAE clinical severity- Increased oligodendrocyte survival- Preserved myelin integrity and reduced T-cell infiltration in CNS | [10] |
Collagen-Induced Arthritis (CIA)
CIA is a widely used animal model for rheumatoid arthritis. The disease is induced by immunization with type II collagen, leading to an inflammatory arthritis that shares many pathological features with human RA, including synovial inflammation, pannus formation, and cartilage and bone erosion.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| HsTX1[R14A] | DA Rats | 100 µg/kg, s.c., every other day | - Significantly reduced clinical arthritis score- Reduced joint swelling and inflammation | [11] |
| PAP-1 | DBA/1 Mice | Not specified | - Prevention of arthritis development | [4] |
| Combination Therapy (KCa1.1 and Kv1.3 blockers) | Lewis Rats | Not specified | - More effective at reducing disease severity than monotherapies |
Experimental Protocols
General Workflow for Preclinical Efficacy Testing in EAE
EAE Induction:
-
Animals: Female Lewis rats or C57BL/6 mice are commonly used.
-
Immunization: Animals are immunized with a myelin antigen such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide or myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.
Treatment:
-
Prophylactic: Treatment with the Kv1.3 inhibitor starts on the day of immunization or shortly after.
-
Therapeutic: Treatment begins after the onset of clinical signs of EAE.
-
Administration: The route of administration (e.g., subcutaneous, intraperitoneal) and dosing frequency vary depending on the compound's pharmacokinetic properties.
Efficacy Assessment:
-
Clinical Scoring: Animals are monitored daily for clinical signs of paralysis, which are scored on a scale of 0 to 5 (or similar), where 0 is normal and higher scores indicate increasing severity of paralysis.
-
Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the extent of immune cell infiltration and demyelination.
-
Immunological Assays: Splenocytes or lymph node cells can be isolated and re-stimulated in vitro with the immunizing antigen to measure T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17).
Conclusion
Inhibitors of the Kv1.3 channel represent a promising therapeutic strategy for autoimmune diseases by selectively targeting pathogenic effector memory T cells. Preclinical studies with various Kv1.3 blockers, such as ShK-186, PAP-1, and ImKTx88, have consistently demonstrated their efficacy in mitigating disease severity in animal models of multiple sclerosis and rheumatoid arthritis. While there is a lack of publicly available in vivo data for this compound, the promising results from other compounds in this class underscore the potential of Kv1.3 as a therapeutic target. Further research and clinical development of selective and potent Kv1.3 inhibitors are warranted to translate these preclinical findings into effective treatments for patients with autoimmune disorders.
References
- 1. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into a multifunctional potassium channel Kv1.3 and its novel implication in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cube-biotech.com [cube-biotech.com]
Safety Operating Guide
Personal protective equipment for handling cis-KV1.3-IN-1
Essential Safety and Handling Guide for cis-KV1.3-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent Kv1.3 Inhibitor, this compound.
This document provides critical safety and logistical information for the handling of this compound, a potent potassium channel inhibitor intended for research use only. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment. Given that detailed toxicological properties of this compound have not been extensively characterized, this compound should be handled with care, assuming it is potent and potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific procedures being undertaken should always be conducted to determine the appropriate level of personal protective equipment.[1] The following table summarizes the recommended PPE for handling this compound in various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of aerosolization. | Two pairs of nitrile gloves are recommended.[1][2] | A fully buttoned lab coat. | If not handled in a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of fine particles. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield should be worn over safety goggles when handling larger volumes or if there is a splash hazard.[1] | Chemical-resistant nitrile gloves. Change gloves immediately if contaminated. | A chemical-resistant lab coat or apron over a standard lab coat. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols. |
| Experimental Use (e.g., cell culture) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | A standard lab coat. | Not generally required if all manipulations of the compound are performed within a certified biological safety cabinet or chemical fume hood. |
Operational and Disposal Plans
I. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage for the solid form is typically at -20°C for long-term stability. Stock solutions should be stored at -80°C. Always refer to the manufacturer's specific storage instructions.
-
Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and disposed of.
II. Handling Procedures
-
Designated Area: All work with this compound, especially the handling of the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Weighing: To prevent inhalation of the powder, weigh the solid compound within a chemical fume hood or a containment enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. When dissolving the solid, add the solvent slowly to avoid splashing.
-
Personal Hygiene: After handling the compound, always wash hands thoroughly with soap and water before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.[3]
III. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use appropriate absorbent materials to contain the substance.
-
Cleanup: Wear appropriate PPE, including respiratory protection, and clean the spill according to your institution's established procedures for hazardous materials.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
IV. Disposal Plan
-
Waste Collection: Collect all waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, in clearly labeled, sealed containers.
-
Waste Segregation: Segregate the chemical waste from other laboratory waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocols
Detailed experimental protocols for the use of this compound will be specific to the research being conducted. However, a general protocol for preparing a stock solution is as follows:
-
Pre-Weighing Preparation: Don all required PPE as outlined in the table above for "Weighing and Aliquoting." Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing: Carefully weigh the desired amount of solid this compound onto a tared weigh boat inside the chemical fume hood.
-
Transfer: Gently transfer the weighed solid into an appropriate sterile vial.
-
Dissolution: In the chemical fume hood, add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target stock concentration.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -80°C.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
